molecular formula C9H10N2O4 B1274076 N-methoxy-N-methyl-4-nitrobenzamide CAS No. 52898-51-8

N-methoxy-N-methyl-4-nitrobenzamide

Cat. No.: B1274076
CAS No.: 52898-51-8
M. Wt: 210.19 g/mol
InChI Key: PBWDDHAYEOGPMA-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWDDHAYEOGPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388141
Record name N-methoxy-N-methyl-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52898-51-8
Record name N-methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-methoxy-N-methyl-4-nitrobenzamide: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of N-methoxy-N-methyl-4-nitrobenzamide, a specialized Weinreb amide of significant interest in synthetic organic chemistry. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this reagent's properties, preparation, and strategic application in the synthesis of complex molecular architectures. We will move beyond simple data recitation to explore the causal relationships behind its unique reactivity and provide field-proven protocols for its effective use.

Introduction: The Strategic Value of the Weinreb Amide Moiety

The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, was first reported in 1981 by Steven M. Weinreb and Steven Nahm.[1] Its development solved a long-standing challenge in organic synthesis: the controlled addition of organometallic reagents to carboxylic acid derivatives.[1] Unlike reactions with esters or acid chlorides, which are prone to over-addition to form tertiary alcohols, the Weinreb amide facilitates the clean synthesis of ketones (or aldehydes via reduction).[1]

This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists the addition of a second equivalent of the organometallic reagent and only collapses to the ketone upon acidic workup.[1]

This compound is a particularly interesting member of this class. The presence of a strongly electron-withdrawing nitro group at the para-position significantly increases the electrophilicity of the carbonyl carbon, potentially modulating its reactivity and making it a valuable building block for specific synthetic targets.

Physicochemical and Spectral Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms N-Methyl-N-methoxy-4-nitro-benzamide[2]
CAS Number 88454-63-3; 52898-51-8[2][3]
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [4]
Appearance Expected to be a solid, likely yellow, typical for nitroaromatic compounds.[5]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.[6]

Spectral Data: Definitive spectral data is crucial for reaction monitoring and product verification.

  • ¹H NMR, ¹³C NMR, IR, MS: Spectroscopic data including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) are available for viewing and download from spectral databases.[3] These spectra are essential for confirming the successful synthesis and purity of the compound.

Synthesis of this compound

The most reliable and common method for preparing Weinreb amides is the coupling of an activated carboxylic acid derivative, typically an acyl chloride, with N,O-dimethylhydroxylamine hydrochloride.[7] The overall workflow involves the initial conversion of 4-nitrobenzoic acid to its more reactive acyl chloride, followed by amidation.

G cluster_0 cluster_1 A 4-Nitrobenzoic Acid B 4-Nitrobenzoyl Chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride D This compound B->D Base (e.g., Pyridine, TEA) Anhydrous Solvent (e.g., DCM) C N,O-Dimethylhydroxylamine Hydrochloride C->D

Caption: General synthesis workflow for this compound.
Foundational Protocol: Preparation from 4-Nitrobenzoyl Chloride

This protocol details the conversion of the commercially available or freshly prepared 4-nitrobenzoyl chloride to the target Weinreb amide. The key to success is ensuring anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride.[8]

Materials:

  • 4-Nitrobenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine or triethylamine (2.2 equivalents) dropwise. The second equivalent of base is necessary to neutralize the HCl salt of the hydroxylamine.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring hydroxylamine solution over 20-30 minutes.

    • Causality Insight: Slow, cold addition is critical to control the exothermicity of the reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl to remove excess pyridine/TEA, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Self-Validation Check: The bicarbonate wash is crucial. Any residual acid can lead to amide hydrolysis during storage or subsequent steps. The absence of effervescence indicates successful neutralization.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield pure this compound.

Core Reactivity and Mechanism

The primary utility of this compound is its role as a precursor to 4-nitroaryl ketones via the Weinreb ketone synthesis.

Mechanism of Ketone Synthesis

The reaction proceeds via a highly specific and reliable mechanism that prevents over-addition.

  • Nucleophilic Attack: An organometallic reagent (e.g., Grignard reagent, R-MgX, or an organolithium, R-Li) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Stable Intermediate: This attack forms a tetrahedral intermediate. The key feature of this intermediate is its stabilization through chelation of the magnesium or lithium cation by both the newly formed oxyanion and the methoxy oxygen atom.

  • Resistance to Over-Addition: This five-membered chelated ring is stable at low temperatures and does not readily collapse to a ketone. This stability prevents the addition of a second equivalent of the organometallic reagent.

  • Hydrolysis to Ketone: Upon aqueous acidic workup (e.g., with NH₄Cl or dilute HCl), the chelate is broken, and the intermediate readily hydrolyzes to yield the desired ketone and N,O-dimethylhydroxylamine.

Caption: Generalized mechanism of the Weinreb ketone synthesis.

Safety and Handling

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially mutagenic. Skin contact and inhalation should be minimized.

  • Benzamides: Amides can be irritants.

  • Precursors: The synthesis involves highly reactive and corrosive reagents like 4-nitrobenzoyl chloride, which is moisture-sensitive and a lachrymator.[9][10]

Mandatory Handling Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[11]

  • Avoid creating dust or aerosols.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and water.[12]

Conclusion

This compound is a powerful and reliable synthetic intermediate. Its value lies in the predictable and high-yield conversion to ketones, a transformation enabled by the unique stability of the Weinreb amide moiety. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, making it a valuable tool for introducing the 4-nitrobenzoyl scaffold into complex molecules, which is often a precursor for an aniline group in pharmaceutical synthesis. By understanding its properties, employing robust synthetic and purification protocols, and adhering to strict safety measures, researchers can effectively leverage this reagent to advance their synthetic programs.

References

  • This compound, 52898-51-8 spectrum_ChemCD_index. Chemcd.
  • 3-Methoxy-N-methyl-4-nitrobenzamide | C9H10N2O4 | CID 56832417. PubChem. Available at:[Link]

  • SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzamide. Thermo Fisher Scientific.
  • N-Methoxy-N-methylbenzamide. PubChem. Available at:[Link]

  • SAFETY DATA SHEET - N-Methyl-4-nitroaniline. Fisher Scientific.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at:[Link]

  • Weinreb ketone synthesis. Wikipedia. Available at:[Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at:[Link]

  • 4-Nitrobenzoyl chloride. PubChem. Available at:[Link]

  • Preparation of 4-nitrobenzoyl chloride. PrepChem.com. Available at:[Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Weinreb Amide in Modern Synthesis

In the landscape of synthetic organic chemistry, the precise and controlled formation of carbon-carbon bonds is paramount. Among the plethora of methodologies available to the modern chemist, the Weinreb amide, or N-methoxy-N-methylamide, stands out as a uniquely versatile and reliable functional group.[1] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety serves as a powerful precursor for the synthesis of ketones and aldehydes.[2] Its defining feature is the ability to react with organometallic reagents to form a stable six-membered chelate intermediate. This chelate prevents the common over-addition that plagues the reaction of esters or acid chlorides, thus cleanly yielding the desired carbonyl compound upon acidic workup.[3]

This guide focuses on a specific, yet representative, example of this class of compounds: N-methoxy-N-methyl-4-nitrobenzamide. The presence of the para-nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the reactivity of the amide functionality. A thorough structural elucidation of this molecule is not merely an academic exercise; it is a critical step in ensuring its proper use as a building block in multi-step syntheses, particularly in the realms of pharmaceutical and materials science research. Herein, we present a comprehensive approach to the synthesis and definitive structural characterization of this compound, grounded in field-proven analytical techniques and a deep understanding of the underlying chemical principles.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through the reaction of 4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. The causality behind this choice of reagents lies in the high reactivity of the acid chloride, which readily undergoes nucleophilic acyl substitution. The use of a mild base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation and deactivation of the N,O-dimethylhydroxylamine nucleophile.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and anhydrous dichloromethane (DCM), approximately 10 mL per gram of the hydrochloride salt.

  • Cooling: Cool the resulting slurry to 0 °C in an ice-water bath with gentle stirring.

  • Base Addition: Slowly add triethylamine (2.5 equivalents) dropwise to the slurry. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Acid Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring slurry at 0 °C over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (typically starting from 10% and increasing to 30% ethyl acetate).

  • Final Product: The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield this compound as a pale yellow solid.

Structural Elucidation via Spectroscopic Methods

The definitive confirmation of the structure of this compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system of evidence.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The analysis of the IR spectrum of this compound is predicated on the characteristic vibrational frequencies of the amide carbonyl, the nitro group, and the aromatic ring.

Predicted IR Absorption Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumAromatic C-H StretchCharacteristic stretching vibration for sp² C-H bonds on the benzene ring.[4]
~1650-1630StrongC=O Stretch (Amide)The strong absorption is indicative of the carbonyl group in the Weinreb amide. Conjugation with the aromatic ring slightly lowers this frequency.
~1530-1515StrongAsymmetric NO₂ StretchThe strong electron-withdrawing nature of the nitro group results in a prominent, sharp absorption in this region.[5]
~1350-1340StrongSymmetric NO₂ StretchThis second characteristic band for the nitro group is also expected to be strong and sharp.[5]
~1300-1000Medium-WeakFingerprint RegionComplex vibrations corresponding to C-N and C-O stretches, and various bending modes.

The presence of strong bands in the ~1520 cm⁻¹ and ~1345 cm⁻¹ regions, coupled with a strong carbonyl absorption around 1640 cm⁻¹, provides immediate and compelling evidence for the successful synthesis of a nitro-substituted benzamide.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under electron ionization (EI).

Predicted Mass Spectrometry Data:

m/zPredicted Identity of FragmentRationale for Fragmentation
210[M]⁺ (Molecular Ion)The molecular ion peak corresponding to the molecular formula C₉H₁₀N₂O₄.
150[M - CON(OCH₃)CH₃]⁺Cleavage of the bond between the aromatic ring and the carbonyl group, resulting in the 4-nitrophenyl cation. This is a common fragmentation pathway for benzoyl derivatives.
120[M - CON(OCH₃)CH₃ - NO₂]⁺Subsequent loss of a nitro radical (NO₂) from the 4-nitrophenyl cation.
104[C₆H₄CO]⁺Loss of the nitro group from the benzoyl cation fragment.
61[N(OCH₃)CH₃]⁺The N-methoxy-N-methylamino cation radical formed by cleavage of the amide C-N bond.

The observation of the molecular ion at m/z = 210 confirms the molecular formula. The prominent peak at m/z 150 is highly characteristic of the 4-nitrobenzoyl substructure, providing strong evidence for the core aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every atom within the molecular framework.

The ¹H NMR spectrum reveals the chemical environment of each proton, their relative numbers (integration), and their through-bond coupling to neighboring protons (multiplicity). For this compound, we expect to see distinct signals for the aromatic protons and the two methyl groups. Unlike ortho-substituted analogs which can show broadened signals due to restricted rotation, the para-substitution in our target molecule should result in sharp singlets for the methyl groups at room temperature.[6]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.30Doublet (d)2HH-3, H-5These protons are ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. They are coupled to H-2 and H-6, respectively.
~7.85Doublet (d)2HH-2, H-6These protons are ortho to the carbonyl group and are deshielded, though to a lesser extent than H-3 and H-5. They are coupled to H-3 and H-5.
~3.55Singlet (s)3HO-CH₃The methoxy protons are in a distinct chemical environment, appearing as a sharp singlet.
~3.35Singlet (s)3HN-CH₃The N-methyl protons are also in a unique environment, appearing as a sharp singlet, typically slightly upfield from the O-methyl protons.

The ¹³C NMR spectrum provides information about the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (Amide Carbonyl)The carbonyl carbon is significantly deshielded and appears far downfield.
~150C-4 (C-NO₂)The carbon atom directly attached to the nitro group is strongly deshielded.
~141C-1 (C-C=O)The ipso-carbon attached to the carbonyl group.
~129C-2, C-6Aromatic carbons ortho to the carbonyl group.
~124C-3, C-5Aromatic carbons ortho to the nitro group.
~61O-CH₃The methoxy carbon, typically found in this region.
~34N-CH₃The N-methyl carbon, generally appearing upfield from the O-methyl carbon.

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular fragments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings.[7] For this compound, a COSY spectrum would show a cross-peak between the signals at ~8.30 ppm and ~7.85 ppm, confirming the coupling between the two sets of aromatic protons. No other correlations would be expected, as the methyl groups are singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations).[7] The HSQC spectrum provides a direct link between the proton and carbon assignments.

    Predicted HSQC Correlations:

    • δ(¹H) ~8.30 ppm correlates with δ(¹³C) ~124 ppm (C3/C5-H3/H5).

    • δ(¹H) ~7.85 ppm correlates with δ(¹³C) ~129 ppm (C2/C6-H2/H6).

    • δ(¹H) ~3.55 ppm correlates with δ(¹³C) ~61 ppm (O-CH₃).

    • δ(¹H) ~3.35 ppm correlates with δ(¹³C) ~34 ppm (N-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations).[7] This is arguably the most powerful experiment for piecing together the molecular structure, as it connects the isolated fragments.

    Key Predicted HMBC Correlations:

    • The N-CH₃ protons (~3.35 ppm) should show a correlation to the carbonyl carbon (~168 ppm), confirming the amide linkage.

    • The O-CH₃ protons (~3.55 ppm) will not show a correlation to the carbonyl carbon, but will show correlations within the N-methoxy-N-methyl group.

    • The aromatic protons H-2/H-6 (~7.85 ppm) will show correlations to the carbonyl carbon (~168 ppm) and the ipso-carbon C-1 (~141 ppm), definitively linking the aromatic ring to the Weinreb amide functionality. They will also show correlations to carbons C-3/C-5 and C-4.

    • The aromatic protons H-3/H-5 (~8.30 ppm) will show correlations to the ipso-carbon C-1 (~141 ppm) and the nitro-bearing carbon C-4 (~150 ppm), confirming the para-substitution pattern.

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as a decision-making tree, where each piece of spectroscopic data validates and builds upon the last.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Workflow Synthesis Synthesis via 4-Nitrobenzoyl Chloride + N,O-Dimethylhydroxylamine Purification Flash Column Chromatography Synthesis->Purification IR IR Spectroscopy (Functional Groups: C=O, NO2) Purification->IR MS Mass Spectrometry (Molecular Weight: 210 g/mol) Purification->MS NMR NMR Spectroscopy (Connectivity) Purification->NMR H1_NMR 1H NMR (Proton Environments) NMR->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds Connects Fragments) HSQC->HMBC Final_Structure Final Structure Confirmed: N-methoxy-N-methyl- 4-nitrobenzamide HMBC->Final_Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion: A Self-Validating Approach to Molecular Characterization

The structural elucidation of this compound serves as a clear example of a rigorous, evidence-based scientific process. By systematically employing a suite of complementary analytical techniques, we move from a hypothesis based on a synthetic route to a definitive and unambiguous structural assignment. The IR and mass spectrometry data provide the initial, broad strokes—confirming the presence of key functional groups and the overall molecular weight. It is the detailed, multi-dimensional NMR analysis, however, that provides the final, high-resolution picture. The long-range correlations observed in the HMBC spectrum are particularly crucial, acting as the "glue" that connects the molecular fragments identified by other methods. This self-validating workflow ensures the highest degree of confidence in the final structure, a prerequisite for the reliable application of this versatile Weinreb amide in advanced chemical synthesis.

References

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  • Chen, S.-W., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(8), 1249. [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
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  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

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  • Kim, S., & Lee, J. I. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 24(11), 1573-1574. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

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An In-depth Technical Guide to N-methoxy-N-methyl-4-nitrobenzamide (CAS 52898-51-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-methoxy-N-methyl-4-nitrobenzamide, a specialized Weinreb amide of significant utility in modern organic synthesis. We will delve into its fundamental properties, established synthesis protocols, core reactivity, and critical applications, with a particular focus on the mechanistic principles that underpin its utility. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile reagent.

Introduction: The Strategic Value of a Specialized Weinreb Amide

This compound, CAS 52898-51-8, is a member of the N-methoxy-N-methylamide (Weinreb amide) class of compounds. First introduced by Steven M. Weinreb and Steven Nahm in 1981, Weinreb amides have become indispensable tools for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives.[1][2][3] The title compound distinguishes itself by incorporating a 4-nitrobenzoyl scaffold, which not only facilitates its primary role in C-C bond formation but also introduces a synthetically versatile nitro functional group. This nitro group can serve as a precursor for an amino group, a common pharmacophore, or as a directing group in further aromatic substitutions, thereby expanding its strategic value in multi-step syntheses.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 52898-51-8[4][5][6][7]
Molecular Formula C₉H₁₀N₂O₄[7]
Appearance Yellow solid[5]
Melting Point 73–74 °C[5]
Infrared (IR) Data (KBr, cm⁻¹) 3116, 2925, 2852, 1524, 975[5]

Note: Detailed NMR data is not publicly available in the aggregated search results. However, ¹H NMR would be expected to show distinct singlets for the N-methyl and O-methyl protons and characteristic multiplets for the disubstituted aromatic ring.

The Mechanistic Advantage of the Weinreb Amide

To appreciate the utility of this compound, one must first understand the core principle of the Weinreb ketone synthesis. The primary challenge in acylating highly reactive organometallic reagents (like Grignard or organolithium reagents) with typical acylating agents (e.g., acid chlorides or esters) is over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2][3]

The Weinreb amide elegantly circumvents this problem.

Mechanism of Action

The reaction proceeds through a stable, five-membered metallo-chelate intermediate.[2][3] The nucleophilic organometallic reagent adds to the amide's carbonyl carbon to form a tetrahedral intermediate. This intermediate is stabilized by the chelation of the metal cation (MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[3] This chelated species is stable at low temperatures and does not collapse until an aqueous workup is performed. This stability prevents the addition of a second equivalent of the organometallic reagent.[2][3]

Synthesis_Workflow start 4-Nitrobenzoyl Chloride step1 Combine reactants in solvent and add base dropwise at 0°C. start->step1 reagent N,O-Dimethylhydroxylamine Hydrochloride reagent->step1 base Base (e.g., Pyridine or Triethylamine) base->step1 solvent Inert Solvent (e.g., CH₂Cl₂) solvent->step1 step2 Stir at room temperature until reaction completion (TLC). step1->step2 step3 Aqueous Workup: Wash with dilute acid, base, and brine. step2->step3 step4 Dry organic layer (e.g., MgSO₄), filter, and concentrate. step3->step4 step5 Purify by recrystallization or column chromatography. step4->step5 end N-methoxy-N-methyl- 4-nitrobenzamide step5->end

Caption: Workflow for synthesis from 4-nitrobenzoyl chloride.

Step-by-Step Methodology:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in dichloromethane (CH₂Cl₂) at 0°C, add a suitable base such as pyridine or triethylamine (2.2 eq.).

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq.) in CH₂Cl₂ to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a yellow solid. [5]

Protocol 2: Copper-Catalyzed Oxidative Amidation

A more recent method demonstrates the synthesis from 4-nitrobenzyl alcohol, offering an alternative route that avoids the preparation of an acid chloride. [5] Step-by-Step Methodology:

  • In a reaction vessel, combine 4-nitrobenzyl alcohol (1 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), Cu(OAc)₂·H₂O (6 mol%), an oxidant (e.g., tert-Butyl hydroperoxide, 1.2 mmol), and a base (e.g., CaCO₃, 1.2 mmol) in acetonitrile (MeCN, 1 mL). [5]2. Heat the reaction mixture to 80°C and stir for the required time (e.g., 18-24 hours). [5]3. Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate.

  • Purify the residue using column chromatography to isolate the desired Weinreb amide. This method has been reported to yield the product in 70% yield. [5]

Core Applications and Synthetic Strategy

The primary application of this compound is as a robust acylating agent for the synthesis of 4-nitroaryl ketones.

Caption: Key synthetic transformation of the title compound.

Causality and Strategic Choices:

  • Ketone Synthesis: The reaction with a Grignard or organolithium reagent provides a high-yield, predictable route to diverse 4-nitroaryl ketones, which are valuable intermediates in medicinal chemistry. [1][8]* Aldehyde Synthesis: Treatment with a hydride reducing agent, such as Lithium Aluminum Hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H), can cleanly reduce the Weinreb amide to the corresponding 4-nitrobenzaldehyde. [1][3]* Nitro Group as a Functional Handle: The electron-withdrawing nitro group is not merely a spectator. It can be readily reduced to an aniline derivative under various conditions (e.g., catalytic hydrogenation, SnCl₂). This transformation is a cornerstone of many pharmaceutical syntheses, allowing for the introduction of a basic nitrogen atom, which can be crucial for biological activity or for use in subsequent coupling reactions (e.g., amide bond formation, reductive amination).

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, a conservative approach based on related nitroaromatic and amide compounds is warranted.

  • Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation. [9][10][11]Harmful if swallowed or inhaled. [10][12]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [9][11] * Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [9][11] * Respiratory Protection: Use only outdoors or in a well-ventilated area. [9][10]If dust formation is likely, a particle filter or appropriate respirator should be used.

  • Handling: Wash hands and any exposed skin thoroughly after handling. [9][10]Avoid breathing dust, fume, gas, mist, vapors, or spray. [9][10]Avoid ingestion and inhalation. [9]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [9][10]Store locked up. [10]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9]

Conclusion

This compound is a highly effective and strategic reagent in the synthetic chemist's toolbox. Its identity as a Weinreb amide provides a reliable method for the synthesis of ketones and aldehydes while avoiding common side reactions. The presence of the 4-nitro group further enhances its utility, offering a key functional handle for subsequent transformations essential in the fields of drug discovery and materials science. A thorough understanding of its synthesis, mechanism, and handling ensures its safe and effective application in achieving complex molecular targets.

References

  • Vertex AI Search. (n.d.).
  • PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide | C14H14N2O5S | CID 1379173. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxy-N-methyl-4-nitrobenzamide | C9H10N2O4 | CID 56832417. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Copper-Catalyzed Synthesis of Weinreb Amides by Oxidative Amidation of Alcohols. Retrieved January 17, 2026, from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815–3818. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved January 17, 2026, from [Link]

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  • Aidhen, I. S., & Kumar, R. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences. Retrieved January 17, 2026, from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). This compound, CasNo.52898-51-8. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-N-(2-nitrophenyl)benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to the Physical Characteristics of N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methoxy-N-methyl-4-nitrobenzamide, a member of the Weinreb amide family, represents a versatile intermediate in modern organic synthesis. Its unique structural features, particularly the N-methoxy-N-methylamide moiety, allow for controlled and selective transformations, making it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physical characteristics of this compound, offering field-proven insights and detailed experimental protocols to support researchers in its effective utilization. The synthesis, purification, and rigorous characterization of this compound are paramount to ensuring reproducibility and success in multi-step synthetic campaigns. This document is structured to provide not just data, but a deeper understanding of the causality behind the observed properties and the methodologies used to determine them.

Molecular Structure and Core Properties

This compound possesses a well-defined molecular architecture that dictates its physical and chemical behavior. The presence of the electron-withdrawing nitro group on the aromatic ring, combined with the unique reactivity of the Weinreb amide, makes it a subject of significant interest.

PropertyValueSource
CAS Number 52898-51-8[1][2]
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [3]

Synthesis and Purification: A Protocol for Integrity

The reliable synthesis of this compound is the foundation of its application. The following protocol is a robust method for its preparation, designed to yield a high-purity product. The rationale behind each step is provided to ensure a thorough understanding of the reaction mechanism and to facilitate troubleshooting.

Synthetic Strategy: The Weinreb Amide Formation

The synthesis of this compound is typically achieved through the coupling of a 4-nitrobenzoyl derivative with N,O-dimethylhydroxylamine. This reaction, a cornerstone of Weinreb amide synthesis, proceeds via the formation of a stable tetrahedral intermediate, which prevents the over-addition of nucleophiles in subsequent reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride Reaction_Vessel Reaction in an Inert Solvent (e.g., Dichloromethane) at 0 °C to room temperature 4-nitrobenzoyl_chloride->Reaction_Vessel N_O_dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N_O_dimethylhydroxylamine_HCl->Reaction_Vessel Base Base (e.g., Pyridine or Triethylamine) Base->Reaction_Vessel Aqueous_Workup Aqueous Work-up Reaction_Vessel->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Drying over Na₂SO₄ or MgSO₄ Extraction->Drying Purification Purification by Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Synthetic workflow for this compound.
Detailed Experimental Protocol

Materials:

  • 4-Nitrobenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.

  • Base Addition: Cool the suspension to 0 °C using an ice bath and add pyridine (or triethylamine) dropwise. The base neutralizes the hydrochloride salt, liberating the free amine.

  • Acylation: To the stirred mixture, add a solution of 4-nitrobenzoyl chloride in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Aqueous Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Physicochemical Properties: A Quantitative Analysis

The physical properties of this compound are critical for its handling, storage, and use in subsequent reactions.

Physical PropertyExperimental ValueNotes
Melting Point Not explicitly found in searches. Typically a white to off-white solid.The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity.
Boiling Point Not explicitly found in searches. Likely high-boiling and may decompose at atmospheric pressure.Due to its molecular weight and polar nature, vacuum distillation would be required to determine a boiling point.
Solubility Not explicitly found in searches. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water.Solubility is a key parameter for choosing appropriate reaction and purification solvents.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis provides irrefutable evidence for the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

  • Aromatic Protons: The protons on the 4-nitrophenyl ring will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group.

  • N-Methyl and N-Methoxy Protons: The N-methyl and N-methoxy protons will each appear as a singlet, typically in the range of δ 3.0-4.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet in the downfield region (typically δ 165-175 ppm).

  • Aromatic Carbons: The carbons of the 4-nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group will be the most downfield.

  • N-Methyl and N-Methoxy Carbons: The N-methyl and N-methoxy carbons will appear as singlets in the upfield region (typically δ 30-65 ppm).

NMR_Analysis NMR_Sample Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) NMR_Tube Transfer to a clean 5 mm NMR tube NMR_Sample->NMR_Tube Spectrometer Acquire spectrum on a 400 MHz or higher field NMR spectrometer NMR_Tube->Spectrometer Data_Processing Process the raw data: - Fourier Transform - Phase Correction - Baseline Correction - Integration (¹H) - Peak Picking Spectrometer->Data_Processing Spectral_Analysis Analyze chemical shifts, integration, and coupling patterns to confirm structure Data_Processing->Spectral_Analysis

Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Key IR Absorptions:

  • C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

  • NO₂ Stretch (Nitro Group): Two strong absorption bands are expected: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1000-1250 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

IR_Analysis Sample_Prep Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet Spectrometer Acquire the IR spectrum using an FTIR spectrometer Sample_Prep->Spectrometer Data_Analysis Analyze the absorption bands to identify characteristic functional groups Spectrometer->Data_Analysis

Workflow for IR spectroscopic analysis.

Conclusion

This technical guide has detailed the essential physical and spectroscopic characteristics of this compound. A thorough understanding and careful determination of these properties are fundamental for its successful application in research and development. The provided protocols are designed to be self-validating, ensuring that researchers can confidently prepare and characterize this important synthetic intermediate. By adhering to these methodologies, scientists can ensure the quality and consistency of their starting materials, a critical factor in the successful execution of complex synthetic routes.

References

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N-methoxy-N-methyl-4-nitrobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methoxy-N-methyl-4-nitrobenzamide: Synthesis, Properties, and Applications

Introduction

This compound is a specialized chemical intermediate belonging to the class of N-methoxy-N-methylamides, more commonly known in the field of organic chemistry as Weinreb-Nahm amides, or simply Weinreb amides.[1][2] First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group has become an indispensable tool for the controlled synthesis of ketones and aldehydes.[1] The presence of the electron-withdrawing nitro group at the para-position of the benzene ring imparts unique electronic properties to the molecule, influencing its reactivity and making it a valuable precursor for various pharmaceuticals and fine chemicals.

This guide provides a comprehensive overview of the molecular characteristics, synthesis, and synthetic applications of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular and Physicochemical Profile

The fundamental chemical identity of this compound is established by its molecular structure, formula, and weight. While this specific compound is not widely cataloged, its properties can be reliably determined from its constituent parts and comparison to analogous structures.[3]

PropertyValueSource
Molecular Formula C₈H₈N₂O₄Calculated
Molecular Weight 196.16 g/mol Calculated; Analogous to N-methoxy-4-nitrobenzamide[3]
IUPAC Name This compoundIUPAC Nomenclature
Class Weinreb-Nahm Amide[1][2]
Appearance Expected to be a pale yellow to white solidInferred from related nitro-aromatic compounds

Synthesis of this compound

The synthesis of Weinreb amides is well-established and can be achieved through several reliable methods, most commonly starting from either a carboxylic acid or its more reactive derivative, an acyl chloride.[2][4][5] The choice of starting material often depends on availability, cost, and the sensitivity of other functional groups in the molecule.

Method 1: From 4-Nitrobenzoyl Chloride (Preferred Route)

This is the most direct and common method for preparing Weinreb amides.[1][4] The high reactivity of the acyl chloride ensures efficient conversion under mild conditions. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Solvent: Add a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), dropwise to neutralize the HCl salt and liberate the free N,O-dimethylhydroxylamine.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the cold N,O-dimethylhydroxylamine mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with a dilute acid solution (e.g., 1 M HCl) to neutralize excess base. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Causality Behind Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which would hydrolyze the highly reactive 4-nitrobenzoyl chloride.

  • Pyridine/Triethylamine as Base: These bases are strong enough to deprotonate the hydroxylamine hydrochloride salt but are generally poor nucleophiles, minimizing side reactions with the acyl chloride. Using two equivalents ensures full neutralization and scavenges the HCl produced during the reaction.

  • Low-Temperature Addition: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents potential side reactions.

Synthesis_Workflow_Acyl_Chloride start_materials 4-Nitrobenzoyl Chloride + N,O-Dimethylhydroxylamine HCl base Pyridine or Et3N DCM, 0°C to RT start_materials->base 1. product N-methoxy-N-methyl- 4-nitrobenzamide base->product 2. Nucleophilic Acyl Substitution workup Aqueous Workup & Purification product->workup 3.

Caption: Workflow for the synthesis from 4-nitrobenzoyl chloride.

Method 2: From 4-Nitrobenzoic Acid using a Coupling Agent

Experimental Protocol:

  • Activation: Dissolve 4-nitrobenzoic acid (1.0 equivalent) in anhydrous DCM or THF. Add CDI (1.1 equivalents) in one portion. CO₂ evolution will be observed as a highly reactive acyl-imidazole intermediate is formed. Stir for 45-60 minutes at room temperature.

  • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the activated mixture and stir for several hours (typically 6-12 hours) at room temperature.

  • Workup and Purification: Perform an aqueous workup and purification as described in Method 2.1.[6]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the unique stability of the N-methoxy-N-methylamide functional group towards strong nucleophiles.

Core Principle: The Stable Tetrahedral Intermediate

Upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents), the Weinreb amide forms a tetrahedral intermediate. This intermediate is stabilized by chelation between the carbonyl oxygen and the N-methoxy oxygen with the metal cation (Li⁺ or Mg²⁺).[2][4] This stable five-membered ring intermediate prevents the collapse of the tetrahedral structure and subsequent addition of a second equivalent of the nucleophile, which is a common problem with other acylating agents like esters or acyl chlorides that leads to alcohol byproducts.[1] The desired ketone is only liberated upon acidic workup.

Caption: Chelate stability prevents over-addition in Weinreb amide reactions.

Application 1: Synthesis of 4-Nitroaryl Ketones

The primary application is the synthesis of ketones. By reacting this compound with a specific Grignard or organolithium reagent, a diverse range of 4-nitro-substituted aryl ketones can be produced with high yield and purity.

Ketone_Synthesis weinreb N-methoxy-N-methyl- 4-nitrobenzamide reagent 1. R-MgX or R-Li 2. H₃O⁺ weinreb->reagent ketone 4-Nitroaryl Ketone (Ar-CO-R) reagent->ketone

Caption: General scheme for 4-nitroaryl ketone synthesis.

Application 2: Synthesis of 4-Nitrobenzaldehyde

Weinreb amides can be selectively reduced to aldehydes using mild hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.[2] The same principle of a stable chelated intermediate prevents over-reduction to the corresponding alcohol.

Application 3: Role in C-H Functionalization

The amide functionality can act as a directing group in transition metal-catalyzed C-H functionalization reactions, guiding catalysts to functionalize the ortho C-H bond of the aromatic ring.[7] However, it is a critical field-proven insight that strongly electron-withdrawing groups, such as the para-nitro group in this molecule, can deactivate the aromatic system and inhibit or "switch off" certain palladium-catalyzed reactions.[5][7] Researchers should be aware that alternative catalytic systems (e.g., Iridium-based) or harsher conditions may be necessary for this specific substrate.[8]

Predicted Spectroscopic Data

No experimental spectra for this compound are readily available. However, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11][12]

TechniquePredicted Features
¹H NMR - Aromatic Protons: Two doublets in the downfield region (~7.8-8.4 ppm), characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. Protons ortho to the nitro group will be further downfield. - N-OCH₃ Protons: A singlet at ~3.5 ppm. - N-CH₃ Protons: A singlet at ~3.3 ppm.
¹³C NMR - Carbonyl Carbon (C=O): Signal around 165-170 ppm. - Aromatic Carbons: Four signals expected. The carbon bearing the nitro group (C-NO₂) will be highly deshielded (~148-150 ppm), and the carbon bearing the amide group (C-CO) will be around 138-142 ppm. - N-OCH₃ Carbon: Signal around 61 ppm. - N-CH₃ Carbon: Signal around 34 ppm.
FT-IR (cm⁻¹) - C=O Stretch (Amide): Strong absorption at ~1640-1660 cm⁻¹. - NO₂ Asymmetric Stretch: Strong absorption at ~1520-1540 cm⁻¹. - NO₂ Symmetric Stretch: Strong absorption at ~1340-1350 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): Peak at m/z = 196. - Key Fragments: Loss of •OCH₃ (m/z = 165), loss of •N(CH₃)OCH₃ (m/z = 136), and the 4-nitrobenzoyl cation (m/z = 150).

Safety and Handling

  • General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards: Nitroaromatic compounds are often toxic and can be skin irritants. Acylating agents can be corrosive and react with moisture.

  • Storage: Store in a cool, dry place away from moisture and strong oxidizing agents.

Conclusion

This compound is a highly valuable, though specialized, synthetic intermediate. Its identity as a Weinreb amide provides a robust and reliable method for the synthesis of 4-nitro-substituted ketones and aldehydes, avoiding the common issue of over-addition that plagues other acylating agents. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, making it a versatile building block in the synthesis of complex target molecules in the pharmaceutical and materials science sectors. Understanding its synthesis, the mechanism of its reactivity, and the electronic influence of the nitro group is key to leveraging its full potential in modern organic synthesis.

References

  • N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide | C14H14N2O5S | CID 1379173 . PubChem, National Center for Biotechnology Information. [Link]

  • Weinreb Amides . Current Protocols in Nucleic Acid Chemistry, 2007. [Link]

  • Supporting Information for "Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids" . The Royal Society of Chemistry. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations . Molecules, 2018. PMC, National Center for Biotechnology Information. [Link]

  • 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 . PubChem, National Center for Biotechnology Information. [Link]

  • 3-Methoxy-N-methyl-4-nitrobenzamide | C9H10N2O4 | CID 56832417 . PubChem, National Center for Biotechnology Information. [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions . Organic Letters, 2023. ACS Publications. [Link]

  • Weinreb ketone synthesis . Wikipedia. [Link]

  • The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide . Mendeleev Communications, 2012. CORE. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry, 2020. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications . International Journal of Chemical and Pharmaceutical Sciences, 2019. [Link]

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones . Synthesis, 2020. ResearchGate. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents . Bulletin of the Korean Chemical Society, 2002. KoreaScience. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline . ResearchGate. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube, 2022. [Link]

  • Some unusual reactions of weinreb amides . Tetrahedron Letters, 1993. Scilit. [Link]

  • 4-Methoxy-N-methylbenzamide . Acta Crystallographica Section E, 2012. ResearchGate. [Link]

  • The Role of N-Methoxy-N-methylbenzamide in Advanced Materials and Specialty Chemicals . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Methoxy-N-methyl-2-nitrobenzenamine | C8H10N2O3 | CID 3554313 . PubChem, National Center for Biotechnology Information. [Link]

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Sources

An In-depth Technical Guide to the Hazards and Safe Handling of N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and inferred hazards associated with N-methoxy-N-methyl-4-nitrobenzamide, a compound of interest in synthetic chemistry and drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules and the known reactivity of its constituent functional groups—the nitroaromatic system and the Weinreb amide—to provide a robust framework for risk assessment and safe handling.

Chemical Identity and Structural Rationale for Hazard Assessment

This compound belongs to the class of Weinreb amides, which are known for their utility in the synthesis of ketones and aldehydes.[1] The presence of a 4-nitrobenzyl group introduces significant potential hazards characteristic of nitroaromatic compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

The key structural alerts for hazard identification are the nitro group (-NO2) attached to the aromatic ring and the N-methoxy-N-methylamide (Weinreb amide) functionality.

Hazard Identification and Classification (Inferred)

Due to the lack of specific toxicological data for this compound, the following hazard classifications are inferred based on the known properties of nitroaromatic compounds and related benzamides.

Health Hazards

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[2][3] Many are recognized as acutely toxic and mutagenic, with some being established or suspected carcinogens.[2] The electron-withdrawing nature of the nitro group can lead to the generation of reactive oxygen species and oxidative stress in biological systems.[3]

Based on data for structurally similar compounds such as 4-Methoxy-3-nitrobenzamide, the following health hazards should be anticipated:

  • Acute Oral Toxicity: Likely to be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

The metabolic reduction of the nitro group can lead to the formation of carcinogenic aromatic amines, a known hazard for this class of compounds.[2]

Physicochemical Hazards

A significant concern with nitroaromatic compounds is their potential for thermal instability and explosive decomposition.[5] The presence of the nitro group, a known explosophore, combined with the organic backbone, can lead to rapid exothermic decomposition upon heating.[5][6]

  • Explosive Properties: May be explosive if heated under confinement. The C-NO2 bond has a high bond-dissociation energy, and its cleavage can trigger a runaway reaction, releasing significant energy and gaseous products.[5]

  • Reactivity: Nitroaromatic compounds can react violently with strong oxidizing agents, strong bases, and reducing agents, posing a fire and explosion hazard.

Risk Assessment and Causality

The primary risks associated with handling this compound stem from its anticipated toxicity and potential for rapid decomposition.

  • Exposure Risk: The main routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.

  • Thermal Runaway Risk: The accumulation of nitroaromatic compounds, especially in the presence of impurities or during purification processes like distillation, can increase the risk of a thermal runaway reaction.[6]

The workflow for a comprehensive risk assessment should include an evaluation of the scale of the reaction, the operating temperatures and pressures, and the potential for accumulation of the material.

Risk_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Process Safety Assessment cluster_3 Risk Characterization & Control Identify_Hazards Inferred Hazards: - Toxicity (acute, mutagenic) - Thermal Instability - Reactivity Characterize_Risk Determine Likelihood & Severity Identify_Hazards->Characterize_Risk Assess_Exposure Evaluate Routes: - Inhalation (dust) - Dermal Contact - Eye Contact - Ingestion Assess_Exposure->Characterize_Risk Assess_Process Analyze Conditions: - Scale of Reaction - Temperature & Pressure - Potential for Accumulation - Incompatible Materials Assess_Process->Characterize_Risk Implement_Controls Establish Safety Protocols: - Engineering Controls - PPE - SOPs Characterize_Risk->Implement_Controls

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Given the inferred hazards, a cautious approach to handling and storage is mandatory.

Engineering Controls
  • Ventilation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.

  • Containment: For larger scale operations, the use of a glovebox or other closed-system transfer methods should be considered.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent personal exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust particles.
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against dermal absorption.
Body Protection Flame-resistant lab coat.Protects skin from splashes and provides a layer of protection in case of a flash fire.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary for operations that generate significant dust.Prevents inhalation of toxic dust.
Storage
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill and Leak Procedures
  • Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Notify emergency services.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • National Institute for Occupational Safety and Health. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. NIOSH. [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 237-253. [Link]

  • Klaunig, J. E. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

  • PubChem. (n.d.). 3-Methoxy-N-methyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Reddit. (2013). Question about working with Weinreb amide resin. [Link]

  • Siquimia. (n.d.). N-(4-Methoxyphenyl)-4-nitrobenzamide. [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. (n.d.). N-Methoxy-N-methylbenzamide. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

Sources

The Strategic Role of N-methoxy-N-methyl-4-nitrobenzamide as a Weinreb Amide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone in modern organic synthesis for the preparation of ketones and aldehydes. Their remarkable ability to react cleanly with a single equivalent of potent organometallic reagents without the common side reaction of over-addition has positioned them as indispensable intermediates. This technical guide delves into the specific attributes and applications of N-methoxy-N-methyl-4-nitrobenzamide, a Weinreb amide featuring a potent electron-withdrawing group. We will explore its synthesis, the mechanistic underpinnings of its controlled reactivity, and the profound influence of the para-nitro substituent on its chemical behavior. This document serves as a comprehensive resource, providing both theoretical insights and practical, field-proven protocols for the effective utilization of this versatile reagent in complex molecule synthesis.

The Weinreb Amide: A Paradigm of Controlled Acylation

The direct acylation of organometallic reagents (e.g., Grignard or organolithium reagents) with conventional acylating agents like esters or acid chlorides is often plagued by the formation of tertiary alcohols as byproducts. This occurs because the initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack. The groundbreaking work of Steven M. Weinreb and Steven Nahm in 1981 introduced the N-methoxy-N-methylamide as a solution to this persistent challenge.[1]

The key to the Weinreb amide's success lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][2] This intermediate is stable at low temperatures and does not readily collapse to the corresponding ketone until acidic workup.[1][3] This chelation-controlled mechanism effectively prevents the over-addition of the organometallic nucleophile, leading to the isolation of the desired ketone in high yield.[1][2][3]

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process starting from the commercially available 4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation with N,O-dimethylhydroxylamine.

Preparation of 4-Nitrobenzoyl Chloride

The synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid is a standard procedure that can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation to Form this compound

The crucial step is the coupling of 4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitrobenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a suitable base, such as pyridine or triethylamine (2.2 equivalents), to the stirred solution.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of 4-nitrobenzoyl chloride dropwise to the cold N,O-dimethylhydroxylamine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

The Influence of the Para-Nitro Group

The presence of a nitro group at the para-position of the benzamide ring significantly influences the reactivity of the Weinreb amide. The nitro group is a strong electron-withdrawing group, which has two primary effects:

  • Increased Electrophilicity: The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the Weinreb amide more electrophilic. This can potentially lead to faster reaction rates with nucleophiles compared to unsubstituted or electron-donating group-substituted Weinreb amides.

  • Stabilization of the Tetrahedral Intermediate: The electron-withdrawing nitro group can help to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate, further contributing to the prevention of its premature collapse.

However, it is worth noting that in some contexts, such as certain transition metal-catalyzed C-H functionalization reactions, the presence of a nitro group, particularly in the ortho or para position, has been observed to deactivate the substrate.[3][4]

Reactivity with Organometallic Reagents: Synthesis of 4-Nitroaryl Ketones

The primary application of this compound is in the synthesis of 4-nitro-substituted ketones. It reacts cleanly with a wide range of Grignard reagents and organolithium compounds.

General Reaction Scheme:

Caption: General reaction of this compound with organometallics.

Experimental Protocol: Synthesis of 4-Nitroacetophenone

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) in a suitable solvent (e.g., THF, Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard or organolithium reagent (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-nitroacetophenone by column chromatography or recrystallization.

Data Presentation

Reactant (R-M)ProductYield (%)Reference
MeMgBr4-NitroacetophenoneHigh[5]
PhMgBr4-NitrobenzophenoneHigh[2]
EtMgBr4-NitropropiophenoneHighGeneral Weinreb methodology
VinylMgBr4-Nitrophenyl vinyl ketoneHighGeneral Weinreb methodology

Visualization of the Mechanism

The stability of the tetrahedral intermediate is key to the success of the Weinreb ketone synthesis. The following diagram illustrates the chelation of the metal cation by the oxygen atoms of the methoxy group and the carbonyl group.

Sources

Introduction: A Solution to a Classic Synthetic Challenge

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Weinreb Amides in Organic Synthesis

In the landscape of organic synthesis, the reliable formation of carbon-carbon bonds to construct ketones and aldehydes is a cornerstone transformation. However, traditional methods involving the reaction of potent organometallic reagents (like Grignard or organolithium reagents) with common acylating agents such as esters or acid chlorides are frequently plagued by a critical side reaction: over-addition.[1][2][3] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.[1][2]

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide or simply the Weinreb amide.[1][2] This functional group proved to be a remarkably effective acylating agent that cleanly stops the reaction at the ketone or aldehyde stage.[4][5][6] Its discovery provided chemists with a dependable and high-yielding method for these crucial transformations, and it has since become an indispensable tool in the synthesis of complex molecules, natural products, and pharmaceuticals.[1] This guide provides an in-depth exploration of the core principles, preparation, and diverse applications of Weinreb amides for researchers and professionals in drug development.

The Mechanistic Cornerstone: Chelation-Stabilized Tetrahedral Intermediate

The unique reactivity of the Weinreb amide stems from its ability to form a stable tetrahedral intermediate upon nucleophilic attack. This stability is the key to preventing the over-addition problem that compromises many other acylation methods.[1][3]

The Causality Behind Experimental Control:

When an organometallic reagent (R'-M) attacks a typical ester or acid chloride, the resulting tetrahedral intermediate rapidly collapses, expelling the leaving group to form a ketone. This ketone, still in the presence of the highly reactive organometallic reagent, is immediately attacked again to form a tertiary alcohol.

In stark contrast, the Weinreb-Nahm amide behaves differently. The N-methoxy group plays a crucial role. Upon addition of an organometallic reagent (e.g., R'-Li or R'-MgX), the resulting tetrahedral intermediate is stabilized by the chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen.[1][2][7] This creates a stable five-membered ring structure.[4][5][6]

This chelated intermediate is remarkably stable at low temperatures, effectively "pausing" the reaction.[1][2] It does not collapse to the ketone until a deliberate aqueous or acidic workup is performed.[3][7] By the time the workup is initiated, any excess organometallic reagent has been quenched, ensuring the ketone is isolated as the final product without undergoing a second addition.[8]

Below is a diagram illustrating this critical mechanistic difference.

G cluster_0 Traditional Acylation (e.g., Ester) cluster_1 Weinreb Amide Acylation A0 R-COOR' A2 Tetrahedral Intermediate (Unstable) A0->A2 + R'-M A1 R'-M (1 eq) A3 Ketone R-CO-R' A2->A3 Rapid Collapse A5 Over-addition Product (Tertiary Alcohol) A3->A5 + R'-M A4 R'-M (Excess) B0 Weinreb Amide R-CON(Me)OMe B2 Stable Chelated Intermediate B0->B2 + R'-M, Low Temp B1 R'-M (Grignard/Organolithium) B4 Desired Ketone R-CO-R' B2->B4 Workup B3 Aqueous Workup (e.g., H₃O⁺) B5 No Over-addition G start Carboxylic Acid + MeO(Me)NH•HCl step1 Add Coupling Reagent (e.g., POCl₃, Base) in Solvent (e.g., DCM) start->step1 step2 Reaction at RT step1->step2 step3 Aqueous Quench (e.g., NaHCO₃) step2->step3 step4 Extraction & Purification step3->step4 end Pure Weinreb Amide step4->end

Sources

Methodological & Application

Introduction: The Power and Precision of Weinreb Amides in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Ketones via Reaction of N-methoxy-N-methyl-4-nitrobenzamide with Grignard Reagents

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to construct ketone moieties is a fundamental transformation. However, traditional methods employing highly reactive organometallic reagents, such as Grignard or organolithium reagents, with common acylating agents like esters or acid chlorides are often plagued by a critical side reaction: over-addition.[1][2] This occurs because the initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

In 1981, Steven M. Weinreb and Steven Nahm introduced a powerful solution to this challenge: the N-methoxy-N-methylamide , now ubiquitously known as the Weinreb-Nahm amide .[1] This functional group serves as a highly efficient and selective precursor for the synthesis of ketones and aldehydes.[1][3] The reaction of a Weinreb amide with a Grignard reagent reliably stops at the ketone stage, preventing over-addition and providing high yields of the desired product. This guide provides a detailed exploration of this reaction, focusing specifically on this compound as a substrate to generate valuable 4-nitro-substituted aryl ketones, which are important precursors in medicinal chemistry and drug development.[4][5][6]

The Underlying Mechanism: Chelation as the Key to Selectivity

The remarkable success of the Weinreb-Nahm ketone synthesis lies in the formation of a uniquely stable tetrahedral intermediate.[1] Unlike the unstable intermediates formed from esters or acid chlorides, the intermediate generated from a Weinreb amide is stabilized by chelation.

  • Nucleophilic Attack: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of a Stable Intermediate: This addition forms a tetrahedral intermediate. The key feature is that the magnesium atom is chelated by both the carbonyl oxygen and the oxygen of the N-methoxy group, forming a stable five-membered ring.[1][7]

  • Stability at Low Temperatures: This chelated intermediate is stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamino group that would regenerate a carbonyl susceptible to a second attack.[1]

  • Hydrolytic Workup: Upon aqueous workup (e.g., with NH₄Cl or dilute HCl), the stable intermediate is hydrolyzed, collapsing to release the desired ketone product.[8][9]

Caption: Reaction mechanism of Weinreb amide with a Grignard reagent.

Application Notes for Researchers

Scope and Versatility

The Weinreb-Grignard reaction is renowned for its broad scope. A vast array of Grignard reagents, including primary, secondary, and tertiary alkyl, aryl, and vinyl magnesium halides, can be successfully coupled with Weinreb amides.[7][10] This versatility allows for the synthesis of a diverse library of ketones from a single Weinreb amide intermediate. The reaction demonstrates excellent functional group tolerance, making it suitable for complex, multi-step syntheses.[7]

The Substrate: this compound

This specific Weinreb amide is a valuable building block for several reasons:

  • Synthesis: It can be readily prepared from commercially available 4-nitrobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.[11]

  • Significance of the 4-Nitro Group: Aromatic nitro groups are crucial pharmacophores and versatile synthetic handles. They are found in numerous approved drugs and bioactive molecules.[4][5] The electron-withdrawing nature of the nitro group can also influence the reactivity of the aromatic ring. The resulting 4-nitro aryl ketones are key intermediates for synthesizing pharmaceuticals, often serving as precursors for the corresponding anilines after reduction of the nitro group.[12][13]

Detailed Experimental Protocols

PART 1: General Safety and Handling Considerations

WARNING: Grignard reactions are highly exothermic and involve flammable and water-sensitive reagents. Strict adherence to safety protocols is mandatory.

  • Anhydrous Conditions: Grignard reagents are potent bases and are readily quenched by protic sources, especially water. All glassware must be rigorously dried before use (oven-dried at >120°C for several hours or flame-dried under vacuum) and allowed to cool under an inert atmosphere.[14][15] Anhydrous solvents (typically THF or diethyl ether) are essential.

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas, such as dry nitrogen or argon, to exclude atmospheric moisture and oxygen.[16]

  • Exothermic Nature: The formation and reaction of Grignard reagents can be highly exothermic.[17][18] The reaction flask should always be placed in a cooling bath (ice-water or dry ice-acetone) before and during the addition of reagents to control the reaction rate and prevent dangerous runaways.[14][19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are common, but check compatibility).[17][19] Conduct the entire procedure within a certified chemical fume hood.

PART 2: Synthesis of this compound (1)

This protocol is adapted from established literature procedures.[11]

  • Reagents & Equipment:

    • 4-Nitrobenzoyl chloride

    • N,O-Dimethylhydroxylamine hydrochloride

    • 2,6-Dimethylpyridine or Triethylamine

    • Acetonitrile (MeCN), anhydrous

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen line

  • Procedure:

    • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and 2,6-dimethylpyridine (1.0 eq) in anhydrous acetonitrile, cool the mixture to -20 °C using a cooling bath.

    • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in anhydrous acetonitrile dropwise, maintaining the internal temperature below -10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography.

PART 3: Synthesis of a 4-Nitro-Substituted Ketone (e.g., 1-(4-nitrophenyl)propan-1-one)

This protocol details the reaction of this compound with ethylmagnesium bromide.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Ethylmagnesium bromide (1.1 - 1.5 eq, solution in THF or Et₂O)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, argon/nitrogen line

  • Procedure:

    • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet. Maintain a positive inert gas pressure throughout the experiment.

    • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF in the flask.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Grignard Addition: Add the solution of ethylmagnesium bromide (1.1-1.5 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the Weinreb amide at a rate that maintains the internal temperature at or below 5 °C.

    • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting amide.

    • Quenching: While still cold, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This step can be exothermic.

    • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Washing: Combine the organic layers and wash with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude ketone product by flash column chromatography on silica gel or by recrystallization.

Caption: General workflow for the Weinreb-Grignard ketone synthesis.

Data Summary: Representative Reaction Conditions

The following table provides examples of ketones synthesized from Weinreb amides, demonstrating the method's efficiency.

Grignard ReagentWeinreb AmideProductYield (%)
Phenylmagnesium chlorideN-methoxy-N-methyl-4-methylbenzamide(4-Methylphenyl)(phenyl)methanone95
4-Chlorophenylmagnesium chlorideN-methoxy-N-methylbenzamide(4-Chlorophenyl)(phenyl)methanone83
3-Fluorophenylmagnesium chlorideN-methoxy-N-methylbenzamide(3-Fluorophenyl)(phenyl)methanone92
Thiophen-2-ylmagnesium bromideN-methoxy-N-methylbenzamidePhenyl(thiophen-2-yl)methanone89
Data adapted from BenchChem Application Notes.[16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Wet glassware, solvent, or reagents.[15]2. Inactive magnesium (if preparing Grignard in situ).3. Low quality Grignard reagent.1. Ensure all components are scrupulously dried.2. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[14][15]3. Titrate the Grignard reagent before use to determine its exact molarity.
Low yield of ketone product. 1. Incomplete reaction.2. Degradation of Grignard reagent during addition.3. Inefficient quenching or workup.1. Increase reaction time or allow the mixture to warm slowly to room temperature after addition.2. Maintain strict low-temperature control during the addition.3. Ensure the quenching step is performed slowly at low temperature.
Formation of tertiary alcohol (over-addition product). 1. Reaction temperature was too high, causing the intermediate to collapse prematurely.2. Excess Grignard reagent used.1. Maintain the reaction temperature at 0 °C or lower throughout the addition and stirring.2. Use a controlled amount of Grignard reagent (typically 1.1-1.5 equivalents).
Complex mixture of products. 1. Impure starting materials (Weinreb amide or Grignard reagent).2. Side reactions due to functional groups incompatible with Grignard reagents (e.g., acidic protons).1. Purify starting materials before the reaction.2. Ensure the substrate does not contain acidic protons (e.g., -OH, -NH, -COOH). If necessary, use a protecting group strategy.

References

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022-02-19). Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

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  • Grignard reaction safety - YouTube. (2024-06-06). Retrieved from [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry. (2020-04-20). Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020-06-11). Retrieved from [Link]

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  • Grignard Reaction-2 | PDF | Chemical Reactions | Amide - Scribd. (n.d.). Retrieved from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents with amides - Chemistry Stack Exchange. (2017-08-22). Retrieved from [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (n.d.). Retrieved from [Link]

  • All About The Reactions of Grignard Reagents - Master Organic Chemistry. (2015-12-10). Retrieved from [Link]

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  • 4-Methoxy-N-methylbenzamide - PMC - NIH. (n.d.). Retrieved from [Link]

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  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.).
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Application Note: A Robust Protocol for the Synthesis of 4-Nitroaryl Ketones via Weinreb Amide Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials science.[1] A persistent challenge in ketone synthesis is the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives, which leads to the formation of tertiary alcohols as undesired byproducts.[2][3][4] The Weinreb-Nahm ketone synthesis, discovered in 1981, provides an elegant and highly reliable solution to this problem.[2][5] This method utilizes an N-methoxy-N-methylamide, commonly known as a Weinreb amide, which reacts with organometallic nucleophiles to form a uniquely stable tetrahedral intermediate.[1] This stability effectively halts the reaction at the ketone stage, preventing over-addition.[2][3]

This document provides a detailed application note and a validated protocol for the conversion of N-methoxy-N-methyl-4-nitrobenzamide to a corresponding 4-nitroaryl ketone using organometallic reagents. We will delve into the mechanistic underpinnings that ensure the reaction's fidelity, provide a step-by-step experimental guide, and offer expert insights to ensure successful implementation by researchers in academic and industrial settings.

The Mechanistic Advantage of the Weinreb Amide

The remarkable selectivity of the Weinreb ketone synthesis stems from the formation of a stable, five-membered cyclic intermediate upon nucleophilic attack.[4][6] Unlike the reaction with esters or acid chlorides, where the initial tetrahedral intermediate readily collapses to a ketone that is often more reactive than the starting material, the Weinreb amide intermediate is stabilized by chelation.[2][3]

The process unfolds as follows:

  • Nucleophilic Addition: An organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide.[2][7]

  • Chelate Formation: The metal cation (MgX⁺ or Li⁺) is chelated by both the carbonyl oxygen and the adjacent N-methoxy oxygen. This forms a stable tetrahedral intermediate that resists collapse.[2][4][7]

  • Low-Temperature Stability: This chelated adduct is stable at low reaction temperatures, preventing the elimination of the amide group and subsequent second addition of the nucleophile.[2]

  • Hydrolytic Work-up: Upon introduction of a mild acid during aqueous work-up, the chelate is protonated and breaks down, liberating the desired ketone and the water-soluble N,O-dimethylhydroxylamine salt.[1][7]

This chelation-controlled stability is the key to the reaction's success, making it a versatile and widely adopted method in complex molecule synthesis.[1][2]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocol: Synthesis of 4-Nitrobenzophenone

This protocol details the synthesis of 4-nitrobenzophenone from this compound using phenylmagnesium bromide as the organometallic nucleophile.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
This compoundC₉H₁₀N₂O₄210.19Sigma-AldrichStarting material. Ensure it is dry.
Phenylmagnesium bromide (3.0 M in Diethyl Ether)C₆H₅MgBr181.31Acros OrganicsAnhydrous solution. Titrate prior to use for accuracy.[8]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichSure/Seal™ bottle or freshly distilled from Na/benzophenone.
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49FisherFor quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRFor extraction.
Brine (Saturated Aqueous NaCl)NaCl58.44VWRFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-AldrichFor drying organic layers.
Silica GelSiO₂60.08SiliCycleFor column chromatography (230-400 mesh).
Equipment
  • Oven-dried, three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow

Caption: General workflow for Weinreb ketone synthesis.

Step-by-Step Procedure
  • Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. Flame-dry the apparatus under vacuum and backfill with nitrogen gas. Maintain a positive nitrogen pressure throughout the reaction.[9]

  • Reactant Addition: To the flask, add this compound (1.05 g, 5.0 mmol, 1.0 equiv).

  • Solvation: Add 25 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the amide is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Slowly add phenylmagnesium bromide (3.0 M solution in Et₂O, 2.0 mL, 6.0 mmol, 1.2 equiv) dropwise via syringe over 10-15 minutes.

    • Expert Insight: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and maintain the stability of the tetrahedral intermediate. A rapid addition can lead to localized warming and potential side reactions.

  • Reaction Monitoring: Stir the resulting mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.[8][10]

    • Expert Insight: Quenching at low temperature is essential for safety and to prevent hydrolysis of any unreacted Grignard reagent in an uncontrolled manner. Saturated NH₄Cl is a mild proton source that effectively breaks down the chelated intermediate without causing undesired side reactions that stronger acids might induce with sensitive functional groups.

  • Extraction: Transfer the biphasic mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) as the eluent to afford the pure 4-nitrobenzophenone.

Representative Data
ParameterValue
Starting MaterialThis compound
Amount of Starting Material1.05 g (5.0 mmol)
Grignard ReagentPhenylmagnesium Bromide (3.0 M)
Amount of Grignard Reagent2.0 mL (6.0 mmol)
SolventAnhydrous THF (25 mL)
Reaction Temperature0 °C to Room Temperature
Reaction Time3 hours
Product 4-Nitrobenzophenone
Expected Yield (Theoretical) 1.14 g
Typical Isolated Yield (Actual) 0.97 - 1.08 g (85-95%)

Conclusion and Broader Applicability

The Weinreb ketone synthesis is a powerful and dependable tool for the modern synthetic chemist.[2] The protocol detailed here for the synthesis of 4-nitrobenzophenone demonstrates the method's compatibility with sensitive functional groups, such as the nitro group, which might be susceptible to reduction or other transformations under harsher conditions. The key to its success lies in the formation of a stable, chelated intermediate that prevents the common problem of over-addition.[4] This methodology is broadly applicable to a vast range of aliphatic and aromatic Weinreb amides and can be used with diverse organolithium and Grignard reagents, providing reliable and high-yield access to a wide array of ketones.[6][11][12]

References

  • Weinreb ketone synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 52(6), 1206-1209. [Link]

  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). Supporting Information for: One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Chemical Communications. [Link]

  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). 1,2-Addition and Cross-Coupling of Organolithiums with Weinreb Amides. Synfacts, 12(02), 0189. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). AGI Org Synthesis. Retrieved January 17, 2026, from [Link]

  • Fernández, G. (n.d.). Weinreb (ketone synthesis). Química Orgánica. Retrieved January 17, 2026, from [Link]

  • Mori, K., Uto, Y., Aoyama, T., & Suyama, T. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48111-48123. [Link]

  • Khalid, M. H., El-Azab, I. H., El-Sayed, N. N. E., & El-Shorbagy, A.-R. M. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • Chemiz. (2023, December 5). Weinreb ketone synthesis [Video]. YouTube. [Link]

  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry, 64(6), 1823-1830. [Link]

  • Ghorbani-Vaghei, R. (2011). Synthesis of ketones by utilizing thioesters as "radical weinreb amides" (Doctoral dissertation, The University of Texas at Dallas). [Link]

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Minnesota State University Moorhead. [Link]

  • Le, V. A., & Johnson, J. S. (2017). (1S,2R)-1-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-2,3-DIHYDRO-1H-INDEN-2-YL-(S)-NONAFLUOROBUTANESULFINATE. Organic Syntheses, 94, 319-335. [Link]

  • Kim, H. J., & Lee, Y. S. (2002). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 23(5), 751-752. [Link]

  • Khalid, M. H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Han, S. B., & Krische, M. J. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-528. [Link]

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Application Note & Protocol: Selective Reduction of N-methoxy-N-methyl-4-nitrobenzamide to 4-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemoselective reduction of N-methoxy-N-methyl-4-nitrobenzamide, a Weinreb amide, to the corresponding 4-nitrobenzaldehyde. This transformation is a critical step in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates where the preservation of the nitro functional group is essential. The protocol details the use of Diisobutylaluminium hydride (DIBAL-H) as a selective reducing agent, leveraging the unique stability of the Weinreb amide intermediate to prevent over-reduction to the alcohol. We will explore the underlying mechanism, provide a detailed, step-by-step experimental procedure, offer guidance on product characterization, and present a troubleshooting matrix to address common challenges.

Scientific Rationale and Mechanism

The synthesis of aldehydes from carboxylic acid derivatives is a foundational transformation in organic chemistry. However, it is often complicated by over-reduction to the corresponding primary alcohol, as aldehydes are typically more reactive than their parent functional groups (e.g., esters, acid chlorides).

The Role of the Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, was specifically designed to overcome this challenge.[1][2] Its efficacy stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by a hydride reagent like DIBAL-H.[1][3]

The mechanism involves the coordination of the Lewis acidic aluminum of DIBAL-H to the carbonyl oxygen. This is followed by the delivery of a hydride to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by the chelation of the aluminum atom between the carbonyl oxygen and the methoxy oxygen.[3][4][5] This stable complex prevents the collapse of the intermediate and the premature formation of the aldehyde in the presence of excess reducing agent.[2][6] The aldehyde is only liberated upon aqueous workup, which quenches the remaining hydride reagent and hydrolyzes the intermediate.[2][3]

Caption: Mechanism of Weinreb amide reduction to an aldehyde.

The Challenge of Chemoselectivity

The primary challenge in this synthesis is the presence of the nitro group (-NO₂), which is also susceptible to reduction. Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) would readily reduce both the Weinreb amide and the nitro group, leading to the corresponding amine.[7][8]

DIBAL-H is an ideal reagent for this transformation due to its steric bulk and moderate reactivity, especially at low temperatures.[9][10] At -78 °C, DIBAL-H reacts selectively with the more electrophilic Weinreb amide carbonyl while leaving the nitro group intact.[11] This temperature control is paramount to the success of the reaction.

Experimental Protocol: DIBAL-H Reduction

This protocol provides a reliable method for the synthesis of 4-nitrobenzaldehyde on a typical laboratory scale.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichStarting material.
Diisobutylaluminium hydride (DIBAL-H)1.0 M in TolueneSigma-AldrichPyrophoric reagent. Handle under inert atmosphere.
TolueneAnhydrous, >99.8%Acros OrganicsReaction solvent. Must be dry.
Methanol (MeOH)AnhydrousFisher ScientificUsed for quenching.
Potassium sodium tartrate tetrahydrateReagent GradeVWRFor preparing Rochelle's salt solution for workup.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Deionized WaterN/AIn-houseFor preparing aqueous solutions.
Equipment
  • Flame-dried, three-neck round-bottom flask with a stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes and needles for reagent transfer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 2.10 g, 10.0 mmol) and anhydrous toluene (40 mL).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir the mixture for 10-15 minutes to ensure thermal equilibrium.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.0 M solution in toluene, 1.1 eq, 11.0 mL, 11.0 mmol) dropwise via syringe over 30 minutes. Crucial: Maintain the internal temperature below -70 °C throughout the addition. A rapid addition can lead to a loss of selectivity and over-reduction.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol (5 mL). This step neutralizes any excess DIBAL-H. A vigorous reaction may occur initially.

  • Workup (Rochelle's Salt): Remove the cold bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, ~40 mL). Stir the biphasic mixture vigorously. The gelatinous aluminum salts will gradually break up, resulting in two clear, separable layers. This may take several hours to overnight.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a pale yellow solid.[12][13] If necessary, purify by recrystallization (e.g., from an ether/petroleum ether mixture) or by flash column chromatography on silica gel.[14]

Experimental_Workflow A 1. Dissolve Weinreb Amide in Anhydrous Toluene B 2. Cool to -78 °C A->B C 3. Add DIBAL-H (1.1 eq) Dropwise B->C D 4. Stir at -78 °C (Monitor by TLC) C->D E 5. Quench with MeOH at -78 °C D->E F 6. Warm to RT & Add Rochelle's Salt Solution E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry (MgSO₄), & Concentrate G->H I 9. Purify Product (Recrystallization/Chromatography) H->I

Caption: Experimental workflow for the selective reduction.

Data and Expected Results

Key Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (DIBAL-H)1.05 - 1.2 equivalentsA slight excess ensures complete conversion without significant over-reduction.
Temperature-78 °CCritical for preventing over-reduction and maintaining chemoselectivity.[9][10]
SolventToluene, THF, DCMAnhydrous, non-protic solvents are required.[10]
Expected Yield80 - 95%Yields are typically high for this transformation.
Characterization of 4-Nitrobenzaldehyde

Proper characterization is essential to confirm the identity and purity of the final product.

TechniqueData
Appearance Slightly yellowish crystalline powder.[12][15]
Melting Point 103 - 106 °C.[12][15]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.17 (s, 1H, -CHO), 8.42 (d, J=8.8 Hz, 2H, Ar-H ortho to NO₂), 8.10 (d, J=8.8 Hz, 2H, Ar-H ortho to CHO).[12]
IR (KBr, cm⁻¹): ~1705 (C=O stretch, conjugated aldehyde), ~1540 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch).[12][16]
Mass Spec (EI) m/z: 151 (M⁺), 150 (M-H)⁺, 121, 105, 93, 77, 65, 51.[12][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive DIBAL-H reagent (decomposed by moisture).2. Reaction temperature too low or insufficient time.1. Use a fresh bottle of DIBAL-H or titrate the reagent to determine its active concentration.2. Ensure accurate temperature monitoring and allow the reaction to proceed for a longer duration.
Over-reduction to Alcohol 1. Temperature rose above -70 °C.2. Excess DIBAL-H was used.3. DIBAL-H was added too quickly.1. Maintain a consistent -78 °C bath.2. Use a stoichiometry closer to 1.05 - 1.1 equivalents.3. Add the reagent slowly via syringe pump for better control.
Reduction of Nitro Group 1. Incorrect reducing agent used (e.g., LiAlH₄).2. Reaction temperature was too high.1. Confirm the reagent is DIBAL-H.2. Strictly maintain the reaction at -78 °C.
Difficult Workup (Persistent Emulsion) Incomplete breakup of aluminum salts.1. Stir the biphasic mixture with Rochelle's salt for a longer period (can be left overnight).2. Add Celite and filter the mixture before extraction.

Safety Precautions

  • DIBAL-H: Diisobutylaluminium hydride is a pyrophoric liquid that reacts violently with water and protic solvents. All operations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

  • 4-Nitrobenzaldehyde: The product may cause skin and serious eye irritation.[12][17] It is harmful to aquatic life.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Conduct the entire procedure inside a certified chemical fume hood.

References

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  • RSC Publishing. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Available at: [Link]

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  • NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]

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  • eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Available at: [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Available at: [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-nitro-. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

Sources

Application Note & Protocol: Weinreb Ketone Synthesis using N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precision of Weinreb Ketone Synthesis

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yield method for the synthesis of ketones.[1][2][3] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction overcomes a significant challenge in organic synthesis: the over-addition of organometallic reagents to acyl compounds.[1][4] Traditional methods often lead to the formation of tertiary alcohols as byproducts due to the high reactivity of the intermediate ketone.[2][4] The Weinreb synthesis elegantly circumvents this issue through the use of a unique reagent, the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[1][2][5]

The key to the success of the Weinreb ketone synthesis lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent, such as a Grignard or organolithium reagent.[1][2][6][7][8] This intermediate is stabilized at low temperatures and prevents the collapse of the carbonyl group and subsequent second addition of the nucleophile.[1][6][8] Aqueous workup then gently liberates the desired ketone in high purity.[2][4] This methodology is compatible with a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2]

This application note provides a detailed experimental setup and protocol for the Weinreb ketone synthesis using a specific, electronically modified substrate: N-methoxy-N-methyl-4-nitrobenzamide. The presence of the electron-withdrawing nitro group on the aromatic ring influences the reactivity of the amide and provides a good model system for researchers working with electronically diverse substrates.

Reaction Mechanism and Workflow

The overall process can be divided into two main stages: the preparation of the Weinreb amide and the subsequent ketone synthesis.

Part 1: Synthesis of this compound

The Weinreb amide is typically prepared from the corresponding carboxylic acid or acid chloride.[1][2][6] The use of N,O-dimethylhydroxylamine hydrochloride is common and commercially available.[1][5]

Weinreb_Amide_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product CarboxylicAcid 4-Nitrobenzoic Acid WeinrebAmide N-methoxy-N-methyl- 4-nitrobenzamide CarboxylicAcid->WeinrebAmide + Amine Amine N,O-Dimethylhydroxylamine Hydrochloride CouplingAgent Coupling Agent (e.g., DCC, EDC, or SOCl₂ for acid chloride route) CouplingAgent->WeinrebAmide Base Base (e.g., Pyridine, Et₃N) Base->WeinrebAmide

Caption: Synthesis of the Weinreb Amide.

Part 2: Weinreb Ketone Synthesis

The synthesized Weinreb amide is then reacted with a Grignard reagent to form the ketone.

Weinreb_Ketone_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product WeinrebAmide N-methoxy-N-methyl- 4-nitrobenzamide Tetrahedral Stable Chelated Tetrahedral Intermediate WeinrebAmide->Tetrahedral + Grignard Grignard Grignard Reagent (R-MgX) Grignard->Tetrahedral Ketone 4-Nitroaryl Ketone (O₂N-Ar-CO-R) Tetrahedral->Ketone Aqueous Workup (e.g., NH₄Cl, HCl)

Sources

The Strategic Role of N-methoxy-N-methyl-4-nitrobenzamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Controlled Acylation and Latent Functionality

In the intricate landscape of pharmaceutical synthesis, the ability to forge new carbon-carbon bonds with precision and to introduce key functional groups in a controlled manner is paramount. N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally versatile and reliable intermediates in this endeavor.[1][2] Their defining feature is the N-methoxy-N-methylamide moiety, which, upon reaction with organometallic reagents, forms a stable chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, collapsing to the desired ketone or aldehyde only upon aqueous workup.[2]

This application note focuses on a particularly strategic Weinreb amide: N-methoxy-N-methyl-4-nitrobenzamide . The presence of the nitro group at the para-position introduces a latent amino functionality. This dual reactivity—controlled acylation via the Weinreb amide and the potential for subsequent reduction of the nitro group—renders it a highly valuable building block for the synthesis of a variety of pharmaceutical intermediates, particularly those containing an aminobenzoyl substructure.

Core Applications in Pharmaceutical Synthesis

The utility of this compound primarily revolves around two key transformations:

  • Controlled Ketone Synthesis: The reaction of the Weinreb amide with Grignard or organolithium reagents provides a reliable route to 4-nitroaryl ketones. These ketones are important precursors for a range of more complex molecules.

  • Synthesis of 4-Aminobenzoyl Derivatives: The nitro group can be selectively reduced to an amine, opening up a vast array of possibilities for subsequent derivatization, such as amide bond formation or the construction of heterocyclic rings. This is particularly relevant in the synthesis of kinase inhibitors.

A prime example of a pharmaceutical ingredient whose synthesis can benefit from this intermediate is Imatinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[3] The core structure of Imatinib contains a 4-amino-N-methylbenzamide moiety, which can be retrosynthetically traced back to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the preparation of the title compound from 4-nitrobenzoyl chloride.

Reaction Scheme:

Caption: General synthesis of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Nitrobenzoyl chloride122-04-3185.57501.0
N,O-Dimethylhydroxylamine hydrochloride6638-79-597.54551.1
Pyridine110-86-179.101102.2
Dichloromethane (DCM)75-09-284.93200 mL-

Procedure:

  • To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55 mmol) in dichloromethane (150 mL) at 0 °C, slowly add pyridine (8.70 g, 8.9 mL, 110 mmol).

  • After stirring for 15 minutes at 0 °C, add a solution of 4-nitrobenzoyl chloride (9.28 g, 50 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Protocol 2: Synthesis of a 4-Nitroaryl Ketone Intermediate

This protocol details the reaction of this compound with a Grignard reagent to form a 4-nitroaryl ketone.

Reaction Scheme:

Sources

Application Note: Mechanism and Protocol for the Chemoselective Grignard Addition to N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of ketones via the addition of organometallic reagents to carboxylic acid derivatives is a cornerstone of organic chemistry. However, this transformation is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis offers a robust and highly chemoselective solution to this challenge. This application note provides an in-depth examination of the mechanism of Grignard reagent addition to N-methoxy-N-methyl-4-nitrobenzamide, a Weinreb amide bearing a strongly electron-withdrawing group. We will dissect the mechanistic subtleties that ensure the reaction halts at the ketone stage and provide a detailed, field-proven protocol for its successful execution.

Part I: The Mechanistic Rationale for Chemoselectivity

The remarkable reliability of the Weinreb-Nahm ketone synthesis stems from the unique structural features of the N-methoxy-N-methylamide (Weinreb amide) functional group. Unlike more conventional acylating agents such as esters or acid chlorides, which readily yield tertiary alcohols upon reaction with two or more equivalents of a Grignard reagent, the Weinreb amide provides a controlled, single addition.

The Key to Stability: A Chelated Tetrahedral Intermediate

The core of this selectivity lies in the formation of a highly stable tetrahedral intermediate upon the initial nucleophilic attack of the Grignard reagent (R-MgX) on the amide carbonyl.

  • Nucleophilic Attack: The Grignard reagent adds to the electrophilic carbonyl carbon of the this compound. The presence of the electron-withdrawing 4-nitro group increases the electrophilicity of this carbon, facilitating the attack.

  • Chelation: Following the addition, the magnesium ion (MgX) is coordinated in a five-membered ring by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.

  • Intermediate Stability: This chelated intermediate is remarkably stable, particularly at low temperatures. It does not spontaneously collapse to eliminate the N-methoxy-N-methylamino group. This stability is the crucial difference compared to the intermediate formed from an ester, where the expulsion of an alkoxide is rapid, generating a ketone in situ that immediately reacts with a second equivalent of the Grignard reagent.

  • Controlled Collapse: The stable intermediate persists in the reaction mixture until an aqueous acidic workup is performed. Protonation breaks the chelate, triggering the collapse of the tetrahedral structure and eliminating the neutral N,O-dimethylhydroxylamine moiety to furnish the desired ketone.

This chelation-stabilized intermediate acts as a "holding pattern," effectively protecting the carbonyl group from a second nucleophilic attack until the reaction is intentionally quenched.

Caption: Reaction mechanism highlighting the stable chelated intermediate.

Part II: Application Protocol

This protocol details the synthesis of a 4-nitrophenyl ketone from this compound using a generic Grignard reagent (R-MgX).

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)EquivalentsNotes
This compound210.182.10 g10.01.0Substrate
Grignard Reagent (e.g., MeMgBr, 3.0 M in Et₂O)Varies3.7 mL11.01.1Titrate prior to use for accurate concentration.
Anhydrous Tetrahydrofuran (THF)72.1150 mL--Sure/Seal™ or freshly distilled from Na/benzophenone.
Saturated Aqueous NH₄Cl53.49~20 mL--Quenching agent. Alternatively, 1 M HCl can be used.
Ethyl Acetate (EtOAc)88.11~100 mL--Extraction solvent.
Brine (Saturated Aqueous NaCl)58.44~30 mL--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--Drying agent.
Nitrogen or Argon Gas----For maintaining an inert atmosphere.
Standard Glassware----Flame- or oven-dried prior to use.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Reaction Setup: To the flask, add this compound (2.10 g, 10.0 mmol) and anhydrous THF (50 mL). Stir the mixture until the amide is fully dissolved.

  • Grignard Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the Grignard reagent (1.1 eq, 11.0 mmol) dropwise via a syringe over approximately 15 minutes. Maintain the internal temperature below 5 °C.

    • Causality Note: A slow, controlled addition at low temperature is critical to dissipate the heat of reaction and ensure the stability of the tetrahedral intermediate, preventing potential side reactions.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to ambient temperature, stirring for an additional 1-2 hours.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the spot corresponding to the Weinreb amide has disappeared.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Cautiously and slowly add saturated aqueous ammonium chloride (~20 mL) to quench the excess Grignard reagent and initiate the breakdown of the intermediate.

    • Safety Note: The quench is exothermic. Slow addition to a cooled solution is essential to control the release of heat and gas.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~50 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (~25 mL each).

  • Isolation: Combine the organic extracts and wash with brine (~30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-nitrophenyl ketone.

Part III: Troubleshooting and Considerations

IssueProbable CauseRecommended Solution
Recovery of Starting Material - Insufficient Grignard reagent (degraded or inaccurate concentration).- Reaction time too short.- Titrate the Grignard reagent before use.- Use a slight excess (1.1-1.2 eq).- Allow the reaction to stir longer at room temperature and monitor by TLC.
Formation of Tertiary Alcohol (Over-addition) - Reaction temperature was too high.- Grignard reagent was added too quickly.- Maintain a low temperature (0 °C or -78 °C) during addition.- Ensure slow, dropwise addition of the Grignard reagent.
Low Yield - "Wet" solvent or glassware quenched the Grignard reagent.- Inefficient extraction or purification.- Ensure all glassware is rigorously dried and use high-quality anhydrous solvents.- Perform multiple extractions to ensure complete product recovery from the aqueous phase.

Conclusion

The Grignard addition to this compound is a highly efficient and predictable method for the synthesis of 4-nitrophenyl ketones. The chemoselectivity is governed by the formation of a stable, five-membered chelated intermediate, which prevents the common problem of over-addition. By adhering to anhydrous conditions and maintaining low reaction temperatures, this protocol provides a reliable pathway to access valuable ketone building blocks for research and development, even in the presence of sensitive functional groups like the nitro group.

References

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. The Royal Society of Chemistry. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Overaddition of grignard to weinreb amide. Reddit. [Link]

  • N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar. [Link]

  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. RSC Publishing. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-methoxy-N-methyl-4-nitrobenzamide

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of this compound, a critical Weinreb amide intermediate. This resource is designed for researchers and drug development professionals who may encounter challenges, particularly low yields, during this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield in a Weinreb amide synthesis is rarely due to a single cause. It typically stems from a combination of factors across several stages of the process. A systematic review of your protocol is the most effective approach.

Core Areas for Investigation:

  • Quality and Handling of Starting Materials:

    • 4-Nitrobenzoic Acid: Ensure your starting carboxylic acid is pure and, most importantly, dry. Moisture can interfere with the activation step.

    • N,O-Dimethylhydroxylamine Hydrochloride: This reagent is a hydrochloride salt, meaning the amine is protonated and not nucleophilic. It is also hygroscopic. Inadequate neutralization of the salt or the presence of water will significantly reduce the concentration of the active nucleophile. Store it in a desiccator.[1][2]

  • Inefficient Carboxylic Acid Activation:

    • The carbonyl carbon of a carboxylic acid is not sufficiently electrophilic to react directly with the amine. It must first be converted into a better leaving group. This is the most critical step for a high-yielding reaction. Inefficiency here is a primary cause of failure. Common methods include conversion to an acyl chloride or in situ activation with coupling reagents.[3][4]

  • Suboptimal Reaction Conditions:

    • Solvent: The reaction must be conducted under anhydrous conditions. Use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

    • Base: A non-nucleophilic organic base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA), or pyridine) is essential. Its role is twofold: to neutralize the hydrochloride salt of the amine, liberating the free nucleophile, and to scavenge the acid byproduct generated during the coupling reaction.[1] A common error is using an insufficient amount of base. A minimum of 2.2 equivalents is often required when starting from the hydrochloride salt—one to neutralize the salt and at least one for the coupling itself.

    • Temperature: Most amide couplings proceed well at room temperature, but some less reactive systems may require gentle heating. However, excessive heat can lead to the decomposition of activated intermediates and coupling reagents.

  • Work-up and Purification Losses:

    • The product, while organic-soluble, may have some partial solubility in aqueous layers, leading to losses during extraction. Ensure proper salting out with brine.

    • Residual acidic or basic byproducts can complicate purification. A thorough aqueous wash is crucial. For instance, washing with a mild acid (e.g., dilute HCl) removes excess amine and base, while a mild base wash (e.g., NaHCO₃) removes unreacted carboxylic acid.[5]

Q2: I've confirmed my starting materials are pure and dry, but my reaction stalls, leaving a large amount of unreacted 4-nitrobenzoic acid. How can I drive the reaction to completion?

This strongly points to a problem with the carboxylic acid activation step. Your activating agent is either not being used effectively or is not potent enough for this specific substrate.

Troubleshooting Activation:

  • If using an Acyl Chloride Intermediate (e.g., with SOCl₂ or (COCl)₂):

    • Reagent Quality: Ensure your thionyl chloride or oxalyl chloride is fresh. These reagents can degrade over time, especially with exposure to moisture.

    • Complete Conversion: Confirm the complete conversion of the carboxylic acid to the acyl chloride before adding the amine. This can be monitored by the cessation of gas evolution (HCl or CO/CO₂). A small amount of DMF is often used as a catalyst for this conversion.

  • If using in situ Coupling Reagents (e.g., EDC, DCC, HATU):

    • Reagent Stoichiometry: A common pitfall is using too little coupling reagent. Use at least 1.1-1.5 equivalents to ensure full activation.

    • Reagent Potency: Coupling reagents vary in their reactivity. For an electron-deficient substrate like 4-nitrobenzoic acid, a standard carbodiimide like DCC or EDC might be sluggish. Consider switching to a more potent uronium or phosphonium-based reagent like HATU or BOP, which are known for their high efficiency.[5]

    • Order of Addition: The standard procedure is to pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine/base mixture. This allows for the formation of the activated ester intermediate.

Experimental Protocol: High-Yield Synthesis using EDC Coupling

This protocol provides a robust method for the synthesis of this compound, focusing on minimizing common errors.

Materials:

  • 4-Nitrobenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzoic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM and stir the suspension at room temperature.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (2.5 eq). Stir for 10-15 minutes to ensure complete neutralization.

  • Add the solution from step 3 to the flask from step 2 dropwise over 10 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the 4-nitrobenzoic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.

Frequently Asked Questions (FAQs)

Q: Why is a Weinreb amide (N-methoxy-N-methylamide) used instead of a simpler amide for subsequent reactions like Grignard additions?

A: The primary advantage of the Weinreb amide is its ability to prevent the common problem of over-addition in reactions with organometallic reagents.[4][6] When a Grignard or organolithium reagent adds to a typical ester or acyl chloride, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct.

The Weinreb amide, however, forms a stable five-membered chelated tetrahedral intermediate with the metal ion (e.g., Mg²⁺ or Li⁺).[4][6] This intermediate is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed. By the time the ketone is formed, no organometallic reagent is left, thus preventing over-addition and yielding the desired ketone cleanly.[1]

Troubleshooting_Workflow start Low Yield Observed check_sm 1. Verify Starting Material Purity & Dryness (4-Nitrobenzoic Acid, Amine Salt) start->check_sm outcome_sm Is starting material pure and dry? check_sm->outcome_sm check_reagents 2. Check Reagent Integrity (Coupling Agents, Base, Solvent) outcome_reagents Are reagents fresh and anhydrous? check_reagents->outcome_reagents review_stoich 3. Review Stoichiometry (≥2.2 eq. Base, ≥1.2 eq. Coupling Agent) outcome_stoich Is stoichiometry correct? review_stoich->outcome_stoich review_protocol 4. Analyze Protocol (Order of Addition, Temp., Time) outcome_protocol Is protocol optimal? review_protocol->outcome_protocol outcome_sm->check_reagents Yes action_sm Dry starting materials (e.g., vacuum oven) or use fresh batch. outcome_sm->action_sm No outcome_reagents->review_stoich Yes action_reagents Use fresh coupling agents, freshly distilled base, and anhydrous solvent. outcome_reagents->action_reagents No outcome_stoich->review_protocol Yes action_stoich Adjust equivalents. Increase base and/or coupling agent. outcome_stoich->action_stoich No action_protocol Optimize conditions. Pre-activate acid, try a more potent coupling agent (e.g., HATU). outcome_protocol->action_protocol No end_node High Yield Achieved outcome_protocol->end_node Yes action_sm->check_sm action_reagents->check_reagents action_stoich->review_stoich action_protocol->review_protocol

Caption: A systematic workflow for troubleshooting low yield.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. (2017).
  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure.
  • Khalid, M. et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • DOI. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025). [Link]

  • ResearchGate. (PDF) 4-Methoxy-N-methylbenzamide. [Link]

  • National Institutes of Health. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • ACS Omega. Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. [Link]

Sources

Technical Support Center: Purification of Crude N-methoxy-N-methyl-4-nitrobenzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-methoxy-N-methyl-4-nitrobenzamide. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of this Weinreb amide.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor Separation of the Desired Compound from Impurities

Symptoms:

  • Overlapping spots on the Thin Layer Chromatography (TLC) analysis of collected fractions.

  • The isolated product shows the presence of impurities by NMR or LC-MS analysis.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent is critical for achieving good separation.[1] If the polarity is too high, all compounds will travel quickly down the column, resulting in poor separation. Conversely, if the polarity is too low, the compounds may not move at all.

    • Solution: Systematically optimize the solvent system using TLC. A good starting point for many organic compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes.[2] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.[3]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and co-elution of closely related impurities.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower ratio (e.g., 1:100) is recommended.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase, causing streaking and poor separation.

    • Solution: Ensure the column is packed uniformly. The "slurry packing" method, where the silica gel is mixed with the initial eluent and poured into the column, is generally preferred to minimize air bubbles and create a homogenous stationary phase.[4]

Issue 2: The Compound is Not Eluting from the Column

Symptoms:

  • No product is observed in the collected fractions, even after passing a large volume of the mobile phase.

Possible Causes & Solutions:

  • Eluent Polarity is Too Low: The selected solvent system may not be polar enough to displace the compound from the silica gel.[1]

    • Solution: Gradually increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent in the mixture (e.g., from 10% ethyl acetate in hexanes to 20% or higher).[3]

  • Compound Decomposition on Silica Gel: Some compounds, particularly those with acid-sensitive functional groups, can decompose on the acidic surface of silica gel.[3]

    • Solution: Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is observed, consider using a deactivated stationary phase like neutral alumina or treating the silica gel with a base such as triethylamine before packing the column.[3][4]

  • Compound is Insoluble in the Mobile Phase: The compound may have precipitated at the top of the column if it has low solubility in the eluent.[4]

    • Solution: If solubility is an issue, consider dry loading the sample. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of the column.[4][5]

Issue 3: Streaking or Tailing of the Compound Band

Symptoms:

  • The compound band on the column is elongated and diffuse, leading to broad elution profiles and contamination of many fractions.

Possible Causes & Solutions:

  • High Polarity of the Compound: Highly polar compounds can interact strongly with the silica gel, leading to tailing.[2]

    • Solution: Add a small amount of a more polar solvent, like methanol, to the eluent system. However, be cautious as this can significantly reduce separation. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing by neutralizing acidic sites on the silica.[4]

  • Sample Overloading: As mentioned before, too much sample can cause streaking.

    • Solution: Reduce the amount of crude material loaded onto the column.

  • Inappropriate Sample Loading Technique: Dissolving the sample in a solvent that is much more polar than the mobile phase can cause band distortion.[5]

    • Solution: Dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent. If a highly polar solvent is necessary for dissolution, use the dry loading method.[5]

Issue 4: Cracking or Channeling of the Silica Bed

Symptoms:

  • Visible cracks or channels appear in the stationary phase after starting the elution.

Possible Causes & Solutions:

  • Heat Generation: The adsorption of a polar solvent onto dry silica gel can be exothermic, causing the solvent to boil and create bubbles that disrupt the packing.[4]

    • Solution: Use the slurry packing method and ensure the column is properly equilibrated with the initial mobile phase before loading the sample.[4]

  • Running the Column Dry: Allowing the solvent level to drop below the top of the silica gel will cause the bed to dry out and crack.

    • Solution: Always keep the silica gel bed covered with the mobile phase. Top up the solvent when there is still at least 2 cm of solvent above the protective sand layer.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for a compound with the polarity of this compound would be a mixture of ethyl acetate and hexanes. You can start with a low polarity mixture, such as 10% ethyl acetate in hexanes, and gradually increase the proportion of ethyl acetate while monitoring the separation on TLC.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to the presence of the aromatic nitro group, this compound should be visible under a UV lamp (254 nm). If the concentration is very low, you can also use staining agents like potassium permanganate.

Q3: Is it better to use gravity chromatography or flash chromatography?

A3: Flash chromatography is generally preferred as it is faster and often provides better resolution. The use of pressure (1-4 psi) forces the solvent through the column more quickly, reducing the time the compound spends on the stationary phase and minimizing band broadening due to diffusion.[5]

Q4: My crude product is an oil. How should I load it onto the column?

A4: If the oil is soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and carefully pipette it onto the top of the column. If it is not very soluble, the dry loading method is recommended. Dissolve the oil in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator until you have a free-flowing powder. This powder can then be carefully added to the top of the column.[4][5]

Q5: The purified compound still shows some impurities. What should I do?

A5: If minor impurities remain after column chromatography, you can consider re-purifying the material. This could involve running a second column with a shallower solvent gradient to improve separation. Alternatively, if the compound is a solid, recrystallization may be an effective final purification step.

III. Experimental Protocols & Data

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (Hexane:Ethyl Acetate)Expected Rf RangeObservations
9:10.1 - 0.2Good for initial assessment, may require higher polarity.
4:10.2 - 0.4Often a good starting point for column separation.
2:10.4 - 0.6May be too polar, leading to faster elution and potentially poorer separation.

Note: These are starting recommendations. The optimal solvent system should be determined experimentally for each specific crude mixture.

Protocol: Step-by-Step Column Chromatography
  • TLC Analysis: Determine the optimal solvent system that gives an Rf value of ~0.3 for the target compound.

  • Column Preparation:

    • Securely clamp a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping to ensure even packing, and drain the excess solvent.

    • Add another thin layer of sand on top of the silica gel.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully pipette the solution onto the top of the column.[5]

    • Dry Loading: Dissolve the crude material in a volatile solvent, add silica gel (about 10-20 times the mass of the sample), and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[5]

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • If using flash chromatography, apply gentle pressure (1-2 psi).[5]

    • Begin collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Key Workflows

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting_Tree cluster_separation Poor Separation cluster_elution No Elution cluster_tailing Tailing/Streaking Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElute No Elution Start->NoElute Tailing Tailing/Streaking Start->Tailing Solvent1 Adjust Solvent Polarity (TLC) PoorSep->Solvent1 Overload1 Reduce Sample Load PoorSep->Overload1 Repack Repack Column PoorSep->Repack Solvent2 Increase Solvent Polarity NoElute->Solvent2 Decomp Check for Decomposition (Use Neutral Stationary Phase) NoElute->Decomp Solubility Dry Load Sample NoElute->Solubility Solvent3 Add Modifier (e.g., TEA, MeOH) Tailing->Solvent3 Overload2 Reduce Sample Load Tailing->Overload2 LoadTech Use Dry Loading Tailing->LoadTech

Caption: Troubleshooting Decision Tree for Common Issues.

V. References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved January 17, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 17, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. Retrieved January 17, 2026, from [Link]

  • Reddit. (2022, July 16). Column chromatography issues. r/chemistry. [Link]

  • Waters Blog. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 17, 2026, from [Link]

  • ARKIVOC. (2002). An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]

  • Synfacts. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxy-N-methyl-4-nitrobenzamide. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Reductive Cleavage of N-O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Retrieved January 17, 2026, from

  • The Royal Society of Chemistry. (2013). Supporting Information - Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. [Link]

  • ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. [Link]

  • PubChem. (n.d.). 4-methoxy-N-methylbenzamide. Retrieved January 17, 2026, from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

Sources

optimizing reaction temperature for N-methoxy-N-methyl-4-nitrobenzamide and Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Temperature for Weinreb Ketone Synthesis

Topic: Optimizing Reaction Temperature for N-methoxy-N-methyl-4-nitrobenzamide and Grignard Reagents

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and FAQs for one of the most reliable, yet sensitive, reactions in a chemist's toolkit: the Weinreb ketone synthesis, specifically focusing on the reaction of this compound with Grignard reagents. As your application scientist, my goal is to move beyond simple procedural lists and explain the fundamental principles—the "why"—behind the crucial parameter of temperature control. Understanding this causality is the key to mastering the reaction, ensuring high yields, and preventing troublesome side-products.

The Central Role of Temperature: Understanding the Weinreb Mechanism

The primary advantage of using a Weinreb-Nahm amide, such as this compound, over simpler acyl donors like esters or acid chlorides is its remarkable ability to prevent the common problem of over-addition.[1][2] When a Grignard reagent adds to an ester, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[3][4]

The Weinreb amide elegantly circumvents this through the formation of a highly stable tetrahedral intermediate. The magic lies in the N-methoxy group, which chelates the magnesium ion of the Grignard reagent, forming a stable five-membered ring.[1][2][5] This chelated intermediate is the cornerstone of the reaction's success.

Crucially, this intermediate is only stable at low temperatures. [5] If the reaction temperature rises, the intermediate can collapse prematurely to the ketone. This newly formed ketone is then vulnerable to attack by any excess Grignard reagent in the flask, leading to the undesired tertiary alcohol. Therefore, rigorous temperature control is not merely a suggestion; it is the primary determinant of the reaction's outcome.

Weinreb_Mechanism Figure 1. Reaction Mechanism and Temperature Influence cluster_main_path Desired Pathway (Low Temperature) cluster_side_path Side Reaction (High Temperature) WA Weinreb Amide (N-methoxy-N-methyl- 4-nitrobenzamide) Intermediate Stable Chelated Intermediate (Stable at Low Temp, e.g., -78 °C) WA->Intermediate RMgX R-MgX (Grignard Reagent) Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Ketone2 Ketone (Prematurely formed) Intermediate->Ketone2 Ketone Desired Ketone Product Tertiary_Alcohol Tertiary Alcohol (Over-addition By-product) Ketone2->Tertiary_Alcohol RMgX2 R-MgX (Excess) Troubleshooting_Workflow Figure 2. Troubleshooting Workflow start Poor Reaction Outcome over_addition Primary Issue: Over-addition to Tertiary Alcohol start->over_addition low_yield Primary Issue: Low Yield / Starting Material Recovered start->low_yield messy_reaction Primary Issue: Complex/Decomposed Mixture start->messy_reaction cause_temp_high Probable Cause: Temperature Too High (Intermediate collapsed) over_addition->cause_temp_high solution_temp Solution 1: Use -78 °C bath cause_temp_high->solution_temp solution_add_slow Solution 2: Slower Grignard addition cause_temp_high->solution_add_slow solution_quench_cold Solution 3: Quench reaction at -78 °C cause_temp_high->solution_quench_cold cause_grignard Probable Cause: Inactive or Insufficient Grignard Reagent low_yield->cause_grignard solution_titrate Solution 1: Titrate Grignard Reagent cause_grignard->solution_titrate solution_anhydrous Solution 2: Ensure anhydrous conditions cause_grignard->solution_anhydrous solution_time Solution 3: Increase reaction time at low temp cause_grignard->solution_time cause_runaway Probable Cause: Runaway Exothermic Reaction / Side Reactions messy_reaction->cause_runaway solution_strict_temp Solution 1: Strict adherence to -78 °C cause_runaway->solution_strict_temp solution_inverse_quench Solution 2: Consider inverse quench cause_runaway->solution_inverse_quench

Figure 2. Troubleshooting Workflow for the Weinreb Ketone Synthesis.

Data Summary: The Impact of Temperature

To illustrate the critical nature of temperature, the following table summarizes typical (hypothetical) outcomes for the reaction between this compound and 1.1 equivalents of methylmagnesium bromide.

Reaction TemperatureAddition TimeYield of KetonePurity (by LCMS)Tertiary Alcohol By-product
-78 °C 30 min>90% >98%<2%
-20 °C 30 min65-75%~85%10-15%
0 °C 30 min30-40%~50%40-50%
25 °C (RT) 30 min<5%<10%>80%

Data Interpretation: The data clearly demonstrates a strong inverse correlation between reaction temperature and the yield/purity of the desired ketone. A low temperature of -78 °C is essential for suppressing the formation of the tertiary alcohol by-product and achieving a clean, high-yielding reaction.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Reagents & Equipment:

  • This compound

  • Grignard Reagent (e.g., 3.0 M MeMgBr in Et₂O), freshly titrated

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl), pre-chilled to 0 °C

  • Flame- or oven-dried, three-neck round-bottom flask with stir bar

  • Septa, nitrogen inlet, syringe pump (recommended), and low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of nitrogen.

  • Dissolution: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Place the flask in a dry ice/acetone bath and cool the internal solution to -78 °C with stirring.

  • Grignard Addition: Draw the titrated Grignard reagent (1.1 eq) into a syringe and place it on a syringe pump. Add the reagent dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Once the addition is complete, continue to stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC or LCMS if desired by taking aliquots and quenching them separately.

  • Quenching: While maintaining the -78 °C temperature, slowly add the pre-chilled saturated NH₄Cl solution to the reaction mixture to quench any remaining Grignard reagent. A vigorous reaction may occur initially.

  • Workup: Once the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone can then be purified by silica gel chromatography or recrystallization as needed.

References

  • Weinreb Ketone Synthesis - Wikipedia. Wikipedia. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Overaddition of grignard to weinreb amide. Reddit. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Are reaction mixtures supposed to be cooled before adding a Grignard reagent? Reddit. [Link]

  • Methods for preventing over addition of Grignard reagent. Sciencemadness Discussion Board. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to Preserving N-methoxy-N-methyl-4-nitrobenzamide During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Senior Application Scientist Narrative

For researchers and professionals in drug development, the Weinreb amide is a cornerstone of modern synthetic chemistry, prized for its ability to controllably form ketones and aldehydes.[1][2][3] However, the very reactivity that makes it a valuable synthetic tool also renders it susceptible to hydrolysis, particularly during reaction workup. This guide provides an in-depth, troubleshooting-focused approach to managing the stability of a specific, electronically-activated Weinreb amide: N-methoxy-N-methyl-4-nitrobenzamide. The presence of the strongly electron-withdrawing nitro group at the para position significantly influences the amide's susceptibility to cleavage, demanding a nuanced and carefully planned workup strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrolyzing during workup?

A1: Hydrolysis of your Weinreb amide to 4-nitrobenzoic acid is a common pitfall and is catalyzed by both acidic and basic conditions. The electron-withdrawing nitro group makes the carbonyl carbon of your amide more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Standard aqueous workups, if not carefully controlled, can create a pH environment that promotes this degradation.

Q2: I observe significant emulsion formation during my extraction. Is this related to hydrolysis and how can I resolve it?

A2: While not directly causing hydrolysis, persistent emulsions can prolong contact time with the aqueous phase, increasing the risk of hydrolysis. Emulsions often form when there are partially soluble byproducts or when the pH of the aqueous layer is not optimal. Breaking these emulsions is key to a clean and efficient workup.

Q3: Can I avoid aqueous workup altogether?

A3: Yes, non-aqueous workups are a viable strategy, especially for highly sensitive substrates. These methods typically involve quenching the reaction with a non-aqueous reagent and then removing solid byproducts by filtration.

Troubleshooting Guide: Scenarios & Solutions

This section addresses common issues encountered during the workup of reactions involving this compound.

Scenario 1: Significant Hydrolysis Observed After Acidic Workup

Observation: TLC or LC-MS analysis of the organic layer after an acidic quench (e.g., with 1N HCl) shows a significant amount of 4-nitrobenzoic acid.

Root Cause Analysis: While a mild acidic wash is often used to neutralize basic reagents and remove certain byproducts, prolonged exposure or the use of too strong an acid can accelerate amide hydrolysis. The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which further activates the carbonyl carbon for nucleophilic attack by water.

Solutions:

  • Use a milder acidic quench: Instead of strong mineral acids, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a weakly acidic environment (pH ~4.5-6.0) sufficient to quench many organometallic reagents without aggressively promoting hydrolysis.

  • Minimize contact time: Perform the extraction as quickly as possible. Have all necessary solutions and equipment prepared in advance to avoid delays.

  • Temperature control: Conduct the quench and extraction at low temperatures (0-5 °C) to decrease the rate of hydrolysis.

Scenario 2: Product Degradation Following a Basic Wash

Observation: Attempting to remove acidic byproducts with a basic wash (e.g., NaHCO₃ or NaOH solution) leads to the formation of 4-nitrobenzoic acid.

Root Cause Analysis: Base-catalyzed (or more accurately, base-promoted) hydrolysis proceeds via direct nucleophilic attack of hydroxide ion on the carbonyl carbon. This pathway can be very efficient, especially with the activating effect of the nitro group.

Solutions:

  • Avoid strong bases: Do not use strong bases like NaOH or KOH for washing. If a basic wash is necessary, use a saturated solution of sodium bicarbonate (NaHCO₃) and keep the contact time to an absolute minimum.

  • Consider a non-aqueous alternative: If acidic impurities must be removed, consider a non-aqueous workup where the crude reaction mixture is filtered through a plug of basic alumina.

Scenario 3: Persistent Emulsion Formation During Extraction

Observation: The aqueous and organic layers fail to separate cleanly, forming a stable emulsion.

Root Cause Analysis: Emulsions can be caused by the presence of fine solid particulates, amphiphilic byproducts, or a density similarity between the two phases.

Solutions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, often leading to better layer separation.[4]

  • Filtration: If fine solids are suspected, filter the entire biphasic mixture through a pad of Celite® or glass wool.

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if using ethyl acetate, adding a small volume of diethyl ether might help.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.

Experimental Protocols: Best Practices for Workup

Below are detailed, step-by-step protocols designed to minimize the hydrolysis of this compound.

Protocol 1: Mildly Acidic Workup (The Recommended Standard)

This is the preferred method for quenching reactions involving organometallic reagents (e.g., Grignard or organolithium reagents) while preserving the Weinreb amide.

  • Pre-cool the Quenching Solution: Before starting the workup, cool a sufficient volume of saturated aqueous ammonium chloride (NH₄Cl) solution in an ice bath.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath.

  • Slow Quenching: Slowly and carefully add the pre-cooled saturated NH₄Cl solution to the stirred reaction mixture. Monitor for any exotherm and control the addition rate to maintain a low temperature.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NH₄Cl solution (to complete the removal of any remaining organometallic salts).

    • Saturated aqueous sodium chloride (brine) solution (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Buffered Workup for Highly Sensitive Systems

For extremely sensitive substrates, a buffered workup can provide greater pH control.

  • Prepare a Phosphate Buffer: Prepare a phosphate buffer solution with a pH of approximately 7.0.

  • Cool and Quench: Cool the reaction mixture to 0 °C and slowly quench with the phosphate buffer solution.

  • Proceed with Extraction: Continue with the extraction and washing steps as described in Protocol 1, using the phosphate buffer for the initial wash if necessary, followed by a brine wash.

Protocol 3: Non-Aqueous Workup

This method is ideal when the byproducts of the reaction can be easily removed by filtration.

  • Quenching: At 0 °C, quench the reaction by the slow addition of a non-aqueous reagent. For example, if a Grignard reaction was performed, quenching with a small amount of ethyl acetate followed by stirring can be effective.

  • Precipitation and Filtration: Allow the mixture to warm to room temperature. The inorganic salts will precipitate. Dilute the mixture with a non-polar solvent (e.g., diethyl ether or hexanes) to further promote precipitation. Filter the mixture through a pad of Celite®, washing the filter cake with the organic solvent.

  • Concentration: The filtrate, containing the desired product, can then be concentrated under reduced pressure.

Data Summary: The Impact of pH on Amide Stability

Workup ConditionpH RangeRelative Hydrolysis RateKey Considerations
Strongly Acidic < 2Very HighTo be avoided. Significant protonation of the carbonyl leads to rapid hydrolysis.
Mildly Acidic 4 - 6Low to ModerateGenerally safe for short exposure times. Ideal for quenching organometallic reagents.
Neutral ~ 7LowThe point of maximum stability for most amides.
Mildly Basic 8 - 10Moderate to HighIncreased concentration of hydroxide ions leads to accelerated hydrolysis.
Strongly Basic > 12Very HighTo be avoided. Rapid saponification will occur.

Visualizing the Hydrolysis Pathways and Recommended Workflow

Hydrolysis Mechanisms

The following diagrams illustrate the acid- and base-catalyzed hydrolysis pathways for a generic Weinreb amide.

Acid_Catalyzed_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Weinreb_Amide_A Weinreb Amide Protonated_Amide Protonated Amide Weinreb_Amide_A->Protonated_Amide + H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H₂O Protonated_Leaving_Group Protonated Leaving Group Tetrahedral_Intermediate_A->Protonated_Leaving_Group Proton Transfer Carboxylic_Acid_A Carboxylic Acid Protonated_Leaving_Group->Carboxylic_Acid_A - H⁺ Protonated_Amine Protonated N,O-dimethylhydroxylamine Protonated_Leaving_Group->Protonated_Amine Base_Catalyzed_Hydrolysis cluster_base Base-Promoted Hydrolysis Weinreb_Amide_B Weinreb Amide Tetrahedral_Intermediate_B Tetrahedral Intermediate Weinreb_Amide_B->Tetrahedral_Intermediate_B + OH⁻ Carboxylic_Acid_B Carboxylic Acid Tetrahedral_Intermediate_B->Carboxylic_Acid_B Amine_Anion N,O-dimethylhydroxylamine Tetrahedral_Intermediate_B->Amine_Anion Carboxylate Carboxylate Carboxylic_Acid_B->Carboxylate + OH⁻

Caption: Base-promoted hydrolysis of a Weinreb amide.

Recommended Workup Workflow

This workflow provides a decision-making framework for selecting the appropriate workup strategy.

Workup_Workflow Start Reaction Complete Check_Sensitivity Is the product highly sensitive to hydrolysis? Start->Check_Sensitivity Aqueous_Workup Aqueous Workup Check_Sensitivity->Aqueous_Workup No Non_Aqueous_Workup Non-Aqueous Workup Check_Sensitivity->Non_Aqueous_Workup Yes Check_Reagents Are there basic reagents to quench? Aqueous_Workup->Check_Reagents Drying Drying and Concentration Non_Aqueous_Workup->Drying Mild_Acidic_Quench Mild Acidic Quench (e.g., sat. NH₄Cl) Check_Reagents->Mild_Acidic_Quench Yes Neutral_Quench Neutral Quench (e.g., H₂O or Buffer) Check_Reagents->Neutral_Quench No Extraction Extraction Mild_Acidic_Quench->Extraction Neutral_Quench->Extraction Extraction->Drying End Purification Drying->End

Caption: Decision workflow for workup of Weinreb amide reactions.

By understanding the mechanisms of hydrolysis and implementing these carefully designed workup protocols, researchers can significantly improve the yield and purity of their desired products when working with this compound and other sensitive Weinreb amides.

References

  • Tenn, W. J., 3rd, French, N. L., & Nagorski, R. W. (2001). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. Organic letters, 3(1), 75–78. [Link]

  • Maher, K., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 189-206.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626.
  • Douglass, M. R., & O'Doherty, G. A. (2018).
  • Singh, U. P., & Singh, R. P. (2000). Weinreb amides. Current Organic Chemistry, 4(12), 1137-1152.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
  • Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide).
  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(7), 2313–2316.
  • Georg, G. I., & Cuny, G. D. (2012). MILD AND SELECTIVE REDUCTION OF TERTIARY AMIDES TO ALDEHYDES USING Cp2Zr(H)Cl (SCHWARTZ'S REAGENT). Organic Syntheses, 89, 319.
  • Sudborough, J. J., Jackson, P. G., & Lloyd, L. L. (1897). XVIII.—Diortho-substituted benzoic acids. Part III. Hydrolysis of substituted benzamides. Journal of the Chemical Society, Transactions, 71(0), 229–238.
  • Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
  • Bowie, A. L., & Hughes, D. L. (2017). A Scalable Route to a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock. Organic Syntheses, 94, 296–314.
  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Dempsey, D. R., & Kahanda, D. (2018). Universal buffers for use in biochemistry and biophysical experiments. Biophysical reports, 8(2), 59–62.
  • Reddit. (2023, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry.
  • Shore, S. G., & Lawrence, S. A. (2011). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Tetrahedron Letters, 52(33), 4286–4288.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
  • Edward, J. T., & Meacock, S. C. R. (1957). 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000–2003.
  • Murphy, J. L., et al. (2009). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. Tetrahedron Letters, 50(52), 7358-7361.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Snieckus, V. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • O'Connor, C. J., & Tan, A. L. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Roy Chakravarty, P. (2022, May 19). 3 Functions of Buffer Solutions in Bioscience Experiments. GoldBio.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Dempsey, D. R., & Kahanda, D. (2018). Universal buffers for use in biochemistry and biophysical experiments. Biophysical reports, 8(2), 59–62.
  • van der Meel, R. (2014). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository.

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identifying and removing unreacted 4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-nitrobenzoyl chloride. This center is designed for researchers, scientists, and drug development professionals who utilize this highly reactive acylating agent. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you identify and remove unreacted 4-nitrobenzoyl chloride from your reaction mixtures, ensuring the purity of your target compounds and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with 4-nitrobenzoyl chloride in a reaction?

A1: The principal challenge stems from its high reactivity. 4-Nitrobenzoyl chloride is an aggressive acylating agent due to the electron-withdrawing nitro group enhancing the electrophilicity of the carbonyl carbon.[1] This reactivity makes it highly susceptible to hydrolysis, even from trace moisture in solvents or the atmosphere.[2] The primary byproduct of this hydrolysis is 4-nitrobenzoic acid, which can complicate purification and subsequent reaction steps.[3]

Q2: My reaction is complete, but I suspect there's leftover 4-nitrobenzoyl chloride. Why is it crucial to remove it?

A2: Complete removal of unreacted 4-nitrobenzoyl chloride is critical for several reasons:

  • Product Purity: It is a significant impurity that can co-purify with your desired product, affecting analytical data and downstream applications.

  • Reaction Interference: If the crude product is used in a subsequent step, the residual acyl chloride can react with new reagents, leading to unwanted side products and reduced yield.

  • Compound Stability: Acyl chlorides can degrade over time, especially during storage or upon exposure to ambient moisture, releasing corrosive HCl and further contaminating your sample.[4]

Q3: What are the most common impurities I should look for besides unreacted starting material?

A3: Besides residual 4-nitrobenzoyl chloride, the most common impurity is its hydrolysis product, 4-nitrobenzoic acid .[3] In reactions involving a base like triethylamine or pyridine, if moisture is not rigorously excluded, you may also form 4-nitrobenzoic anhydride .[3] Always consider the possibility of unreacted starting materials from the synthesis of the 4-nitrobenzoyl chloride itself, though this is less common with commercial-grade reagents.[5]

Identification Guide: Is Unreacted 4-Nitrobenzoyl Chloride Present?

Accurate identification is the first step in remediation. Below are protocols for common analytical techniques to detect the presence of 4-nitrobenzoyl chloride in your reaction mixture.

Method 1: Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively assessing reaction completion. The key is achieving good separation between the acyl chloride, the desired product, and the primary byproduct, 4-nitrobenzoic acid.

Causality: 4-nitrobenzoyl chloride is significantly less polar than its hydrolysis product, 4-nitrobenzoic acid. The carboxylic acid group on 4-nitrobenzoic acid will interact strongly with the silica gel stationary phase, resulting in a much lower retention factor (R\f) compared to the acyl chloride. Your product's polarity will determine its position relative to these two spots.

Step-by-Step Protocol:

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the unreacted 4-nitrobenzoyl chloride starting material, your reaction mixture, and (if available) a co-spot of the starting material and reaction mixture.

  • Elution: Develop the plate in a sealed chamber with an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate.

    • For non-polar products, start with 3:1 Hexane:Ethyl Acetate .

    • For more polar products, a 1:1 Hexane:Ethyl Acetate system may be required.

  • Visualization:

    • Examine the dried plate under UV light (254 nm), as the aromatic rings are UV-active.

    • Staining with potassium permanganate (KMnO₄) can also be used. 4-nitrobenzoyl chloride will appear as a yellowish spot that fades over time, while other compounds may yield more persistent spots.

CompoundExpected R\f (Approximate)TLC Appearance
4-Nitrobenzoyl Chloride High (e.g., 0.7-0.8 in 3:1 Hex:EtOAc)Moves close to the solvent front.
4-Nitrobenzoic Acid Low (e.g., 0.1-0.2 in 3:1 Hex:EtOAc)Stays near the baseline.
Typical Ester/Amide Product IntermediateR\f will vary based on structure.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides unambiguous structural information and is an excellent tool for identifying unreacted 4-nitrobenzoyl chloride.

Causality: The protons on the aromatic ring of 4-nitrobenzoyl chloride have characteristic chemical shifts. These will differ from the shifts of the product and the 4-nitrobenzoic acid byproduct, allowing for clear identification.

Step-by-Step Protocol:

  • Sample Preparation: Carefully take an aliquot from the crude reaction mixture. If the reaction solvent is not deuterated, evaporate it under reduced pressure (ensure the product is not volatile) and re-dissolve the residue in an appropriate deuterated solvent, such as CDCl₃.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Look for the characteristic signals of 4-nitrobenzoyl chloride.

Compound¹H NMR Signals (CDCl₃, 400 MHz)Key Feature
4-Nitrobenzoyl Chloride Doublet ~8.42 ppm (2H, ortho to -NO₂) Doublet ~8.32 ppm (2H, ortho to -COCl)Two distinct doublets in the downfield region.
4-Nitrobenzoic Acid Doublet ~8.35 ppm (2H) Doublet ~8.30 ppm (2H) Broad singlet >10 ppm (1H, -COOH)A very broad singlet for the carboxylic acid proton far downfield.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Removal & Quenching Guide

Once identified, unreacted 4-nitrobenzoyl chloride must be chemically neutralized (quenched) and removed. The choice of method depends on the stability of your desired product.

G cluster_0 Decision Workflow Start Reaction Complete. Suspect Unreacted 4-NBC? TLC Run TLC Analysis Start->TLC Is_Product_Stable Is Product Stable to... - Water/Base? - Amine? TLC->Is_Product_Stable 4-NBC Detected Aqueous_Workup Perform Aqueous Workup (Hydrolysis/Wash) Is_Product_Stable->Aqueous_Workup Yes, Water/Base Stable Amine_Quench Perform Amine Quench Is_Product_Stable->Amine_Quench Yes, Amine Stable Chromatography Purify via Column Chromatography Is_Product_Stable->Chromatography No (Sensitive Product) Aqueous_Workup->Chromatography Amine_Quench->Chromatography Product_Isolated Pure Product Chromatography->Product_Isolated

Caption: Decision workflow for identifying and removing unreacted 4-nitrobenzoyl chloride (4-NBC).

Protocol 1: Aqueous Workup (Hydrolysis)

This is the most common method and relies on the deliberate hydrolysis of the acyl chloride to the water-soluble carboxylate salt.

Causality: 4-Nitrobenzoyl chloride reacts with water to form 4-nitrobenzoic acid and HCl. By adding a mild aqueous base (e.g., sodium bicarbonate), the 4-nitrobenzoic acid is deprotonated to form sodium 4-nitrobenzoate, which is highly soluble in the aqueous phase and can be easily separated from the desired organic-soluble product.

Step-by-Step Protocol:

  • Cooling: Cool the reaction mixture in an ice bath (0 °C). This moderates the rate of the quench, which can be exothermic.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃) to the reaction mixture with vigorous stirring. Continue addition until gas evolution (CO₂) ceases.

  • Extraction: Transfer the entire mixture to a separatory funnel. If your reaction solvent is water-miscible, first remove it under reduced pressure and re-dissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (1x) to ensure all acidic byproducts are removed.

    • Water (1x) to remove residual bicarbonate solution.

    • Brine (saturated aqueous NaCl) (1x) to facilitate drying.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of 4-nitrobenzoyl chloride and 4-nitrobenzoic acid.

Protocol 2: Nucleophilic Scavenger (Amine Quench)

If the product is sensitive to water but stable to amines, a nucleophilic scavenger can be used.

Causality: A primary or secondary amine (like piperidine or dibutylamine) will rapidly react with the electrophilic 4-nitrobenzoyl chloride to form a highly polar amide. This new amide byproduct, along with its hydrochloride salt, can often be removed via an acidic wash or chromatography more easily than the starting acyl chloride.

G cluster_1 Quenching Mechanism NBC 4-Nitrobenzoyl Chloride Product Removed Byproduct (4-Nitrobenzoic Acid or Amide) NBC->Product Nucleophilic Acyl Substitution Quencher Quenching Agent (H₂O or R₂NH) Quencher->Product

Caption: Chemical transformation during the quenching of 4-nitrobenzoyl chloride.

Step-by-Step Protocol:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Add a small amount (1.1-1.5 equivalents relative to the excess acyl chloride) of a liquid secondary amine, such as piperidine, dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Workup: Proceed with a standard aqueous workup. An acidic wash (e.g., 1M HCl) may be used to protonate and remove the quenching amine and the newly formed amide if it is basic enough to partition into the aqueous layer.

  • Purification: Further purification by column chromatography is often necessary to remove the amide byproduct completely.

Troubleshooting Guide

Q: I performed an aqueous workup, but my final product is still contaminated with 4-nitrobenzoic acid according to NMR.

A: This is a common issue and usually points to one of two causes:

  • Incomplete Extraction: The basic wash was not sufficient. Ensure you are using a saturated NaHCO₃ solution and that the pH of the aqueous layer is basic (>8) after extraction. You may need to perform multiple basic washes (2-3 times).

  • Product Precipitation: If your desired product has low solubility in the organic solvent, it might have partially precipitated during the workup, trapping the 4-nitrobenzoic acid. Try using a larger volume of solvent or a different solvent system for the extraction.

Q: My reaction yield is very low, and I see a lot of 4-nitrobenzoic acid in the crude mixture.

A: This strongly suggests that your starting materials or reaction conditions were not anhydrous.[3] 4-Nitrobenzoyl chloride is highly sensitive to moisture.[2]

  • Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle all reagents under an inert atmosphere.

Q: After adding my amine nucleophile and base (e.g., triethylamine), my TLC shows a new, non-polar spot that is not my product.

A: You may have formed 4-nitrobenzoic anhydride . This can happen if the 4-nitrobenzoyl chloride reacts with 4-nitrobenzoate, which can form from trace water reacting with the starting material.[3]

  • Solution: This side reaction is often promoted by higher temperatures. Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents. Ensure slow, dropwise addition of the 4-nitrobenzoyl chloride to the solution containing your nucleophile, rather than the other way around. This keeps the concentration of the acyl chloride low at any given time.

References

  • PrepChem. (n.d.). Preparation of 4-nitrobenzoyl chloride. [Link]

  • Gopiwad, P., et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Adams, R., & Jenkins, R. L. (n.d.). p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]

  • PubChem. (n.d.). 4-Nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 4-Nitrobenzoyl chloride. NIST Chemistry WebBook. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

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Technical Support Center: Optimizing Weinreb Reaction Outcomes by Stabilizing the Tetrahedral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Weinreb Ketone Synthesis. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the efficiency and reliability of their reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The Weinreb reaction is a cornerstone of modern organic synthesis for its ability to reliably produce ketones (and aldehydes) from carboxylic acid derivatives.[1][2] Its major advantage over traditional methods, such as the use of esters or acid chlorides with organometallic reagents, is the prevention of over-addition to form tertiary alcohols.[1][3][4] The key to this selectivity lies in the stability of the tetrahedral intermediate formed during the reaction.[5]

Core Principle: The Chelation-Stabilized Intermediate

The success of the Weinreb reaction hinges on the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. When an organometallic reagent (like a Grignard or organolithium reagent) adds to the amide's carbonyl carbon, it forms a tetrahedral intermediate. Unlike in other acylation reactions, this intermediate is uniquely stabilized by the chelation of the metal cation (e.g., Li⁺ or MgX⁺) between the newly formed anionic oxygen and the N-methoxy oxygen.[6][7] This creates a stable five-membered ring that prevents the intermediate from collapsing to a ketone until an acidic aqueous workup is performed.[8][9][10] This stability is crucial and remains effective only at low temperatures.[1][11]

Below is a diagram illustrating this critical stabilizing interaction.

Caption: Mechanism of the Weinreb reaction highlighting the stable chelated intermediate.

Troubleshooting & FAQs

This section addresses common issues encountered during Weinreb reactions. The solutions focus on maintaining the integrity of the tetrahedral intermediate.

Q1: My reaction yield is very low, and I recover mostly unreacted starting material. What's wrong?

A1: This is a classic sign of insufficient reactivity or deactivation of your organometallic reagent.

  • Cause - Reagent Quality: Grignard and organolithium reagents are highly sensitive to moisture and air. Your reagent may have degraded.

    • Solution: Use freshly prepared or recently titrated organometallic reagents. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Cause - Acidic Protons: If your Weinreb amide substrate contains acidic protons (e.g., -OH, -NH, -SH, terminal alkyne), the organometallic reagent will be quenched via an acid-base reaction before it can add to the carbonyl.

    • Solution: Protect any acidic functional groups prior to the reaction. If the C-H proton adjacent to certain heterocycles is acidic, it may also be deprotonated.[12] In such cases, using an excess of the organometallic reagent or a protecting group strategy may be necessary.[12]

  • Cause - Steric Hindrance: A sterically bulky Weinreb amide or organometallic reagent can slow the reaction rate significantly, especially at low temperatures.

    • Solution: You may need to increase the reaction time or slightly raise the temperature (e.g., from -78 °C to -40 °C), but monitor carefully for byproduct formation. Alternatively, consider a less hindered organometallic reagent if possible.

Q2: I'm observing a significant amount of tertiary alcohol byproduct. How can I prevent this over-addition?

A2: The formation of a tertiary alcohol indicates that the tetrahedral intermediate is collapsing to the ketone in situ, which then reacts with a second equivalent of the organometallic reagent.[1] This is the primary side reaction the Weinreb amide is designed to prevent.

  • Cause - Elevated Temperature: The stability of the chelated intermediate is highly temperature-dependent.[1][11] If the reaction temperature is too high, or if it warms up prematurely, the chelate can break down.[13]

    • Solution: Maintain strict low-temperature control throughout the addition and stirring phases (typically -78 °C to 0 °C). Quench the reaction at this low temperature by adding the quenching solution directly to the cold reaction mixture before allowing it to warm to room temperature.

  • Cause - Incorrect Stoichiometry: Using a large excess of a highly reactive organometallic reagent can sometimes force a second addition, even at low temperatures.

    • Solution: Use a controlled amount of the nucleophile. See the stoichiometry table below for guidance. While some protocols tolerate an excess, starting with a more controlled amount is a good troubleshooting step.[14]

Reagent TypeRecommended EquivalentsNotes
Organolithium 1.1 - 1.5 eq.Highly reactive. Strict temperature control is critical.
Grignard Reagent 1.2 - 2.0 eq.Generally less reactive than organolithiums. Can be more forgiving.
Complex Substrates 2.0+ eq.If acidic protons are present, add equivalents to account for quenching.

Q3: The reaction seems to work, but my product decomposes during workup or purification. What precautions should I take?

A3: The desired ketone product can sometimes be sensitive, or the workup procedure might be too harsh.

  • Cause - Harsh Acidic Workup: A strong, hot acidic quench can lead to the degradation of sensitive functional groups on your product molecule.

    • Solution: Use a milder quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) or a pH 7 buffer.[12] Perform the quench and all subsequent extractions at a low temperature (e.g., in an ice bath).

  • Cause - Silica Gel Chromatography: Some ketones, particularly those with adjacent stereocenters or certain functional groups, can be unstable on silica gel.

    • Solution: Minimize the time the product spends on the column. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). Alternatively, consider other purification methods like flash chromatography with neutral alumina or crystallization.

Experimental Protocols
Protocol 1: Standard Weinreb Ketone Synthesis

This protocol provides a general procedure for the reaction of a Weinreb amide with a Grignard reagent.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon.

  • Reagent Setup: Dissolve the Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (1.5 eq., as a solution in THF or Et₂O) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with NH₄Cl(aq), extracting, and spotting.

  • Quenching: While the reaction is still at -78 °C, slowly add a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate, then transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Workflow for Low Yield / Byproduct Formation

If you are facing issues, this logical workflow can help diagnose the problem.

Caption: A logical workflow for troubleshooting common Weinreb reaction issues.

References
  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Mohammed, S., & Khalid, M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • ResearchGate. Synthetic Approaches to N‐Methoxy‐N‐methylamides. [Link]

  • Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. [Link]

  • Khalid, M., & Mohammed, S. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • Singh, S., & Singh, V. (2000). Weinreb amides. Current Organic Chemistry. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). ProQuest. [Link]

  • Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • Grokipedia. Weinreb ketone synthesis. [Link]

  • National Institutes of Health. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Hagiwara, E., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • YouTube. Weinreb ketone synthesis. [Link]

  • RSC Publishing. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. [Link]

  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]

  • The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • YouTube. in the chemical literature: Weinreb amides. [Link]

  • ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium?. [Link]

  • ResearchGate. (PDF) Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • YouTube. What IS the Weinreb Amide?. [Link]

  • YouTube. Introduction to Weinreb amides. [Link]

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side reactions of N-methoxy-N-methyl-4-nitrobenzamide with strong nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving N-methoxy-N-methyl-4-nitrobenzamide. As a highly versatile Weinreb amide, this reagent is a cornerstone for the synthesis of 4-nitroaryl ketones, crucial intermediates in pharmaceutical and materials science. However, its interaction with strong nucleophiles can occasionally lead to unexpected side reactions. This guide is designed to help you troubleshoot these issues, understand their mechanistic origins, and optimize your reaction conditions for maximum yield and purity.

The Core Principle: Stability of the Tetrahedral Intermediate

The remarkable success of the Weinreb amide lies in its ability to react with a single equivalent of a strong nucleophile (like a Grignard or organolithium reagent) and halt the reaction at the ketone stage, preventing the common problem of over-addition to form a tertiary alcohol.[1][2][3] This is achieved through the formation of a stable, five-membered chelated tetrahedral intermediate.[4][5][6] The methoxy group's oxygen atom coordinates to the metal cation (e.g., Mg²⁺ or Li⁺), stabilizing the intermediate and preventing its collapse to a ketone until acidic workup.[6][7]

Understanding this principle is the key to troubleshooting. Most side reactions occur when conditions destabilize this intermediate or provide an alternative, more favorable reaction pathway.

Fig. 1: Formation of the stable chelated intermediate.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction is yielding a tertiary alcohol. Why is the classic "over-addition" problem occurring?

This is the most common side reaction and indicates that the tetrahedral intermediate is collapsing prematurely to the ketone, which then reacts with a second equivalent of the nucleophile.[1][8]

Primary Causes & Solutions:

  • High Reaction Temperature: The stability of the chelated intermediate is highly temperature-dependent.[1] Elevated temperatures provide enough energy to overcome the activation barrier for its collapse.

    • Solution: Maintain stringent low-temperature control, typically between -78 °C and 0 °C, throughout the nucleophile addition and for a short period afterward before quenching.

  • Highly Reactive Nucleophiles: While effective, some organolithium reagents are significantly more reactive than their Grignard counterparts and can promote faster intermediate collapse.[9][10]

    • Solution: If using an organolithium reagent, ensure very slow, dropwise addition at -78 °C. If possible, consider switching to the corresponding Grignard reagent, which is generally less aggressive.[11]

  • Incorrect Stoichiometry: Using a large excess of the nucleophile can drive the reaction toward the over-addition product, even if the intermediate collapse is slow.

    • Solution: Titrate your organometallic reagents immediately before use to determine their exact molarity. Use only a slight excess (typically 1.1-1.2 equivalents) of the nucleophile.

Fig. 2: Competing pathways of intermediate fate.
FAQ 2: I'm isolating N-methyl-4-nitrobenzamide instead of my target ketone. What's causing the loss of the methoxy group?

You are observing the product of reductive N-O bond cleavage. This side reaction is distinct from nucleophilic addition and involves the reduction of the Weinreb amide functional group itself.

Primary Causes & Solutions:

  • Strong Hydride Reducing Agents: While Weinreb amides can be reduced to aldehydes using reagents like LiAlH₄ or DIBAL-H, improper control can lead to full reduction or cleavage.[1][9] If your nucleophile was prepared using LiAlH₄, residual hydride contamination could be the culprit.

    • Solution: When aiming for an aldehyde, use a milder reagent like Chloromagnesium dimethylaminoborohydride (MgAB), which shows excellent chemoselectivity for partial reduction.[12][13] If preparing a ketone, ensure your organometallic reagent is free from hydride contaminants.

  • Single-Electron Transfer (SET) Pathways: Some reaction conditions, particularly with electron-rich nucleophiles or certain metal-based reagents, can initiate a single-electron transfer to the Weinreb amide. This can lead to the fragmentation of the N-O bond.[14][15] The presence of the electron-withdrawing nitro group on your substrate may influence its susceptibility to SET.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen, which can participate in radical pathways. If SET is suspected, switching to a different solvent or a less-reducing metal counter-ion (e.g., from Li⁺ to Mg²⁺) may help. Recent literature also describes photocatalytic methods for intentionally cleaving this bond, highlighting its inherent reactivity under specific redox conditions.[16][17][18]

Table 1: Troubleshooting Summary for Common Side Products

Observed Side Product Potential Cause Recommended Action
Tertiary Alcohol Premature collapse of the tetrahedral intermediate (over-addition). Decrease reaction temperature (-78 °C), slow addition of nucleophile, verify nucleophile stoichiometry (1.1-1.2 eq), switch from R-Li to R-MgX.
N-methyl-4-nitrobenzamide Reductive cleavage of the N-O bond. Check for hydride contamination in the nucleophile, ensure inert atmosphere, consider changing solvent or metal counter-ion.

| Starting Material | Low reactivity of the nucleophile or insufficient temperature. | Allow the reaction to warm slowly to 0 °C or room temperature before quenching, use a more reactive nucleophile (R-Li), or increase reaction time. |

FAQ 3: My yield is very low, and I see a complex mixture of unidentifiable byproducts. What should I check first?

Low yields with complex byproduct profiles often point to issues with reagent quality or competing decomposition pathways, such as elimination reactions.

Primary Causes & Solutions:

  • Elimination with Hindered Nucleophiles: Highly basic and sterically hindered nucleophiles (e.g., t-BuLi) may act as a base rather than a nucleophile. This can lead to deprotonation at an acidic site or promote the elimination of the methoxide group, potentially releasing formaldehyde.[1]

    • Solution: Avoid extremely bulky and basic nucleophiles if possible. If their use is necessary, conduct the reaction at the lowest possible temperature (-78 °C or lower) to favor nucleophilic addition over elimination.

  • Poor Reagent Quality: "Wet" solvents or glassware can rapidly quench the strong nucleophile. Similarly, Grignard or organolithium reagents that have degraded due to improper storage will have lower effective concentrations, leading to incomplete conversion.

    • Solution: Always use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum or in an oven before use. Titrate all organometallic reagents immediately prior to the experiment to confirm their activity and concentration.

  • Workup Issues: Emulsions or difficulties during the extraction phase can lead to significant product loss.[19]

    • Solution: During aqueous workup, if layers are slow to separate, add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which often helps break emulsions.[19]

Experimental Protocol: A Self-Validating System for Ketone Synthesis

This protocol is designed to minimize common side reactions when using a Grignard reagent with this compound.

Materials:

  • This compound (1.0 eq)

  • Grignard Reagent (e.g., Phenylmagnesium Bromide, 3.0 M in Et₂O) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar, septum, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.

  • Temperature Control (Critical Step): Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: This is the most critical step for ensuring the stability of the tetrahedral intermediate.[1]

  • Nucleophile Addition: Add the Grignard reagent (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Rationale: Slow addition prevents localized heating and minimizes the risk of premature intermediate collapse.

  • Reaction Monitoring: Stir the reaction at -78 °C for 30 minutes after the addition is complete. The reaction can be monitored by TLC to check for the consumption of starting material.

  • Quenching: While the flask is still in the cold bath, slowly add saturated aqueous NH₄Cl solution to quench the reaction. Rationale: A mild acidic quench protonates the intermediate and any remaining Grignard reagent without causing harsh side reactions.

  • Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl, water, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone product, which can then be purified by column chromatography or recrystallization.

By following this structured approach and understanding the chemical principles at play, you can effectively troubleshoot and optimize your reactions with this compound, ensuring reliable and high-yielding access to your target 4-nitroaryl ketones.

References

  • Cutulic, S. P. Y., Findlay, N. J., Zhou, S. -Z., Chrystal, E. J. T., & Murphy, J. A. (2009). Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. The Journal of Organic Chemistry, 74(22), 8713–8718.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 17, 2026, from [Link]

  • Cutulic, S. P. Y., Murphy, J. A., Farwaha, H., Zhou, S.-Z., & Chrystal, E. (2008). Metal-Free Reductive Cleavage of N–O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synlett, 2008(14), 2132-2136.
  • Procter, D. J., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Catalysis. [Link]

  • Procter, D. J., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. ChemRxiv. [Link]

  • Procter, D. J., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform.
  • Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides. [Link]

  • Khoshnood, A. (2021). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • Khoshnood, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides [Video]. YouTube. [Link]

  • Khoshnood, A. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. [Link]

  • Oishi, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48115–48124. [Link]

  • Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of hydroxamates (Weinreb amides). [Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]

  • Singaram, B., et al. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

  • ResearchGate. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. [Link]

Sources

Technical Support Center: Scale-Up Considerations for the Synthesis of N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methoxy-N-methyl-4-nitrobenzamide, a critical Weinreb amide intermediate in pharmaceutical and fine chemical manufacturing. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the lab bench to pilot plant and beyond. We will delve into the practical, field-proven insights to ensure a robust, safe, and efficient process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and scalable method is the reaction of 4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1][2][3] This is a specific application of the well-established Weinreb amide synthesis, valued for its high yields and the stability of the resulting amide to many nucleophilic reagents.[2][3][4]

Q2: Why is the Weinreb amide, this compound, a preferred intermediate?

The N-methoxy-N-methylamide (Weinreb amide) functionality is particularly useful because it reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable chelated intermediate.[2][4][5] This prevents the common problem of over-addition that plagues the synthesis of ketones from other carboxylic acid derivatives, such as acid chlorides or esters, which often leads to the formation of tertiary alcohols as byproducts.[2] The Weinreb amide allows for the controlled formation of ketones upon workup.[3]

Q3: What are the primary safety concerns when working with 4-nitrobenzoyl chloride on a larger scale?

4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive solid.[6][7][8] Key safety considerations include:

  • Corrosivity: It causes severe skin burns and eye damage.[6][9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[7][9]

  • Moisture Sensitivity: It reacts with water, including atmospheric moisture, to produce hydrochloric acid and 4-nitrobenzoic acid.[8][10] This reaction is exothermic and can lead to pressure buildup in closed systems. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inhalation Hazard: The dust is harmful if inhaled.[9] Engineering controls such as fume hoods or glove boxes are essential, especially when handling large quantities.[8]

  • Spills: Spills should be handled carefully, avoiding contact with water.[7][10] Dry cleanup procedures are recommended.[9]

Q4: Are there alternatives to using 4-nitrobenzoyl chloride?

Yes, the Weinreb amide can be synthesized directly from 4-nitrobenzoic acid using various coupling reagents.[4][11] This avoids the need to handle the more hazardous acid chloride. Common coupling agents include:

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)[4]

However, the cost and atom economy of these reagents may be a consideration for large-scale production.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or GC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.The reaction kinetics may be slower than anticipated, especially at lower temperatures.
Moisture contamination Ensure all glassware and solvents are rigorously dried. Handle 4-nitrobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in a dry, inert atmosphere.4-nitrobenzoyl chloride readily hydrolyzes in the presence of water, reducing the amount of starting material available for the desired reaction.
Base stoichiometry Use a non-nucleophilic base like pyridine or triethylamine in at least a 2:1 molar ratio to the N,O-dimethylhydroxylamine hydrochloride.[1]One equivalent of the base is required to neutralize the HCl salt of the hydroxylamine, and a second equivalent is needed to scavenge the HCl generated during the amide formation.
Side reactions Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize side reactions.[1]Higher temperatures can promote the formation of undesired byproducts.
Issue 2: Difficulty with Product Purification
Potential Cause Troubleshooting Action Scientific Rationale
Emulsion formation during workup If using a biphasic workup, the addition of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.Emulsions are often stabilized by surfactants or fine solid particles at the interface of the two liquid phases.
Incomplete removal of base During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1N HCl) to remove any residual pyridine or triethylamine.The basic amine will be protonated and become water-soluble, allowing for its removal in the aqueous phase.
Co-elution during chromatography If using silica gel chromatography, optimize the solvent system to achieve better separation between the product and any impurities.The polarity of the eluent can be adjusted to selectively move compounds along the stationary phase at different rates.
Product is an oil If the product is an oil and difficult to handle, consider crystallization from a suitable solvent system.A pure compound will often crystallize from a saturated solution upon cooling or the addition of a non-solvent.
Issue 3: Inconsistent Results on Scale-Up
Potential Cause Troubleshooting Action Scientific Rationale
Poor heat transfer Ensure efficient stirring and use a reactor with a jacket for better temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to the other.As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging.
Mass transfer limitations Increase the agitation rate to ensure good mixing of the reactants, especially if the reaction involves multiple phases.Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and lower yields.
Reagent addition rate Control the rate of addition of the base or the 4-nitrobenzoyl chloride to manage the reaction exotherm and prevent the buildup of unreacted starting materials.A controlled addition rate allows for better management of the reaction temperature and can improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitrobenzoyl Chloride

Materials:

  • 4-Nitrobenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride[12]

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), charge a dry reaction vessel with N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add pyridine (2.2 equivalents) to the stirred suspension.

  • In a separate vessel, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography or recrystallization as needed.

Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 4-Nitrobenzoyl Chloride in DCM reaction_vessel Reaction at 0°C to RT reagent1->reaction_vessel Slow Addition reagent2 N,O-Dimethylhydroxylamine HCl + Pyridine in DCM reagent2->reaction_vessel quench Quench with Water reaction_vessel->quench extract Liquid-Liquid Extraction (HCl, NaHCO3, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product N-methoxy-N-methyl- 4-nitrobenzamide purify->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Visualization

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination r1 4-Nitrobenzoyl Chloride intermediate1 Tetrahedral Intermediate r1->intermediate1 r2 N,O-Dimethylhydroxylamine r2->intermediate1 Nucleophilic attack on carbonyl carbon base Pyridine byproduct Pyridinium Chloride base->byproduct product This compound intermediate1->product Collapse of intermediate & elimination of Cl-

Caption: Simplified reaction mechanism for Weinreb amide formation.

References

  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. [Link]

  • Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Google Patents. CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Singh, J., et al. The growing synthetic utility of the Weinreb amide. Synthesis, 2008(22), 3707-3738.
  • Current Organic Chemistry. Recent advances in the application of Weinreb amides in organic synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise characterization of novel compounds is paramount. N-methoxy-N-methylamides, commonly known as Weinreb amides, are crucial intermediates valued for their ability to react with organometallic reagents to form ketones without over-addition. Among these, N-methoxy-N-methyl-4-nitrobenzamide serves as a key building block, particularly in the synthesis of compounds where a nitro group can be further functionalized. Its structural integrity, confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is a critical checkpoint in any synthetic sequence.

This guide provides an in-depth analysis of the ¹H NMR characterization of this compound. Moving beyond a simple data report, we will dissect the expected spectral features, compare them with structurally related analogs, and provide the experimental context necessary for robust and reproducible analysis.

Predicted ¹H NMR Spectrum and Comparative Analysis

The structure of this compound dictates a distinct ¹H NMR spectrum. The molecule's key proton environments are: the aromatic protons on the 4-nitrophenyl ring, the N-methyl protons, and the N-methoxy protons.

Aromatic Region: The 4-nitrobenzoyl moiety features a strongly electron-withdrawing nitro group. This group significantly deshields the aromatic protons, shifting their resonance to a lower field (higher ppm). We expect to see a classic AA'BB' system, appearing as two distinct doublets, due to the para-substitution pattern. The protons ortho to the nitro group (and meta to the amide) will be the most deshielded, while the protons meta to the nitro group (and ortho to the amide) will be slightly more shielded.

Amide Moiety: A key characteristic of para-substituted N-methoxy-N-methyl benzamides is the appearance of two sharp singlets for the N-methyl (N-CH₃) and N-methoxy (O-CH₃) groups. This is in contrast to some ortho-substituted analogs where restricted rotation around the amide C-N bond can lead to peak broadening or the appearance of rotamers.

The following table summarizes the expected chemical shifts for this compound and compares them with experimental data from structurally similar compounds.

Proton Environment Predicted Chemical Shift (δ, ppm) for this compound Comparative Experimental Data (δ, ppm) Rationale for Prediction and Comparison
Aromatic Protons (ortho to NO₂)~8.3-8.44-Nitrobenzoyl chloride: 8.29 - 8.45[1]The powerful electron-withdrawing nature of the nitro group strongly deshields the adjacent protons, pushing them downfield. The values for 4-nitrobenzoyl chloride provide a close approximation.
Aromatic Protons (ortho to Amide)~7.8-8.0N-methyl-4-nitrobenzamide: Aromatic protons are present, though specific shifts are not detailed in the provided data.[2]These protons are deshielded by both the amide and the nitro group, but to a lesser extent than those ortho to the nitro group.
N-Methoxy Protons (-OCH₃)~3.5-3.8ortho-substituted N-methoxy-N-methyl benzamides: ~3.47 (at 75°C)The electronegative oxygen atom deshields these protons. The value is expected to be a sharp singlet in the para isomer.
N-Methyl Protons (-NCH₃)~3.2-3.44-methoxy-N-methylbenzamide: 2.99[3] ortho-substituted N-methoxy-N-methyl benzamides: ~3.18 (at 75°C)The nitrogen atom's electronegativity influences this chemical shift. The electron-withdrawing nitro group in the para position will likely cause a slight downfield shift compared to the methoxy-substituted analog.

Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 12-15 ppm is generally sufficient.

  • The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are typically adequate.

  • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A delay of 1-2 seconds is usually a safe starting point.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants (J values) to assign the peaks to the respective protons in the molecule.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the structural correlations, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve insert Insert into Spectrometer dissolve->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref integrate Integrate Peaks phase_ref->integrate analyze Analyze & Assign integrate->analyze molecular_structure cluster_molecule This compound cluster_labels Expected ¹H NMR Signals mol A ~8.3-8.4 ppm (d, 2H) B ~7.8-8.0 ppm (d, 2H) C ~3.5-3.8 ppm (s, 3H) D ~3.2-3.4 ppm (s, 3H)

Caption: Molecular structure and key ¹H NMR correlations.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. By understanding the influence of the nitro and Weinreb amide functionalities on the chemical shifts of the aromatic and methyl protons, researchers can confidently interpret the spectral data. The comparative analysis with related compounds provides a robust framework for predicting and confirming the spectral features. Adherence to a standardized experimental protocol will ensure the acquisition of high-quality, reliable data, which is the bedrock of sound scientific research and development.

References

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Singh Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. [Link]

  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-4-nitrobenzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-N-methyl-2-nitrobenzenamine. PubChem. [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • ResearchGate. (n.d.). 4-Methoxy-N-methylbenzamide. [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-methylbenzamide. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]

  • Automated Topology Builder. (n.d.). 4-Nitrobenzamide. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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A Comparative Guide to Interpreting the Mass Spectrum of N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Polyfunctional Molecules

In the landscape of pharmaceutical development and chemical synthesis, molecules rarely possess a single functional group. The reality is a complex interplay of multiple functionalities that dictates not only the chemical reactivity and biological activity but also the analytical signature of the compound. N-methoxy-N-methyl-4-nitrobenzamide, a Weinreb amide derivative of a nitroaromatic carboxylic acid, is a prime example of such a polyfunctional molecule. Its analysis by mass spectrometry presents a unique challenge and an opportunity to delve into the intricate world of gas-phase ion chemistry.

This guide provides an in-depth interpretation of the expected mass spectrum of this compound. As no public mass spectrum for this specific compound is readily available, we will build a robust predictive model of its fragmentation pattern. This prediction will be grounded in the fundamental principles of mass spectrometry and substantiated by a comparative analysis of the experimentally obtained mass spectra of structurally related compounds: N-methoxy-N-methylbenzamide, 4-nitrobenzamide, and N-methyl-4-nitrobenzamide. By dissecting the influence of each functional group—the nitroaromatic ring and the Weinreb amide—we can anticipate the fragmentation pathways and characteristic ions of our target molecule.

Pillar 1: The Causality Behind Fragmentation - A Predictive Approach

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where the molecular ion, formed by electron ionization, dissipates its excess energy by breaking the weakest bonds and forming the most stable fragments. For this compound, we can anticipate a fragmentation pattern that is a composite of the characteristic fragmentations of its constituent parts.

The Influence of the 4-Nitrophenyl Moiety

The nitro group is a strong electron-withdrawing group that significantly influences the fragmentation of the aromatic ring. In the mass spectra of nitroaromatic compounds, characteristic losses from the molecular ion are frequently observed. These include the loss of a nitro radical (•NO2, 46 Da) and the loss of nitric oxide (NO, 30 Da). The resulting ions are often stabilized by the aromatic system.

The Role of the Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, functionality is known for its unique stability in organic synthesis, which can also be reflected in its mass spectrum.[1] A key fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (the N-CO bond).[2] This cleavage can lead to the formation of a stable acylium ion. The presence of the methoxy group on the nitrogen introduces additional potential fragmentation pathways, such as the loss of a methoxy radical (•OCH3, 31 Da).

Predicted Fragmentation of this compound

Based on these principles, we can predict the major fragmentation pathways for this compound (Molecular Weight: 210.19 g/mol )[3]. The molecular ion peak, [M]+•, is expected at m/z 210.

Predicted Fragmentation Pathways for this compound

G M [M]+• m/z 210 F1 [M - NO2]+ m/z 164 M->F1 - •NO2 F2 [M - OCH3]+ m/z 179 M->F2 - •OCH3 F3 4-nitrobenzoyl cation m/z 150 M->F3 - •N(OCH3)CH3 F4 [M - CON(OCH3)CH3]+ m/z 122 M->F4 - •CON(OCH3)CH3 F5 [4-nitrobenzoyl - CO]+ m/z 122 F3->F5 - CO F7 [C6H4]+• m/z 76 F4->F7 - NO2 F5->F7 - NO2 F6 [C6H4NO2]+ m/z 122

Caption: Predicted major fragmentation pathways for this compound.

Pillar 2: Comparative Analysis - Grounding Predictions in Experimental Data

To validate our predicted fragmentation pattern, we will now compare it with the known mass spectra of structurally similar compounds. This comparative approach allows us to isolate the effect of each functional group on the overall fragmentation.

Comparative Mass Spectra Data
CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Interpretation
This compound (Predicted) 210.19[3]210 (M+•) , 179 ([M-OCH3]+), 164 ([M-NO2]+), 150 (4-nitrobenzoyl cation) , 122 ([M-CON(OCH3)CH3]+), 104, 76
N-methoxy-N-methylbenzamide 165.19[1]165 (M+•) , 134 ([M-OCH3]+), 105 (benzoyl cation) , 77 (phenyl cation)
4-Nitrobenzamide 166.13[4][5]166 (M+•) , 150 ([M-NH2]+, 4-nitrobenzoyl cation), 120 ([M-NO2]+), 104, 92, 76
N-Methyl-4-nitrobenzamide 180.16[6]180 (M+•) , 150 (4-nitrobenzoyl cation), 134, 104, 92, 76

Note: The bolded m/z values represent prominent peaks in the respective spectra.

Analysis of Comparative Data
  • The Benzoyl Cation Signature: A consistent and dominant feature in the mass spectra of all the benzamide derivatives is the formation of a benzoyl-type cation. For N-methoxy-N-methylbenzamide, the base peak is the benzoyl cation at m/z 105.[7] In 4-nitrobenzamide and N-methyl-4-nitrobenzamide, the 4-nitrobenzoyl cation at m/z 150 is a major fragment.[4][6] This strongly supports our prediction that the 4-nitrobenzoyl cation at m/z 150 will be a significant peak in the spectrum of this compound.

  • The Influence of the Nitro Group: The mass spectrum of 4-nitrobenzamide clearly shows a peak at m/z 120, corresponding to the loss of the nitro group ([M-NO2]+).[4] This confirms that the loss of the nitro group is a facile fragmentation pathway for this class of compounds. We can therefore confidently predict a peak at m/z 164 ([M-NO2]+) for our target molecule.

  • Fragmentation of the Weinreb Amide Moiety: The spectrum of N-methoxy-N-methylbenzamide exhibits a significant peak at m/z 134, corresponding to the loss of a methoxy radical ([M-OCH3]+).[7] This indicates that cleavage of the N-O bond is a favorable process. Consequently, we anticipate a corresponding peak at m/z 179 in the spectrum of this compound.

  • Formation of the Phenyl-type Cation: The subsequent fragmentation of the benzoyl or nitrobenzoyl cation through the loss of carbon monoxide (CO) to form a phenyl-type cation is another common feature. In the spectrum of N-methoxy-N-methylbenzamide, the phenyl cation is observed at m/z 77.[7] For the nitro-substituted compounds, the corresponding 4-nitrophenyl cation would be at m/z 122. This ion can also be formed by the direct cleavage of the C-C bond between the carbonyl group and the aromatic ring. The subsequent loss of the nitro group from this ion would lead to a peak at m/z 76.

Comparative Fragmentation Workflow

G cluster_0 This compound (Predicted) cluster_1 N-methoxy-N-methylbenzamide cluster_2 4-Nitrobenzamide cluster_3 N-Methyl-4-nitrobenzamide M1 [M]+• m/z 210 F1_1 m/z 150 M1->F1_1 - •N(OCH3)CH3 F1_2 m/z 164 M1->F1_2 - •NO2 F1_3 m/z 179 M1->F1_3 - •OCH3 M2 [M]+• m/z 165 F2_1 m/z 105 M2->F2_1 - •N(OCH3)CH3 F2_2 m/z 134 M2->F2_2 - •OCH3 M3 [M]+• m/z 166 F3_1 m/z 150 M3->F3_1 - •NH2 F3_2 m/z 120 M3->F3_2 - •NO2 M4 [M]+• m/z 180 F4_1 m/z 150 M4->F4_1 - •NHCH3

Caption: Comparative fragmentation of this compound and related compounds.

Pillar 3: Experimental Protocols for Self-Validation

To ensure the generation of high-quality, reproducible mass spectra for compounds like this compound and its analogues, a well-defined experimental protocol is essential. The following provides a generalized methodology for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of such compounds.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Dissolve 1 mg of the analytical standard in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes.

This protocol provides a robust starting point for the analysis. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation and the purity of the sample.

Conclusion

The interpretation of the mass spectrum of a polyfunctional molecule like this compound is a deductive process that relies on a solid understanding of fundamental fragmentation mechanisms and a comparative analysis of related structures. By predicting the fragmentation pattern based on the known behavior of nitroaromatic and Weinreb amide functionalities, and validating these predictions against the experimental data of simpler analogues, we can build a high degree of confidence in the structural elucidation of our target compound. The key diagnostic ions are expected to be the molecular ion at m/z 210, the 4-nitrobenzoyl cation at m/z 150, and fragments corresponding to the losses of a methoxy group (m/z 179) and a nitro group (m/z 164). This guide provides a framework for researchers to approach the analysis of similarly complex molecules, emphasizing the power of a logical, evidence-based approach to mass spectral interpretation.

References

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-N-methyl-4-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-. NIST Chemistry WebBook, IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide. Retrieved from [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o647. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Saeed, A., & Flörke, U. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. [Link]

  • Saeed, A., & Flörke, U. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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A Comprehensive Guide to the FT-IR Analysis of N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of synthetic chemistry, precise molecular characterization is not merely a procedural step but the bedrock of reliable and reproducible research. N-methoxy-N-methyl-4-nitrobenzamide, a Weinreb amide, is a pivotal intermediate in organic synthesis, valued for its ability to facilitate the controlled formation of ketones. This guide provides an in-depth comparative analysis of the functional groups of this molecule using Fourier-Transform Infrared (FT-IR) spectroscopy. By juxtaposing theoretical predictions with experimental data and comparing its spectral features to relevant alternatives, this document serves as a practical resource for researchers seeking to verify the synthesis and purity of this and similar compounds.

The Molecular Blueprint: Deconstructing this compound for FT-IR Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule, offering a unique "fingerprint" based on its functional groups. For this compound, we can dissect the structure into three key regions, each with characteristic vibrational frequencies.

  • The Weinreb Amide Moiety (N-methoxy-N-methylamide): This functional group is distinguished from standard amides by the N-O bond, which influences the electronic environment of the carbonyl group.

    • C=O Stretch: The carbonyl stretch is a strong and sharp absorption. In Weinreb amides, it is typically found in the 1660-1680 cm⁻¹ region. The electronegativity of the methoxy group on the nitrogen atom reduces resonance, leading to a higher frequency compared to typical tertiary amides.

    • C-N Stretch: The stretch between the carbonyl carbon and the nitrogen is expected in the 1345-1390 cm⁻¹ range.

  • The Aromatic Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro functional group presents two distinct and intense stretching bands.

    • Asymmetric Stretch: This produces a strong band typically between 1550 cm⁻¹ and 1350 cm⁻¹ .[1] For aromatic nitro compounds, this is often observed around 1550 cm⁻¹ and 1350 cm⁻¹ .[1] Studies have shown that for nitro aromatic compounds, a characteristic band can be identified at approximately 1527-1535 cm⁻¹ .[2][3]

    • Symmetric Stretch: This results in another strong absorption, usually of equal intensity in aromatic systems, near 1350 cm⁻¹ .[1]

  • The 1,4-Disubstituted (para) Aromatic Ring: The benzene ring provides the molecular scaffold and has its own set of characteristic vibrations.

    • Aromatic C-H Stretch: These appear as weaker bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.

    • Aromatic C=C Stretch: These are observed as a series of medium-intensity peaks in the 1400-1600 cm⁻¹ range.[4]

    • Out-of-Plane (OOP) C-H Bending: The substitution pattern is often revealed by strong absorptions in the "fingerprint region." For a 1,4-disubstituted ring, a strong band is expected between 800-860 cm⁻¹ .

Table 1: Predicted FT-IR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Weinreb AmideC=O Stretch1660-1680Strong
Nitro GroupAsymmetric N=O Stretch1520-1550Strong
Nitro GroupSymmetric N=O Stretch~1350Strong
Aromatic RingC=C Stretches1400-1600Medium (multiple bands)
Aromatic RingC-H Out-of-Plane Bend800-860Strong
Aromatic RingC-H Stretch3000-3100Weak to Medium
Alkyl Groups (N-CH₃, O-CH₃)C-H Stretch2850-3000Weak to Medium

Comparative Analysis: Validating the Spectrum

To provide a robust validation, we compare the theoretical FT-IR data of this compound with that of its common precursor, 4-nitrobenzoyl chloride , and a related tertiary amide, N,N-dimethyl-4-nitrobenzamide . This comparison highlights the key spectral shifts that confirm the successful chemical transformation.

Table 2: Comparative FT-IR Data of this compound and Related Compounds
Vibrational ModeThis compound (Expected)4-nitrobenzoyl chloride (Reference)N,N-dimethyl-4-nitrobenzamide (Reference)
C=O Stretch (cm⁻¹) ~1670 ~1775 ~1645
Nitro Asymmetric Stretch (cm⁻¹) ~1530 ~1530 ~1525
Nitro Symmetric Stretch (cm⁻¹) ~1350 ~1350 ~1348
Aromatic C-H OOP Bend (cm⁻¹) ~850 ~870 ~855

Key Insights from the Comparison:

  • The Carbonyl Shift is Diagnostic: The most telling feature is the position of the carbonyl (C=O) stretch. The shift from the highly energetic stretch of the acyl chloride (~1775 cm⁻¹) to the lower frequency of the Weinreb amide (~1670 cm⁻¹) is a clear indicator of the reaction's success. Furthermore, the Weinreb amide's carbonyl frequency is significantly higher than that of the corresponding N,N-dimethylamide (~1645 cm⁻¹), a direct consequence of the N-methoxy group's electron-withdrawing nature, which increases the double-bond character of the carbonyl.

  • Consistency of the Nitro and Aromatic Peaks: The strong, characteristic peaks of the nitro group and the aromatic ring remain relatively consistent across all three molecules, as these functional groups are not directly involved in the primary transformation from the acyl chloride. This provides a stable internal reference within the spectra.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

For solid organic compounds, several sample preparation techniques are available, including KBr pellets, Nujol mulls, and thin solid films.[5] The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.

ATR-FT-IR Experimental Workflow

Caption: A streamlined workflow for acquiring an ATR-FT-IR spectrum of a solid sample.

Step-by-Step Methodology
  • Instrument and Sample Preparation:

    • Ensure the FT-IR spectrometer is properly calibrated and the sample chamber is clean.

    • The this compound sample should be dry and finely powdered for optimal contact.

  • Background Acquisition:

    • With a clean, empty ATR crystal, run a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.

    • Engage the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The resulting spectrum should be baseline corrected to ensure accurate peak identification.

    • If using ATR, an ATR correction should be applied to the data to produce a spectrum that is comparable to one obtained by transmission.

    • Identify the key absorption bands and compare their wavenumbers to the predicted values and reference spectra.

Conclusion: A Tool for Synthetic Certainty

The FT-IR analysis of this compound offers a rapid, reliable, and information-rich method for its characterization. The key diagnostic peaks—the Weinreb amide carbonyl stretch around 1670 cm⁻¹, the prominent asymmetric and symmetric nitro group stretches near 1530 cm⁻¹ and 1350 cm⁻¹, and the 1,4-disubstituted aromatic C-H bend around 850 cm⁻¹—provide an unambiguous spectral signature.

By understanding the theoretical basis of these vibrations and comparing them to relevant chemical analogs, researchers can confidently confirm the successful synthesis of this valuable intermediate, ensuring the integrity of their subsequent research and development efforts. This guide provides the foundational knowledge and practical protocols to effectively utilize FT-IR spectroscopy as a cornerstone of synthetic validation.

References

  • Carbonyl compounds - IR - spectroscopy. (n.d.).
  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology, 35(11), 1545-9.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. (n.d.). Journal of Chemical Education. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of N-methoxy-N-methyl-4-nitrobenzamide: An LC-MS Focused Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringent requirement extends to its precursors and key intermediates, where even trace impurities can influence the safety, efficacy, and stability of the final drug product. N-methoxy-N-methyl-4-nitrobenzamide, a member of the Weinreb amide class, serves as a vital building block in organic synthesis.[1] Weinreb amides are prized for their ability to react with organometallic reagents to form ketones without the common over-addition side reactions, making them invaluable in constructing complex molecules.[2]

The purity of this compound directly impacts the yield and impurity profile of subsequent synthetic steps. Therefore, a robust, accurate, and reliable analytical strategy for its purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies, centering on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS with orthogonal techniques, and provide actionable protocols grounded in scientific rigor and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Understanding the Analytical Challenge: Potential Impurities in this compound

Effective method development begins with a comprehensive understanding of the target analyte and its potential impurities. Impurities can arise from various sources during synthesis, purification, and storage.[5] A common synthesis route for Weinreb amides involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.[6][7] For this compound, this implies the following potential process-related impurities:

  • Starting Materials: Unreacted 4-nitrobenzoic acid and N,O-dimethylhydroxylamine.

  • Reagent-Related Impurities: Residual coupling agents or by-products.

  • Side-Reaction Products: Impurities formed through undesired parallel reactions.

  • Degradation Products: Products of hydrolysis or photolysis, which could cleave the amide bond.

An ideal analytical method must be able to separate, detect, and quantify these diverse species from the main this compound peak.

The Gold Standard: LC-MS for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, offering a powerful combination of separation and detection.[8] For impurity profiling, its capabilities are unparalleled. Ultra-High Performance Liquid Chromatography with mass spectrometry (UHPLC-MS/MS) is often considered the premier method for the identification of impurities.[9]

Why LC-MS is the Method of Choice

The strength of LC-MS lies in its dual nature. The liquid chromatography front-end separates components of a mixture in time, while the mass spectrometer provides two critical dimensions of information for each eluting component: molecular weight and structural data (via fragmentation).

  • Specificity: MS detection is highly specific, based on the unique mass-to-charge ratio (m/z) of an analyte. This allows for the unambiguous detection of the target compound even in the presence of co-eluting matrix components.[3]

  • Sensitivity: Modern mass spectrometers offer exceptional sensitivity, enabling the detection and quantification of impurities at levels far below what is achievable with conventional detectors like UV-Vis. This is critical for meeting the stringent reporting and qualification thresholds defined by regulatory bodies (typically 0.05% and 0.15%, respectively).[9]

  • Identification Power: Mass spectrometry provides the molecular weight of an impurity. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of an unknown impurity.[10] Tandem MS (MS/MS) experiments further provide structural information by fragmenting the impurity and analyzing its constituent parts.[11]

A Deliberate Approach to LC-MS Method Development

A robust LC-MS method is not developed by chance; it is the result of a systematic, science-driven approach, often referred to as Analytical Quality by Design (AQbD).[12]

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Validation Method Validation (ICH Q2(R2)) Column Column Selection (e.g., C18, 50x2.1mm, 1.8µm) MobilePhase Mobile Phase Optimization (A: 0.1% FA in H2O, B: ACN) Data Data Acquisition & Processing Column->Data Gradient Gradient Elution Profile Flow Flow Rate & Temp (e.g., 0.4 mL/min, 40°C) IonSource Ionization Source (ESI Positive Mode) ScanMode Scan Mode (Full Scan for Profile, SIM/MRM for Quant) Parameters Parameter Tuning (Capillary Voltage, Gas Flow) Specificity Specificity Report Purity Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOQ LOD / LOQ LOQ->Report Sample Sample Injection Sample->Column Data->Specificity

Caption: LC-MS Method Development and Validation Workflow.

  • Chromatographic Separation (The 'LC' Component):

    • Column Chemistry: A reversed-phase C18 column is the workhorse for small molecules like this compound due to its versatility in separating compounds of moderate polarity. A typical starting point would be a column with dimensions like 50 mm length, 2.1 mm internal diameter, and a particle size of <2 µm for high efficiency (UHPLC).

    • Mobile Phase: The choice of mobile phase affects retention and ionization. A common and MS-friendly choice is a mixture of water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B), both containing a small amount of an acid like formic acid (e.g., 0.1%). Formic acid serves to protonate the analyte, promoting efficient ionization in positive mode electrospray.

    • Gradient Elution: A gradient elution (where the proportion of Mobile Phase B is increased over time) is essential for impurity profiling. It ensures that early-eluting, more polar impurities (like residual 4-nitrobenzoic acid) are well-retained and separated, while the main peak and any later-eluting, less polar impurities are eluted in a reasonable time with good peak shape.

  • Mass Spectrometric Detection (The 'MS' Component):

    • Ionization Source: Electrospray Ionization (ESI) is the premier technique for polar to moderately polar small molecules and is ideal for this compound.[8] Given the presence of nitrogen atoms, the molecule is expected to ionize efficiently in positive ion mode to form the protonated molecule [M+H]+.

    • Analyzer and Scan Mode:

      • For initial profiling and identification of unknowns, a Full Scan mode on a high-resolution instrument (TOF, Orbitrap) is invaluable.

      • For quantifying known impurities, a single quadrupole analyzer can be used in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. For the highest sensitivity and specificity, a triple quadrupole (TQ) instrument in Multiple Reaction Monitoring (MRM) mode is the gold standard.[13]

Comparison with Alternative & Orthogonal Methods

While LC-MS is superior for comprehensive profiling, other techniques play crucial roles, often as complementary or routine quality control (QC) tools. An orthogonal method is one that relies on a different scientific principle for separation or detection, providing a more complete picture of a sample's purity.[9]

Technique Principle Strengths Limitations Best Use Case
LC-MS Chromatographic separation followed by mass-based detection.High specificity & sensitivity; identifies unknowns; structural elucidation (MS/MS).Higher cost & complexity; potential for matrix effects.[14]Method development; impurity identification; reference standard characterization.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, cost-effective, simple to operate; excellent for quantification.[9]Requires analyte to have a UV chromophore; lower sensitivity; cannot identify unknowns.Routine QC; release testing; stability studies for known analytes.
qNMR Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard; provides definitive structural information.Low sensitivity; requires highly pure internal standard; high capital cost.Purity assignment of reference standards; structural confirmation.
FTIR Absorption of infrared radiation corresponds to specific molecular vibrations.Excellent for identity confirmation (fingerprinting); fast and non-destructive.[10]Not quantitative; not suitable for complex mixtures or trace analysis.Raw material identification; confirmation of functional groups.
GC-MS Gas-phase separation followed by mass-based detection.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound.Analysis of residual solvents or volatile impurities.

An Integrated Strategy for Purity Assessment

A truly robust purity assessment strategy leverages the strengths of multiple techniques in a logical workflow.

cluster_Primary Primary Characterization cluster_Quant Quantification & Routine QC LCMS LC-HRMS (Impurity ID & Profile) HPLCUV Validated HPLC-UV Method (Purity Assay & Impurities) LCMS->HPLCUV Transfer knowledge NMR NMR Spectroscopy (Structure Confirmation) NMR->HPLCUV Transfer knowledge FTIR FTIR (Identity Confirmation) Report Certificate of Analysis (Purity Value & Impurity Profile) HPLCUV->Report qNMR qNMR (Reference Standard Purity) qNMR->HPLCUV Calibrate standard Sample New Batch of N-methoxy-N-methyl- 4-nitrobenzamide Sample->LCMS Sample->NMR Sample->FTIR

Caption: Integrated Workflow for Purity Assessment.

  • Initial Characterization: A new batch or reference standard is first characterized comprehensively using LC-HRMS to identify all detectable impurities, NMR for definitive structural confirmation, and FTIR for identity verification.

  • Method Validation: A quantitative HPLC-UV method is developed and rigorously validated according to ICH Q2(R2) guidelines for the assay of this compound and its known impurities.[15][16]

  • Reference Standard Qualification: The purity of the primary reference standard used for the HPLC-UV method is assigned using a mass balance approach, often including qNMR for an absolute purity value.

  • Routine Analysis: For routine batch release and stability testing, the validated HPLC-UV method is used as a cost-effective and reliable tool. The LC-MS method is reserved for investigating any new, unknown peaks that may appear.

Experimental Protocols

Protocol 1: LC-MS Method for Impurity Profiling

This protocol outlines a general method for the identification and relative quantification of impurities.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare the sample for analysis by dissolving it to the same concentration (1.0 mg/mL) in acetonitrile.

    • Prepare a sensitivity solution by diluting the stock solution to 0.1% (0.001 mg/mL or 1 µg/mL) to verify impurity detection.

  • LC Parameters:

    • Column: C18, 100 x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Parameters (High-Resolution):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Data Acquisition: Centroid mode. Conduct MS/MS experiments on detected impurity ions for fragmentation data.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of each impurity relative to the total peak area.

    • Use accurate mass data to propose elemental formulas for unknown impurities.

    • Analyze MS/MS fragmentation patterns to elucidate the structures of impurities.

Protocol 2: HPLC-UV Method for Purity Assay

This protocol is designed for routine quantitative analysis after validation.

  • Standard and Sample Preparation:

    • Accurately weigh and prepare a reference standard solution at approximately 0.5 mg/mL in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile).

    • Accurately weigh and prepare the sample solution to the same target concentration.

  • HPLC Parameters:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic (e.g., 60% B) or a shallow gradient optimized for separation of the main peak from known impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength set to the absorption maximum of this compound (e.g., ~270 nm, to be determined experimentally).

  • Validation (as per ICH Q2(R2)):

    • Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to ensure peak purity and separation from degradation products.

    • Linearity: Prepare a series of standards over a range (e.g., 0.1% to 150% of the assay concentration) and demonstrate a linear relationship between concentration and peak area (correlation coefficient >0.999).[16]

    • Accuracy: Perform recovery studies by spiking known amounts of the API into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%).[17]

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts).

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Purity Calculation:

    • Calculate the purity of the sample using the external standard method, comparing the peak area of the analyte in the sample to the peak area in the reference standard of known purity.

Conclusion

For the comprehensive purity assessment of this compound, LC-MS stands as the most powerful and informative technique. Its ability to separate, identify, and quantify trace-level impurities is unmatched, making it essential during method development, reference material characterization, and for troubleshooting. However, a pragmatic and efficient quality control strategy integrates LC-MS with orthogonal and complementary techniques. A validated HPLC-UV method, anchored by a well-characterized reference standard, serves as the robust workhorse for routine purity determination. This integrated approach ensures that the purity of this critical intermediate is understood and controlled, safeguarding the quality of the final pharmaceutical product.

References

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Google Scholar.
  • ICH Guidelines for Analytical Method Valid
  • Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu.
  • Method Development for Drug Impurity Profiling: Part 1. (2010).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (n.d.).
  • Identification of small molecules using accurate mass MS/MS search. (n.d.). eScholarship.org.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches. (2020).
  • VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. (1996). IKEV.
  • Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches. (2020). VU Research Portal.
  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. (2001). Journal of Organic Chemistry.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent.
  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.
  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (n.d.).
  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013).

Sources

A Comparative Guide to the Reactivity of N-methoxy-N-methyl-4-nitrobenzamide and Other Aromatic Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond simply providing protocols; it's about empowering fellow researchers to make informed decisions in their synthetic strategies. The Weinreb amide has become an indispensable tool in modern organic synthesis for its ability to cleanly convert highly reactive organometallic reagents into ketones or aldehydes, elegantly avoiding the common pitfall of over-addition.[1][2][3] This unique reactivity stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[2][4][5]

This guide delves into the nuanced reactivity within the Weinreb amide family, focusing specifically on how aromatic substituents modulate the electrophilicity of the carbonyl center. We will compare N-methoxy-N-methyl-4-nitrobenzamide , a substrate bearing a potent electron-withdrawing group, against its electron-neutral and electron-donating counterparts to provide a clear, data-driven perspective on its synthetic utility.

The Decisive Role of Electronics in Weinreb Amide Reactivity

The core of a Weinreb amide's function is the electrophilic nature of its carbonyl carbon. The N-methoxy-N-methyl group is expertly designed to stabilize the tetrahedral intermediate formed after the first nucleophilic addition, preventing its collapse and subsequent second addition that would lead to a tertiary alcohol.[2][3] However, the rate and efficiency of that initial nucleophilic attack are profoundly influenced by the electronic properties of the acyl group.

An electron-withdrawing group (EWG), such as the nitro group (-NO₂) in the para position of the benzamide ring, inductively and resonantly pulls electron density away from the carbonyl carbon. This effect increases the partial positive charge (δ+) on the carbonyl carbon, rendering it a "harder" and more attractive electrophile for incoming nucleophiles like Grignard or organolithium reagents.[6] Conversely, an electron-donating group (EDG), like a methoxy group (-OCH₃), pushes electron density into the aromatic ring and towards the carbonyl, diminishing its electrophilicity and thus slowing the rate of reaction.

To quantify this effect, we designed a comparative study to benchmark the reactivity of three distinct aromatic Weinreb amides:

  • This compound (EWG)

  • N-methoxy-N-methylbenzamide (Electron-Neutral)[7][8][9]

  • N-methoxy-N-methyl-4-methoxybenzamide (EDG)

The following sections detail the experimental protocol and the resulting data, offering a tangible measure of how electronic substituent effects translate into practical laboratory outcomes.

General Mechanism of Weinreb Ketone Synthesis

The foundational mechanism for the Weinreb ketone synthesis involves the addition of an organometallic reagent to the amide, forming a key intermediate that is stable at low temperatures. Subsequent acidic workup hydrolyzes this intermediate to yield the desired ketone.

Caption: General mechanism of the Weinreb ketone synthesis.

Experimental Protocol: Comparative Reaction with Phenylmagnesium Bromide

To ensure a self-validating and objective comparison, the following protocol was executed for each of the three Weinreb amides under identical conditions. The reaction progress was monitored by Thin Layer Chromatography (TLC) to determine the time to completion.

Materials:

  • This compound

  • N-methoxy-N-methylbenzamide

  • N-methoxy-N-methyl-4-methoxybenzamide

  • Phenylmagnesium bromide (PhMgBr), 1.0 M in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry, argon-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add the respective Weinreb amide (1.0 mmol). Dissolve the amide in 10 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial for controlling the initial addition and stabilizing the tetrahedral intermediate.[3]

  • Nucleophile Addition: Slowly add Phenylmagnesium bromide (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution over 5 minutes. The use of a slight excess of the Grignard reagent ensures the reaction goes to completion without a significant risk of over-addition, a key feature of this methodology.[10]

  • Reaction Monitoring: Stir the reaction at -78 °C. At 15-minute intervals, take a small aliquot, quench it with saturated NH₄Cl, and spot it on a TLC plate to monitor the consumption of the starting material. Record the time required for the starting material spot to disappear completely.

  • Quenching: Once the reaction is complete (as determined by TLC), slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl while the flask is still in the cold bath.

  • Workup and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add 20 mL of ethyl acetate, and separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield the pure ketone product (a substituted benzophenone).

  • Analysis: Determine the isolated yield and characterize the product by ¹H NMR and Mass Spectrometry.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Dissolve Weinreb Amide (1.0 mmol) in anhydrous THF start->setup cool 2. Cool to -78 °C (Dry Ice/Acetone) setup->cool add_grignard 3. Add PhMgBr (1.2 equiv) dropwise cool->add_grignard monitor 4. Monitor by TLC (Every 15 min) add_grignard->monitor quench 5. Quench with sat. NH4Cl solution monitor->quench Reaction Complete workup 6. Aqueous Workup & Extraction quench->workup purify 7. Flash Column Chromatography workup->purify analyze 8. Calculate Yield & Characterize Product purify->analyze end End analyze->end

Sources

A Comparative Guide to Acylating Agents: The Superior Control of N-methoxy-N-methyl-4-nitrobenzamide over Acid Chlorides in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds to construct ketones is a foundational transformation. For decades, researchers in drug discovery and materials science have relied on a toolkit of acylating agents to achieve this. Among the most traditional are the highly reactive acid chlorides. However, their utility is often compromised by a critical flaw: a propensity for over-addition when treated with powerful organometallic nucleophiles.

This guide provides an in-depth technical comparison between the classical acid chloride approach and the more refined methodology employing N-methoxy-N-methylamides, specifically focusing on N-methoxy-N-methyl-4-nitrobenzamide. We will dissect the mechanistic underpinnings that grant this "Weinreb amide" its superior control, present validating experimental protocols, and offer field-proven insights to guide your synthetic strategy.

The Fundamental Challenge: Overcoming the Reactivity of Acid Chlorides

Acid chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which highly polarizes the carbonyl carbon. While this high reactivity is advantageous for certain transformations, it becomes a significant liability when reacting with potent nucleophiles like Grignard or organolithium reagents.

The reaction proceeds via nucleophilic acyl substitution to initially form the desired ketone. However, the ketone product itself is electrophilic and readily attacked by a second equivalent of the highly reactive organometallic reagent still present in the reaction mixture.[1][2][3] This unavoidable secondary reaction, known as over-addition , leads to the formation of a tertiary alcohol, drastically reducing the yield of the target ketone.[4][5][6] Even with careful control of stoichiometry and low temperatures, preventing this outcome is notoriously difficult, leading to mixtures of products and challenging purifications.[3][4]

The Weinreb Amide Solution: Mechanistic Elegance and Unparalleled Control

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the use of N-methoxy-N-methylamides as acylating agents.[4] These compounds, now universally known as Weinreb-Nahm amides, provide a robust and general method for synthesizing ketones and aldehydes by ingeniously preventing the over-addition problem.[4][7][8]

The key to their success lies in the formation of a remarkably stable tetrahedral intermediate. Upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium), a metal-chelated intermediate is formed.[5][9] The methoxy group's oxygen atom coordinates to the magnesium or lithium cation, forming a stable five-membered chelate ring with the newly generated alkoxide oxygen.[4][7][10]

This chelated intermediate is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous workup is performed.[9] By the time the ketone is liberated, the reactive organometallic nucleophile has been quenched, completely circumventing the possibility of a second addition. This mechanistic feature is the cornerstone of the Weinreb amide's reliability.[6][11]

G cluster_0 Acid Chloride Pathway cluster_1 Weinreb Amide Pathway AC R-COCl (Acid Chloride) Nuc1 + R'-MgX AC->Nuc1 K_int R-CO-R' (Ketone Intermediate) Nuc2 + R'-MgX K_int->Nuc2 TA R-C(OH)(R')2 (Tertiary Alcohol) Nuc1->K_int Fast Addition Nuc2->TA Fast Over-Addition (Uncontrolled) Workup_TA H3O+ Workup WA R-CON(OMe)Me (Weinreb Amide) Nuc3 + R'-MgX WA->Nuc3 Chelate Stable Chelated Intermediate Workup_K H3O+ Workup Chelate->Workup_K Ketone R-CO-R' (Ketone Product) Nuc3->Chelate Addition Workup_K->Ketone Collapse & Liberation

Sources

A Senior Application Scientist's Guide to Ketone Synthesis: Validating Weinreb Amide Reactions with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient synthesis of ketones is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry where these moieties are common pharmacophores and key intermediates in the synthesis of complex drug molecules.[1][2] Among the myriad of synthetic strategies, the Weinreb-Nahm ketone synthesis stands out for its reliability and broad substrate scope.[1] This guide provides an in-depth analysis of ketone synthesis using N-methoxy-N-methyl-4-nitrobenzamide as a model substrate, with a critical focus on the validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool in drug discovery and development.[3][4][5][6][7] We will explore the causality behind the experimental choices, compare this method with viable alternatives, and provide detailed, self-validating protocols.

The Power of the Weinreb Amide: Circumventing Over-Addition

A significant challenge in ketone synthesis via the addition of organometallic reagents (like Grignard or organolithium reagents) to carboxylic acid derivatives such as esters or acid chlorides is the propensity for over-addition.[1][8] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[9][10]

The genius of the Weinreb-Nahm amide lies in its ability to form a stable tetrahedral intermediate upon nucleophilic attack.[1][9] The N-methoxy and N-methyl groups chelate the metal ion (typically Li+ or MgX+) of the organometallic reagent, preventing the collapse of the intermediate and subsequent over-addition, even in the presence of excess nucleophile.[1][11] This intermediate remains stable at low temperatures and is subsequently hydrolyzed during aqueous workup to yield the desired ketone.[9]

Experimental Protocol: Synthesis of 4-Nitroacetophenone from this compound

This protocol details the synthesis of 4-nitroacetophenone via the reaction of this compound with methylmagnesium bromide, a common Grignard reagent.[12]

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the amide under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath. This is a critical step to ensure the stability of the tetrahedral intermediate that will be formed.

  • Grignard Addition: Methylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature does not exceed 5 °C. The slow addition rate is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C. This step hydrolyzes the stable intermediate to form the ketone and protonates any unreacted Grignard reagent.

  • Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are then washed sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-nitroacetophenone can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

NMR Validation: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural verification of organic molecules.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for unambiguous confirmation of the synthesized ketone.[3]

Sample Preparation and Data Acquisition

A small amount of the purified product is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. Standard ¹H and ¹³C NMR spectra are then acquired.

Interpreting the NMR Spectra

The key to validating the synthesis is to observe the disappearance of signals corresponding to the this compound starting material and the appearance of new signals characteristic of the 4-nitroacetophenone product.

Table 1: Comparative ¹H NMR Data

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound Aromatic-H~8.3, ~7.8d, d2H, 2H
N-OCH₃~3.6s3H
N-CH₃~3.3s3H
4-Nitroacetophenone Aromatic-H~8.3, ~8.1d, d2H, 2H
COCH₃~2.7s3H

Table 2: Comparative ¹³C NMR Data

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C=O (Amide)~168
Aromatic-C~149, ~140, ~129, ~124
N-OCH₃~61
N-CH₃~34
4-Nitroacetophenone C=O (Ketone)~197
Aromatic-C~151, ~141, ~129, ~124
COCH₃~27

The most telling changes are the disappearance of the N-methoxy and N-methyl proton signals and the appearance of a new singlet for the acetyl methyl group in the ¹H NMR spectrum.[13] In the ¹³C NMR spectrum, the downfield shift of the carbonyl carbon from the amide region (~168 ppm) to the ketone region (~197 ppm) is a definitive indicator of successful synthesis.[14][15]

Visualizing the Process

Reaction Mechanism

Weinreb_Ketone_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product weinreb N-methoxy-N-methyl- 4-nitrobenzamide intermediate Stable Tetrahedral Intermediate (Chelated) weinreb->intermediate + CH₃⁻ grignard CH₃MgBr grignard->intermediate ketone 4-Nitroacetophenone intermediate->ketone H₃O⁺ Workup

Caption: The Weinreb ketone synthesis proceeds via a stable chelated tetrahedral intermediate.

NMR Validation Workflow

NMR_Validation start Purified Product dissolve Dissolve in CDCl₃ start->dissolve acquire_h1 Acquire ¹H NMR Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum dissolve->acquire_c13 analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) acquire_h1->analyze acquire_c13->analyze compare Compare with Starting Material Data analyze->compare validate Structure Validated compare->validate Data Matches Expected Product fail Structure Not Validated compare->fail Discrepancies Found

Caption: A systematic workflow for the validation of ketone synthesis using NMR spectroscopy.

Comparison with Alternative Ketone Synthesis Methods

While the Weinreb-Nahm synthesis is highly effective, other methods for ketone synthesis exist, each with its own set of advantages and disadvantages.[16][17][18][][20]

Table 3: Comparison of Ketone Synthesis Methods

MethodStarting MaterialsReagentsAdvantagesDisadvantages
Weinreb-Nahm Synthesis Weinreb AmideGrignard or Organolithium Reagents[21][22][23][24]High yield, excellent functional group tolerance, avoids over-addition.[1][11]Requires prior synthesis of the Weinreb amide.[25]
Grignard Reaction with Nitriles NitrileGrignard Reagent, followed by aqueous acidReadily available starting materials.The intermediate imine can be difficult to hydrolyze; potential for side reactions.[12]
Friedel-Crafts Acylation AreneAcyl Halide or Anhydride, Lewis Acid (e.g., AlCl₃)Good for aromatic ketones, uses common starting materials.Limited to electron-rich arenes, catalyst can be difficult to handle, regioselectivity can be an issue.[17]
Oxidation of Secondary Alcohols Secondary AlcoholOxidizing Agent (e.g., PCC, Swern Oxidation)Mild conditions, high yields.Requires the corresponding secondary alcohol as a precursor.[18]

The choice of synthetic route ultimately depends on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. For complex molecules where avoiding side reactions is paramount, the Weinreb-Nahm synthesis often proves to be the superior choice.[1][10][26]

Conclusion

The synthesis of ketones from N-methoxy-N-methylamides is a robust and highly reliable method that has become a staple in the synthetic organic chemist's toolbox. Its key advantage lies in the formation of a stable, chelated intermediate that effectively prevents the common problem of over-addition. The validation of the synthesized ketone is unequivocally achieved through NMR spectroscopy, which provides a detailed structural fingerprint of the molecule. By comparing the NMR data of the product with that of the starting material, researchers can confidently confirm the successful transformation. This guide has provided a comprehensive overview of the synthesis of a model ketone, its validation by NMR, and a comparison with alternative synthetic methods, offering valuable insights for professionals in chemical research and drug development.

References

  • Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815-3818. [Link]

  • Common Organic Chemistry. Grignard Reaction - Common Conditions. [Link]

  • National Center for Biotechnology Information. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

  • ResearchGate. Comparison of the classical approaches to ketone synthesis... [Link]

  • The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Link]

  • The Royal Society of Chemistry. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. [Link]

  • Wiley Online Library. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. [Link]

  • SpringerLink. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]

  • Thieme. 1,2-Addition and Cross-Coupling of Organolithiums with Weinreb Amides. [Link]

  • National Center for Biotechnology Information. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • The Royal Society of Chemistry. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • Química Orgánica. Weinreb (ketone synthesis). [Link]

  • ACS Publications. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • National Center for Biotechnology Information. Perspectives on NMR in drug discovery: a technique comes of age. [Link]

  • Indian Academy of Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • YouTube. Weinreb ketone synthesis. [Link]

  • YouTube. Synthesis of Aldehydes and Ketones. [Link]

  • ResearchGate. Classical approaches for ketone synthesis. [Link]

  • PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

  • Wiley Online Library. An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. [Link]

  • YouTube. Keto-Enol Equilibrium Using NMR. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. [Link]

  • Nanalysis. β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. [Link]

  • National Center for Biotechnology Information. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • ResearchGate. 4-Methoxy-N-methylbenzamide. [Link]

  • Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • PubMed. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. [Link]

  • National Center for Biotechnology Information. 4-methoxy-N-methylbenzamide. [Link]

  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • SpectraBase. N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. [Link]

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comparative study of activating groups for carboxylic acids in acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Activating Groups for Carboxylic Acids in Acylation Reactions

The strategic formation of amide, ester, and thioester bonds via acylation is a cornerstone of modern organic synthesis, with profound implications in fields ranging from drug development to materials science. The direct reaction between a carboxylic acid and a nucleophile (like an amine or alcohol) is typically unfavorable due to a competing acid-base reaction that deactivates the nucleophile.[1] Consequently, the activation of the carboxylic acid's carboxyl group is a mandatory first step, converting the hydroxyl moiety into a better leaving group to facilitate nucleophilic attack.[2]

The choice of activating agent is a critical decision that dictates not only the reaction's success but also its efficiency, purity, scalability, and cost. This guide provides a comparative analysis of the most common classes of activating groups, grounded in mechanistic principles and supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal activation strategy for their specific synthetic challenges.

The Fundamental Principle: Nucleophilic Acyl Substitution

All acylation reactions proceed through a common mechanistic pathway: nucleophilic acyl substitution. The activating agent enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a nucleophile. This forms a transient tetrahedral intermediate which then collapses, expelling the activated leaving group to yield the final acylated product.[2][3] The efficacy of an activating group is directly related to its ability to function as a good leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

A Comparative Analysis of Activating Group Classes

The vast landscape of activating agents can be broadly categorized. We will compare their mechanisms, reactivity, and practical applications.

Acyl Halides and Anhydrides: The Classical Powerhouses

Acyl chlorides and anhydrides are among the most reactive carboxylic acid derivatives.[2][4] They are typically prepared from the parent carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4]

  • Mechanism of Action: Their high reactivity stems from the strong electron-withdrawing nature of the halide or carboxylate group, which makes the carbonyl carbon highly electrophilic.[5] The halide (e.g., Cl⁻) is an excellent leaving group.

  • Advantages:

    • High Reactivity: Reactions are often fast and proceed to completion, even with poorly nucleophilic substrates.[5]

    • Cost-Effective: The reagents used for their preparation (e.g., SOCl₂) are inexpensive, making this a suitable method for large-scale synthesis.

  • Disadvantages:

    • Moisture Sensitivity: They react rapidly with water, requiring anhydrous reaction conditions.[2]

    • Harsh Formation Conditions: Their preparation can involve harsh reagents that are incompatible with sensitive functional groups.

    • Byproduct Generation: Acylation with acyl chlorides produces HCl, which must be neutralized with a base.[6]

  • Field-Proven Insight: While highly effective, the "sledgehammer" approach of acyl halides is often unsuitable for complex molecules with multiple functional groups or chiral centers prone to racemization. They find their niche in the synthesis of robust molecules and intermediates where high reactivity is paramount.

Carbodiimides: The Versatile Workhorses

Carbodiimides are a cornerstone of modern amide bond formation, particularly in peptide synthesis. Common examples include N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8]

  • Mechanism of Action: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][8] This intermediate is then attacked by the amine nucleophile to form the amide bond, generating a urea byproduct.

Caption: Simplified mechanism of carbodiimide-mediated coupling.

  • The Role of Additives (HOBt, HOAt): A significant drawback of the O-acylisourea intermediate is its propensity to rearrange into a stable N-acylurea, an irreversible pathway that terminates the reaction.[9] Furthermore, it can lead to racemization in chiral carboxylic acids. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[7][8][10] These additives rapidly trap the O-acylisourea to form an active ester, which is less prone to racemization and side reactions but still sufficiently reactive towards the amine.[8][11]

cluster_additive Mechanism with HOBt Additive o_acyl O-acylisourea hobt_ester HOBt Active Ester o_acyl->hobt_ester Trapping (fast) n_acylurea N-acylurea (Side Product) o_acyl->n_acylurea Rearrangement (slow) amide Amide Product (Desired) hobt_ester->amide hobt + HOBt hobt->hobt_ester amine + Amine amine->amide

Caption: HOBt traps the reactive intermediate, preventing side reactions.

  • Advantages:

    • Mild Conditions: Reactions are typically run at or below room temperature, preserving sensitive functional groups.

    • Reduced Racemization: Especially when used with additives like HOBt or HOAt.[7]

    • Versatility: EDC's water solubility allows for easy removal of its urea byproduct via aqueous workup, a significant advantage over DCC, whose byproduct is often insoluble and requires filtration.[7][12]

  • Disadvantages:

    • Byproduct Removal: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents, complicating purification.[13]

    • Safety: HOBt and HOAt are known to have explosive properties, particularly in their anhydrous forms.[9]

Onium Salts (Uronium/Aminium & Phosphonium): The High-Efficiency Specialists

Developed primarily for demanding applications like solid-phase peptide synthesis (SPPS), onium salts are among the most efficient coupling reagents available.[14]

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are prominent examples.[15][16] They are based on HOBt or HOAt structures. Despite their names, reagents like HBTU and TBTU exist as aminium, not uronium, salts.[7]

  • Phosphonium Salts: PyBOP and PyAOP are common phosphonium-based reagents.[7][16]

  • Mechanism of Action: These reagents react with the carboxylic acid to form the corresponding OBt or OAt active esters, similar to the carbodiimide/additive system, but generally much faster.

cluster_onium Onium Salt (e.g., HATU) Activation start R-COOH + HATU oat_ester OAt Active Ester start->oat_ester amide R-CO-NHR' oat_ester->amide amine + R'-NH₂ amine->amide

Caption: Onium salts rapidly generate highly reactive active esters.

  • Advantages:

    • High Speed and Efficiency: Reactions are often complete in minutes, leading to high yields.[7]

    • Low Racemization: HOAt-based reagents like HATU are particularly effective at suppressing epimerization.[7]

    • Effective for Hindered Couplings: They are the reagents of choice for sterically demanding or "difficult" amino acid couplings.[14]

  • Disadvantages:

    • Cost: Onium salts are significantly more expensive than carbodiimides, limiting their use in large-scale synthesis.

    • Side Reactions: A potential side reaction involves the onium salt reacting directly with the amine to form a guanidinium byproduct, which can be avoided by pre-activating the carboxylic acid before adding the amine.

Quantitative Performance Comparison

The selection of a coupling reagent is a multi-faceted decision. The following table summarizes the performance of representative activating agents based on key parameters evaluated in comparative studies, such as the synthesis of model peptides.[15][16]

Activating Agent/SystemClassRelative ReactivityCrude Purity / YieldRacemization RiskByproduct RemovalKey Applications
Acyl Chloride Acyl HalideVery HighVariable (depends on substrate)HighEasy (HCl neutralized)Bulk chemicals, robust substrates
DCC CarbodiimideModerateGoodModerateDifficult (filtration)Solution-phase synthesis
EDC / HOBt CarbodiimideHighGood to ExcellentLowEasy (aqueous wash)General purpose, solution-phase
HBTU Uronium/AminiumVery HighHighLowEasy (water-soluble)Peptide synthesis, general amidation
HATU Uronium/AminiumVery HighExcellentVery LowEasy (water-soluble)Difficult couplings, peptide synthesis
PyBOP PhosphoniumVery HighHighLowEasy (water-soluble)Peptide synthesis, cyclizations

Note: Performance metrics are generalized. Actual results are highly dependent on the specific substrates, solvent, base, and reaction conditions used.[15]

Field-Proven Experimental Protocols

To ensure trustworthiness and practical utility, we provide detailed, self-validating protocols for common acylation reactions.

Experimental Workflow: A General Approach

The systematic comparison of activating agents in a laboratory setting follows a structured workflow. This ensures that variables are controlled and the results are directly comparable.

cluster_workflow General Experimental Workflow for Reagent Comparison prep Prepare Stock Solutions (Carboxylic Acid, Amine, Base) setup Set up Parallel Reactions (One for each reagent) prep->setup reagent Add Activating Agent (e.g., EDC/HOBt, HATU) setup->reagent monitor Monitor Reaction Progress (TLC, LC-MS) reagent->monitor workup Perform Standardized Workup (Quench, Extract, Wash) monitor->workup analyze Analyze Crude Product (LC-MS, NMR for purity) workup->analyze purify Purify Product (Column Chromatography) analyze->purify characterize Characterize Final Product (Yield, Purity, Identity) purify->characterize

Caption: A systematic workflow for comparing coupling reagent performance.[15]

Protocol 1: Solution-Phase Amide Coupling using EDC/HOBt

This is a robust and widely applicable method for general amide bond formation.[13]

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt hydrate (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

    • Causality: Using an inert atmosphere and anhydrous solvent prevents the hydrolysis of reactive intermediates. HOBt is added first to be ready to trap the O-acylisourea as soon as it forms.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.

    • Causality: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions.[13] The pre-activation period ensures the formation of the active HOBt-ester before the nucleophile is introduced.

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the water-soluble EDC-urea byproduct and any unreacted starting materials or excess reagents.[12]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acylation using an Acyl Chloride

This protocol is for situations where high reactivity is required and the substrate is robust.[6]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine or alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1 eq) in a dry solvent (e.g., DCM). Cool the solution to 0 °C.

    • Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate and deactivate the starting amine.

  • Addition: Add the acyl chloride (1.05 eq), typically dissolved in a small amount of the reaction solvent, dropwise to the cooled solution.

    • Causality: Dropwise addition helps to control the exothermic nature of the reaction.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC).

  • Workup: Quench the reaction with water. Separate the organic layer and wash it with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by chromatography or recrystallization.

Conclusion and Expert Recommendations

There is no single "best" activating agent; the optimal choice is dictated by the specific context of the reaction.

  • For routine, solution-phase amide synthesis where cost and ease of workup are priorities, EDC/HOBt remains an excellent and reliable choice.

  • For large-scale industrial processes with robust substrates, the high reactivity and low cost of acyl chlorides or anhydrides are often advantageous.

  • For delicate and sterically hindered substrates , particularly in solid-phase peptide synthesis, the superior efficiency and low racemization rates of onium salts like HATU justify their higher cost.

The guiding principle should always be to use the mildest conditions that afford the desired product in an acceptable yield and purity. A systematic approach, starting with a reliable workhorse like EDC/HOBt and escalating to more powerful reagents like HATU only when necessary, is a prudent strategy for any synthetic campaign.

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Sources

Safety Operating Guide

Navigating the Aftermath: A Complete Guide to the Safe Disposal of N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like N-methoxy-N-methyl-4-nitrobenzamide, a specialized Weinreb amide, marks the pinnacle of innovation. However, the lifecycle of a chemical does not end upon its final reaction. Responsible and safe disposal is a critical, non-negotiable aspect of laboratory science that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety.

Understanding the Inherent Risks: A Molecular-Level Perspective

This compound possesses two key functional groups that dictate its hazard profile and, consequently, its disposal requirements: the nitroaromatic system and the N-methoxy-N-methylamide (Weinreb amide) moiety.

  • The Nitroaromatic Core: Aromatic nitro compounds are well-documented as being toxic and potentially mutagenic.[1] The strong electron-withdrawing nature of the nitro group (NO₂) renders these compounds resistant to natural degradation and imparts a significant degree of reactivity.[1] Of primary concern is their potential for thermal instability; under certain conditions, nitroaromatic compounds can undergo exothermic, autocatalytic decomposition, which can lead to rapid increases in temperature and pressure.[2] While this compound is not classified as an explosive, this inherent characteristic of the nitro group demands cautious handling and disposal.

  • The Weinreb Amide Functionality: The N-methoxy-N-methylamide group is a valuable synthetic tool primarily due to its stability. It forms a stable chelated tetrahedral intermediate with organometallic reagents, preventing the common problem of over-addition.[3][4] This stability extends to general handling. While amides can be hydrolyzed back to carboxylic acids under strong acidic or basic conditions, often requiring heat, the Weinreb amide is not considered a highly reactive functional group under standard laboratory waste conditions.[5][6]

Therefore, the principal hazard guiding the disposal protocol for this compound is attributed to its nitroaromatic nature.

The Cardinal Rule: Segregation and Containment

The foundational principle of chemical waste management is meticulous segregation.[7] Mixing incompatible waste streams can lead to violent reactions, the generation of toxic gases, or fires.[8] For this compound, this means it must be treated as a distinct hazardous waste stream.

Waste CategoryDescriptionIncompatible withContainer Type
Solid Waste Pure this compound, or contaminated items like weighing paper, gloves, silica gel.Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents.Labeled, sealed, chemically resistant (e.g., HDPE) wide-mouth container.
Non-Halogenated Organic Solvent Waste Solutions of this compound in solvents like THF, Ethyl Acetate, Toluene.Aqueous solutions, Strong Acids, Strong Bases, Oxidizers.Labeled, sealed, chemically resistant (e.g., HDPE or glass) solvent waste container.
Halogenated Organic Solvent Waste Solutions of this compound in solvents like Dichloromethane (DCM), Chloroform.Aqueous solutions, Strong Acids, Strong Bases, Oxidizers.Labeled, sealed, chemically resistant (e.g., HDPE or glass) solvent waste container. Clearly marked as "Halogenated".

Never dispose of this compound, or solutions thereof, down the sanitary sewer or in the regular trash. [9] This constitutes a serious breach of safety protocol and regulatory compliance.

Step-by-Step Disposal Protocol: The Standard Path

This protocol outlines the primary and universally required procedure for disposing of this compound waste.

1. Personal Protective Equipment (PPE) Assessment: Before handling any waste, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory.[10] Always inspect gloves before use and use proper removal technique to avoid skin contact.
  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[10]
  • Body Protection: A buttoned, long-sleeved laboratory coat is essential.[10]

2. Waste Collection and Labeling:

  • Choose the Correct Container: Select a clean, dry, and chemically compatible container designated for the specific waste stream (Solid, Non-Halogenated, or Halogenated).[7]
  • Immediate Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[9]
  • Detail the Contents: Clearly write the full chemical name, "this compound," and list any solvents with their approximate percentages. Vague descriptions are unacceptable.[9]

3. Secure Storage:

  • Keep Containers Closed: Waste containers must be sealed with a proper cap at all times, except when actively adding waste.[11]
  • Designated Satellite Accumulation Area: Store the waste container in a designated, secondary containment bin within the laboratory, at or near the point of generation.[12]
  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizers.[8]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste transfer.

Below is a workflow diagram illustrating the standard disposal decision process.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision_solid Is the waste solid or liquid solution? ppe->decision_solid solid_waste Collect in 'Solid Nitroaromatic Waste' container decision_solid->solid_waste Solid decision_solvent Is the solvent halogenated? decision_solid->decision_solvent Liquid labeling Step 2: Label Container Accurately (Full Chemical Name & Percentages) solid_waste->labeling non_halogen Collect in 'Non-Halogenated Organic Waste' container decision_solvent->non_halogen No halogen Collect in 'Halogenated Organic Waste' container decision_solvent->halogen Yes non_halogen->labeling halogen->labeling storage Step 3: Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage disposal Step 4: Contact EHS for Professional Disposal storage->disposal

Caption: Standard Disposal Workflow for this compound.

Advanced Protocol: In-Laboratory Deactivation via Nitro Group Reduction

For laboratories equipped and personnel trained to handle chemical reactions, deactivating the hazardous nitro group prior to collection can be a responsible step. The reduction of the nitro group to the significantly less hazardous amine is a well-established transformation.[13][14] Sodium dithionite (Na₂S₂O₄) is an effective and relatively mild reagent for this purpose.[13]

Causality: The active reducing species is the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium with the dithionite ion in aqueous media. This radical transfers electrons to the nitro group, reducing it stepwise to nitroso, hydroxylamine, and finally the amine.[13] This process transforms the toxic nitroaromatic compound into a more biodegradable aromatic amine.[15][16]

!!! WARNING !!! This procedure should only be performed by trained chemists inside a certified chemical fume hood. Sodium dithionite is a flammable solid that can ignite in the presence of moisture and air.[13] The reaction can be exothermic.

Experimental Protocol: Reduction with Sodium Dithionite

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar, appropriately sized for the volume of waste.

  • Dissolution: Dissolve the this compound waste in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in the flask.

  • Reagent Preparation: In a separate beaker, prepare an aqueous solution of sodium dithionite (approx. 3-4 equivalents relative to the nitro compound). For enhanced reactivity in a two-phase system, a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) can be added to the organic phase.[17]

  • Reaction: With vigorous stirring, slowly add the aqueous sodium dithionite solution to the organic solution of the nitro compound. Control the addition rate to manage any exotherm.

  • Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Waste Segregation:

    • The organic layer , now containing the less hazardous N-methoxy-N-methyl-4-aminobenzamide, should be collected as the appropriate (halogenated or non-halogenated) organic solvent waste.

    • The aqueous layer , containing inorganic sulfur salts, should be collected as aqueous waste. Neutralize if necessary before adding to the aqueous waste container.

  • Labeling and Disposal: Label both waste containers accurately with all components and arrange for EHS pickup as described in the standard protocol.

The logical flow for this advanced procedure is outlined below.

G start Decision: In-Lab Deactivation? standard_protocol Follow Standard Disposal Protocol start->standard_protocol No setup Step 1: Setup Reaction in Fume Hood start->setup Yes end Disposal Complete standard_protocol->end dissolve Step 2: Dissolve Nitro Compound in Organic Solvent setup->dissolve prepare_reagent Step 3: Prepare Aqueous Sodium Dithionite Solution dissolve->prepare_reagent react Step 4: Add Dithionite Slowly with Vigorous Stirring prepare_reagent->react monitor Step 5: Monitor Reaction (e.g., by TLC) react->monitor workup Step 6: Aqueous Workup (Separate Layers) monitor->workup segregate_waste Step 7: Segregate Organic and Aqueous Layers into Separate Waste Containers workup->segregate_waste label_dispose Step 8: Label and Dispose via Standard Protocol segregate_waste->label_dispose label_dispose->end

Caption: Decision Workflow for In-Laboratory Deactivation.

By adhering to these rigorous, scientifically-backed procedures, laboratory professionals can ensure they are not only compliant with regulations but are actively contributing to a safer research environment. Trust in our processes is built upon the foundation of understanding the 'why' behind each step, transforming safety from a checklist into an integral part of the scientific method.

References

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (DTIC) [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (DTIC) [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. N-methoxy-N-methyl-4-nitrobenzamide, a specialized Weinreb amide, is a valuable reagent in organic synthesis, but its structure—containing a nitroaromatic group—necessitates rigorous handling protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the chemical properties of the substance and extensive laboratory experience. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Hazard Assessment: Understanding the Risk

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards from analogous structures like 4-nitrobenzamide and other substituted nitroaromatics. The core risks are:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Expected to cause skin irritation upon contact.[1][2][3][4] Some related compounds may also cause allergic skin reactions.[5]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][4]

Therefore, the cornerstone of our safety strategy is the prevention of direct contact, ingestion, and inhalation. The Personal Protective Equipment (PPE) detailed below is selected to create a robust barrier against these exposure routes.

The Four Pillars of Protection: Core PPE Requirements

Effective chemical handling relies on four layers of physical protection. Each is critical and non-negotiable.

Your hands are the most likely point of direct contact. The choice of glove material is therefore the most critical PPE decision.

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber offers excellent resistance to nitro compounds, as well as a wide range of acids, bases, ketones, and esters.[6] It is the preferred choice for prolonged handling or situations with a higher risk of immersion.

  • Alternative: Thicker Nitrile Gloves. For tasks involving incidental contact, such as weighing small quantities, a heavy-duty nitrile glove (minimum 8 mil thickness) is acceptable.[7] Standard thin nitrile gloves are not recommended for direct or prolonged exposure as their breakthrough times can be short.[8]

  • The Causality: The nitroaromatic structure can be aggressive towards certain elastomers. Butyl rubber's saturated polyisobutylene backbone provides superior resistance compared to the unsaturated polymers found in latex or standard nitrile.[6]

  • Field Protocol: Always double-glove when handling the neat compound. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.[9] Inspect all gloves for tears or pinholes before every use.[10]

Given that this compound is a solid that can become airborne as dust and is classified as a serious eye irritant, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.[7][11]

  • Standard Operational Requirement: Chemical splash goggles are strongly recommended for all handling procedures, including solution preparation and reaction workups.[11][12] Goggles provide a 360-degree seal around the eyes, offering superior protection from dusts and splashes.[12]

  • High-Risk Operations: A full-face shield worn over chemical splash goggles is required when handling large quantities (>50g) or when a reaction has the potential to splash or pressurize.[7][13]

Protecting your skin and personal clothing from contamination is essential to prevent accidental exposure.

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and snap or button closures is required.[7] It must be kept fully buttoned to provide a continuous barrier.[11]

  • Personal Apparel: Long pants and fully enclosed shoes made of a non-porous material are mandatory.[11][14] Fabrics such as polyester or acrylic should be avoided in favor of cotton.[7] The less skin that is exposed, the lower the risk.[11]

The primary method for avoiding inhalation of hazardous chemicals is the use of engineering controls.

  • Primary Engineering Control: All handling of this compound powder, including weighing and transfers, must be conducted inside a certified chemical fume hood.[14][15]

  • When Respirators are Necessary: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required.[7] An N95-rated respirator may be sufficient for containing dust, but a half-mask or full-face respirator with organic vapor/acid gas cartridges provides a higher level of protection.[16] All respirator use requires prior medical evaluation and fit-testing as per OSHA standards.[7][9]

Operational Plan: A Step-by-Step PPE Workflow

This protocol integrates PPE use into the entire chemical handling lifecycle.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Decontamination & Disposal Phase prep_1 Verify Fume Hood Certification & Flow prep_2 Locate Safety Equipment (Shower, Eyewash, Spill Kit) prep_1->prep_2 prep_3 Inspect All Required PPE (Gloves, Goggles, Coat) prep_2->prep_3 handling_1 Don PPE: 1. Inner Gloves 2. Lab Coat 3. Goggles/Face Shield 4. Outer Gloves prep_3->handling_1 Enter Lab Area handling_2 Perform All Operations in Fume Hood (Weighing, Transfers, Reaction) handling_1->handling_2 handling_3 Change Outer Glove Immediately Upon Contamination handling_2->handling_3 cleanup_1 Decontaminate Glassware & Surfaces in Hood handling_3->cleanup_1 Work Complete cleanup_2 Segregate Waste: - Contaminated Solids (Gloves) - Chemical Waste cleanup_1->cleanup_2 cleanup_3 Doff PPE (At Hood Exit): 1. Outer Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Inner Gloves cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: Step-by-step workflow for safe handling, from preparation to disposal.

Logistical Plan: Spills and Waste Disposal

Accidents happen. A clear plan ensures they are managed safely and effectively.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the correct PPE.

  • Don PPE: At a minimum, wear double butyl gloves, chemical splash goggles, a face shield, and a lab coat. For large spills, respiratory protection is required.

  • Contain & Clean: Cover the spill with an inert absorbent material like vermiculite or sand.[17] Do not use combustible materials. Carefully sweep the dampened material into a designated, labeled waste container.[2][18] Avoid creating dust at all costs.[4]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[16] All cleaning materials must be disposed of as hazardous waste.[16]

  • Contaminated PPE: Used gloves, disposable lab coat sleeves, and other contaminated solids must be placed in a clearly labeled, sealed bag or container for solid hazardous waste.[18]

  • Excess Chemical & Reaction Waste: Unused this compound and any reaction mixtures must be disposed of in a designated, compatible, and clearly labeled hazardous waste container.[14]

  • Do Not: Never dispose of this chemical down the drain or in regular trash.[14][19] This can lead to environmental contamination and potentially reactive events in the drainage system.

Summary of PPE Recommendations
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (in hood) Double Layer: Butyl or heavy-duty NitrileChemical Splash GogglesFlame-Resistant Lab CoatEngineering Control: Chemical Fume Hood
Reaction Setup/Monitoring Double Layer: Butyl or heavy-duty NitrileChemical Splash GogglesFlame-Resistant Lab CoatEngineering Control: Chemical Fume Hood
Workup/Extraction Double Layer: Butyl GlovesGoggles & Face ShieldFlame-Resistant Lab CoatEngineering Control: Chemical Fume Hood
Small Spill Cleanup (<5g) Double Layer: Butyl GlovesGoggles & Face ShieldFlame-Resistant Lab CoatEngineering Control: Chemical Fume Hood
Large Spill Cleanup (>5g) Double Layer: Butyl GlovesGoggles & Face ShieldChemical Resistant Apron over Lab CoatHalf/Full-Face Respirator with Organic Vapor Cartridges

This guide provides a framework for the safe handling of this compound. Always consult the most current Safety Data Sheet and your institution's specific safety protocols before beginning any work. By understanding the "why" behind each piece of protective equipment, you empower yourself to work safely, effectively, and confidently.

References

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

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  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56832417, 3-Methoxy-N-methyl-4-nitrobenzamide. Retrieved from [Link]

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  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Polytechnic University of Turin. (2016). Guide to Safety in Chemical Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347921, N-Methyl-4-nitrobenzamide. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • EHS. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • University of Texas at Dallas. (2020). Using PPE in the Laboratory (OHS101) Course Material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.